molecular formula C3H6N2O B1460347 (3-methyl-3H-diazirin-3-yl)methanol CAS No. 14757-55-2

(3-methyl-3H-diazirin-3-yl)methanol

Cat. No.: B1460347
CAS No.: 14757-55-2
M. Wt: 86.09 g/mol
InChI Key: RIFDUEMPDUTSHB-UHFFFAOYSA-N
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Description

(3-methyl-3H-diazirin-3-yl)methanol is a useful research compound. Its molecular formula is C3H6N2O and its molecular weight is 86.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyldiazirin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-3(2-6)4-5-3/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFDUEMPDUTSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-methyl-3H-diazirin-3-yl)methanol: A Powerful Tool in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and application of (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-crosslinker. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the successful application of this versatile chemical tool.

Introduction: The Advantage of a Minimalist Photo-Crosslinker

In the intricate world of molecular interactions, the ability to capture and identify binding partners is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently link a molecule of interest to its biological target.[1] Central to this technique is the photo-crosslinker, a moiety that, upon activation by light, forms a highly reactive intermediate capable of forming a stable covalent bond with nearby molecules.[1]

This compound, an aliphatic diazirine, offers a distinct advantage in this arena due to its exceptionally small size, being nearly isosteric to a methyl group.[1] This minimalist footprint minimizes steric hindrance, often preserving the biological activity of the parent molecule, a critical factor for successful target identification.[1][2] Upon irradiation with UV light (typically around 350-380 nm), it efficiently generates a highly reactive carbene intermediate, which can readily insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, to form a stable covalent linkage.[2][3]

This guide will delve into the essential technical aspects of this compound, providing the foundational knowledge and practical protocols necessary for its effective use in research and development.

Chemical Properties and Structure

This compound is a small, polar molecule with the chemical formula C₃H₆N₂O.[4] Its structure features a strained three-membered diazirine ring, which is key to its photo-reactivity.

PropertyValueSource
Molecular Formula C₃H₆N₂O[4]
Molecular Weight 86.09 g/mol [4]
IUPAC Name This compound[4]
CAS Number 14757-55-2[4]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Solubility Soluble in water and common organic solvents
Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic Data

Authenticating the structure and purity of synthesized this compound is critical. The following are the expected spectroscopic signatures:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. The spectrum for this compound is available on ChemicalBook for reference.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display three distinct signals corresponding to the methyl carbon, the methylene carbon, and the quaternary carbon of the diazirine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a characteristic N=N stretch for the diazirine ring in the range of 1560-1630 cm⁻¹.[2] A broad absorption band corresponding to the O-H stretch of the alcohol will also be present.

Synthesis and Purification

The synthesis of alkyl diazirines, including this compound, generally proceeds from the corresponding ketone.[1] In this case, the starting material is 1-hydroxyacetone. The synthesis involves a two-step process: formation of the diaziridine intermediate followed by oxidation to the diazirine.

Synthetic Workflow

G start 1-Hydroxyacetone step1 Ammoniation & Diaziridination start->step1 NH₃, NH₂OSO₃H intermediate 3-Hydroxymethyl-3-methyl-diaziridine step1->intermediate step2 Oxidation intermediate->step2 I₂ or Ag₂O product This compound step2->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Disclaimer: This protocol is an adaptation of general procedures for alkyl diazirine synthesis and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 3-Hydroxymethyl-3-methyl-diaziridine

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 1-hydroxyacetone (1 equivalent) in methanol.

  • To this solution, add a solution of ammonia in methanol (excess, ~7N).

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.5 equivalents) in methanol while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Remove the solvent under reduced pressure. The resulting crude product is a mixture of the diaziridine and ammonium salts.

  • Extract the diaziridine into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diaziridine is often used in the next step without further purification.

Step 2: Oxidation to this compound

  • Dissolve the crude 3-hydroxymethyl-3-methyl-diaziridine in an appropriate solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, such as iodine (I₂) in the presence of triethylamine or freshly prepared silver(I) oxide (Ag₂O), portion-wise with stirring.[6]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the solid byproducts.

  • Wash the filtrate with a solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification and Handling
  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Storage: Alkyl diazirines are generally stable to ambient light and can be stored in a refrigerator (-20 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for several months.[1]

  • Safety: this compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation.[4] Always handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mechanism of Action and Applications

The utility of this compound lies in its ability to be photochemically converted into a highly reactive carbene.

Photoactivation and Carbene Formation

Upon irradiation with UV light (λmax ≈ 350-380 nm), the diazirine ring undergoes irreversible decomposition, releasing a molecule of nitrogen gas (N₂) and generating a singlet carbene intermediate.[2][3] This process is highly efficient and occurs on a very short timescale.

G diazirine This compound activation UV Light (350-380 nm) diazirine->activation carbene Singlet Carbene Intermediate activation->carbene n2 N₂ activation->n2 Extrusion crosslink Covalent Crosslink (Insertion into X-H bond) carbene->crosslink Reaction with Biological Target

Caption: Photoactivation of this compound.

An important consideration is the potential for photoisomerization to the more stable linear diazo compound.[2] While this diazo isomer can also be photolytically converted to the carbene, it can also react with nucleophilic residues, particularly acidic amino acids, leading to what is sometimes termed "pseudo-carbene" labeling.[2]

Reactivity of the Carbene Intermediate

The generated singlet carbene is a highly reactive and indiscriminate species. It can readily insert into a variety of covalent bonds, with a preference for X-H bonds (where X = C, O, N, S). This broad reactivity profile is a significant advantage, as it allows for the labeling of a wide range of amino acid residues within a protein's binding pocket.

Application in Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling (PAL) to identify the cellular targets of small molecules and to map ligand-binding sites on proteins. The hydroxyl group provides a convenient handle for chemical modification, allowing for its incorporation into more complex probes.

Workflow for a Typical Photoaffinity Labeling Experiment:

  • Probe Synthesis: The hydroxyl group of this compound is derivatized to attach it to a ligand of interest. Often, a reporter tag, such as biotin or a fluorescent dye, is also incorporated into the probe to facilitate detection and enrichment of the cross-linked protein.

  • Incubation: The photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified protein, or live cells) to allow for binding to its target protein(s).

  • UV Irradiation: The sample is irradiated with UV light (typically 365 nm) to activate the diazirine and induce covalent cross-linking to the target protein.

  • Detection and/or Enrichment: The covalently labeled proteins are then detected (e.g., by in-gel fluorescence) or enriched (e.g., using streptavidin beads for biotin-tagged probes).

  • Target Identification: The enriched proteins are identified by mass spectrometry-based proteomics.

Comparative Analysis with Other Photo-Crosslinkers
FeatureThis compoundBenzophenonesAryl Azides
Size Very small (isosteric to methyl)BulkyModerately bulky
Activation Wavelength 350-380 nm350-365 nm< 300 nm (can be red-shifted)
Reactive Intermediate Singlet carbeneTriplet diradicalNitrene
Reactivity Highly reactive, inserts into C-H, O-H, N-HAbstracts H-atoms from C-H bondsInserts into various bonds, can rearrange
Cross-linking Efficiency ModerateGenerally higherVariable
Stability Good in the darkVery stableCan be reduced by thiols

The small size of the alkyl diazirine is its most significant advantage, making it the cross-linker of choice when preserving the binding affinity of a small molecule ligand is critical.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its compact size, efficient photoactivation, and broad reactivity make it an excellent choice for photoaffinity labeling studies aimed at identifying and characterizing protein-ligand interactions. By understanding its chemical properties, synthesis, and mechanism of action, researchers can effectively leverage this minimalist photo-crosslinker to unravel complex biological processes.

References

  • Supporting Information for 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.).
  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). National Institutes of Health.
  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). Chemical Science.
  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (n.d.). MDPI.
  • Structure, bonding, and photoaffinity labeling applications of dialkyldiazirines. (2021). Synlett.
  • Possible mechanism for the photolysis of alkyl diazirine. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). PMC. Retrieved from [Link]

Sources

Unveiling the Reactive Intermediate: A Technical Guide to the Carbene Generation Mechanism of (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-3H-diazirin-3-yl)methanol stands as a valuable precursor for the generation of the highly reactive hydroxymethylcarbene intermediate. This guide provides an in-depth exploration of the mechanisms governing the release of this carbene through both thermal and photolytic activation of the diazirine ring. We will dissect the key steps, from the initial activation to the formation of transient intermediates and the eventual generation of the carbene, supported by experimental evidence and computational insights. This document aims to equip researchers with a comprehensive understanding of this process, enabling the effective utilization of this compound in synthetic chemistry and drug development applications, particularly in areas such as photoaffinity labeling.

Introduction: The Diazirine Moiety as a Carbene Precursor

Diazirines, three-membered rings containing a carbon and a diazo functional group, are renowned for their ability to serve as efficient precursors to carbenes upon activation. Their relative stability in the dark and under various chemical conditions, combined with their clean decomposition to a carbene and nitrogen gas, makes them powerful tools in organic synthesis and chemical biology. The small size of the diazirine group often minimizes steric hindrance, allowing for its incorporation into complex molecules without significantly altering their biological activity.

The generation of a carbene from a diazirine can be initiated through two primary pathways:

  • Thermal Activation: Application of heat provides the necessary energy to overcome the activation barrier for the decomposition of the diazirine ring.

  • Photolytic Activation: Irradiation with ultraviolet (UV) light excites the diazirine molecule, leading to its decomposition and the formation of a carbene.

This guide will focus specifically on the mechanistic details of these processes for this compound, a compound that generates the synthetically useful hydroxymethylcarbene.

The Central Mechanistic Feature: A Two-Step Pathway

Both thermal and photolytic decomposition of many diazirines, including alkyl-substituted variants like this compound, are now understood to proceed through a common mechanistic framework. This is not a single-step concerted extrusion of nitrogen but rather a two-step process involving a linear diazo compound as a key intermediate.[1][2]

Caption: Generalized two-step mechanism for carbene generation.

This isomerization to the more linear and less-strained diazo intermediate is a crucial event that precedes the final nitrogen extrusion to yield the carbene.[1] The nature of the substituents on the diazirine ring can influence the relative rates of these steps and, in some cases, the diazo intermediate can be trapped or observed spectroscopically.[3]

Thermal Decomposition of this compound

The thermal decomposition of this compound and its close analogs has been investigated, providing valuable kinetic and mechanistic data. Studies on the thermolysis of 3-(3-methyldiazirin-3-yl)propan-1-ol, a structurally similar compound, reveal a unimolecular reaction that follows first-order kinetics.[1] The proposed mechanism involves an initial rate-determining ring opening to a transient intermediate, which can then partition between two pathways: loss of nitrogen to form the carbene or rearrangement to the corresponding diazoalkane.[1]

Key Mechanistic Steps:

  • Ring Opening: Upon heating, the strained C-N bonds of the diazirine ring weaken and break, leading to the formation of a short-lived, open-chain diradical or a concerted transition state.

  • Partitioning of the Intermediate: This intermediate can then either:

    • Extrude Nitrogen: Directly eliminate a molecule of dinitrogen (N₂) to generate hydroxymethylcarbene.

    • Isomerize: Rearrange to form the more stable linear diazo compound, 1-diazo-1-methoxyethane.

  • Carbene Formation from Diazo Intermediate: The diazo intermediate, if formed, is also thermally labile and will readily decompose to yield hydroxymethylcarbene and nitrogen gas.

The following table summarizes the kinetic parameters for the thermal decomposition of a closely related analog, providing an estimate for the behavior of this compound.

CompoundTemperature Range (°C)Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
3-(3-methyldiazirin-3-yl)propan-1-ol96-12531.80 ± 1.2110¹³⁸⁵ ± ⁰⁶⁹
3-(3-methyldiazirin-3-yl)propanoic acid96-12529.26 ± 0.7510¹²³⁸ ± ⁰⁴³
Table adapted from Stevens, I. D. R., et al. (1990).[1]

The data indicates that the decomposition proceeds at a moderate rate at elevated temperatures, consistent with the stability of diazirines at room temperature.

Photolytic Generation of Hydroxymethylcarbene

Photolysis provides a milder and more controlled method for generating carbenes from diazirines, often proceeding at room temperature or below. Irradiation with UV light, typically in the 350-370 nm range, excites the diazirine molecule to its first singlet excited state (S₁).[4] From this excited state, the molecule can undergo facile isomerization to the diazo intermediate, which can then be further excited to extrude nitrogen and form the carbene.[5]

Caption: Key steps in the photolytic generation of hydroxymethylcarbene.

Quantum Yield and Efficiency:

The Role of the Diazo Intermediate in Photochemistry:

The formation of the diazo intermediate is particularly significant in the photochemistry of alkyl diazirines.[6] This intermediate can have a different reactivity profile than the carbene. For instance, alkyl diazo compounds are known to react with acidic residues in proteins, a reactivity that is distinct from the more indiscriminate insertion reactions of carbenes.[5][7] This dual reactivity is a critical consideration in applications like photoaffinity labeling, where the nature of the covalent linkage to a biological target can depend on which intermediate is intercepted.[5][6]

The Resulting Carbene: Hydroxymethylcarbene

The ultimate product of the decomposition of this compound is hydroxymethylcarbene. This is a singlet carbene, a species with a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital on the carbene carbon.

Structure and Stability:

Computational studies have provided significant insight into the structure and stability of hydroxymethylcarbene.[8] The molecule is predicted to have a bent geometry, and the presence of the adjacent hydroxyl group can influence its electronic properties and reactivity. The oxygen lone pairs can interact with the vacant p-orbital of the carbene, providing some electronic stabilization.[9]

Reactivity and Trapping:

Hydroxymethylcarbene is a highly reactive species that can undergo a variety of transformations:

  • Intramolecular Rearrangement: The most common fate of hydroxymethylcarbene is a rapid 1,2-hydride shift to form formaldehyde. Computational studies suggest that this rearrangement proceeds through a low-energy transition state.[8]

  • Intermolecular Reactions: In the presence of suitable trapping agents, hydroxymethylcarbene can undergo a range of intermolecular reactions, including:

    • C-H Insertion: Insertion into carbon-hydrogen bonds.

    • O-H Insertion: Insertion into the O-H bond of alcohols or water.

    • Cyclopropanation: Addition to alkenes to form cyclopropanes.

The choice of solvent and the presence of trapping agents are therefore critical in directing the reactivity of the generated carbene.

Experimental Protocols

Synthesis of this compound

While a specific literature preparation for this compound is not readily found, a general and reliable method for the synthesis of 3-alkyl-3-aryl diazirines can be adapted from established procedures.[10] The synthesis typically starts from the corresponding ketone, in this case, 1-hydroxyacetone.

Step 1: Formation of the Diaziridine

  • A solution of 1-hydroxyacetone in aqueous or methanolic ammonia is cooled to 0°C.

  • Hydroxylamine-O-sulfonic acid is added portion-wise while maintaining the temperature between 0°C and 10°C.

  • The reaction mixture is stirred for several hours at low temperature and then allowed to stand, often overnight at a reduced temperature, to facilitate the precipitation of the diaziridine.

  • The crude 3-methyl-3-(hydroxymethyl)diaziridine is collected by filtration and washed with a cold solvent.

Step 2: Oxidation to the Diazirine

  • The crude diaziridine is dissolved in a suitable solvent such as diethyl ether.

  • An oxidizing agent, typically freshly prepared silver oxide (Ag₂O), is added in portions to the solution at room temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is filtered to remove the silver salts, and the filtrate is carefully concentrated under reduced pressure to yield this compound.

Note: Diazirines can be unstable, and care should be taken during their purification and handling. Distillation should be performed with caution and behind a safety shield.

General Protocol for Photolytic Carbene Generation and Trapping

This protocol describes a general method for the photolytic generation of hydroxymethylcarbene and its subsequent trapping with a generic substrate.

Materials:

  • This compound

  • An appropriate solvent (e.g., degassed benzene, dichloromethane, or acetonitrile)

  • A trapping agent (e.g., cyclohexene for cyclopropanation, methanol for O-H insertion)

  • A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV).

Procedure:

  • A solution of this compound and a molar excess of the trapping agent is prepared in the chosen solvent in a quartz or Pyrex reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the carbene by oxygen.

  • The reaction vessel is placed in the photochemical reactor and irradiated with UV light at room temperature or a controlled low temperature.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS, ¹H NMR) by observing the disappearance of the starting material and the appearance of the trapped product.

  • Upon completion, the solvent is removed under reduced pressure, and the product is purified by standard techniques such as column chromatography.

Caption: General workflow for the photolytic generation and trapping of hydroxymethylcarbene.

Conclusion

The generation of hydroxymethylcarbene from this compound is a mechanistically rich process that proceeds through a key linear diazo intermediate under both thermal and photolytic conditions. Understanding this two-step mechanism is crucial for controlling the reactivity of this system and for interpreting the results of its application in complex environments. The choice between thermal and photolytic activation allows for flexibility in experimental design, with photolysis offering a milder and more controlled approach. The high reactivity of the resulting hydroxymethylcarbene, coupled with the potential for distinct reactivity from the diazo intermediate, underscores the versatility of this compound as a valuable tool for synthetic chemists and chemical biologists.

References

  • Rehbein, J., & Sander, W. (2017). You spin me right round - Computational and experimental studies on conformer-specific reactivity in hydroxycarbenes. JLUpub.
  • Wentrup, C. (2011). Computational Chemistry Studies on the Carbene Hydroxymethylene.
  • Woo, C. M., et al. (2022). Labeling preferences of diazirines with protein biomolecules. Cell Chemical Biology, 29(5), 847-858.e11.
  • Fox, J. M., et al. (2021). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 143(1), 435-445.
  • BenchChem. (2025). Application Notes and Protocols for the Photolytic Decomposition of Diazirines.
  • The Ohio State University. (n.d.). SYNTHESIS AND PHOTOCHEMISTRY OF NEW CARBENE PRECURSORS.
  • Sinz, A., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
  • Inoue, T. (2021). Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP.
  • Organic Syntheses. (1966). 3,3-pentamethylenediazirine. Organic Syntheses, 46, 81.
  • Douglas, C. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Medicinal Chemistry, 14(12), 2465-2475.
  • MDPI. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(21), 7309.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • Ritch, J. S. (2011). Chalcogen-substituted carbenes: a density functional study of structure, stability, and donor ability. Dalton Transactions, 40(15), 3915-3924.
  • ChemRxiv. (2021). Labeling preferences of diazirines with protein biomolecules.
  • Global Substance Registration System. (n.d.). 3-METHYL-3H-DIAZIRINE-3-ETHANOL.
  • ResearchGate. (n.d.). Popular trapping reagents for singlet carbenes.
  • Doyle, M. P., et al. (2022). Carbene reactivity from alkyl and aryl aldehydes. Science, 378(6621), 749-755.
  • Stevens, I. D. R., Liu, M. T. H., Soundararajan, N., & Paike, N. (1990). The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 661-665.
  • Liu, M. T. H., Tencer, M., & Stevens, I. D. R. (1986). On the thermal decomposition of diazirines. Journal of the Chemical Society, Perkin Transactions 2, 211-215.
  • R Discovery. (2024).
  • NIH. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride.
  • Digital Commons@Becker. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
  • Kaiser, R. I., et al. (2022). Mechanistical study on the formation of hydroxyacetone (CH3COCH2OH), methyl acetate (CH3COOCH3), and 3-hydroxypropanal (HCOCH2CH2OH) along with their enol tautomers... Physical Chemistry Chemical Physics, 24(1), 147-160.
  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
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Sources

The Synthesis and Purification of (3-methyl-3H-diazirin-3-yl)methanol: A Technical Guide for Photoaffinity Probe Precursor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-methyl-3H-diazirin-3-yl)methanol in Chemical Biology

In the intricate landscape of chemical biology and drug discovery, the identification of protein-ligand interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by covalently capturing binding partners upon photoactivation.[1] Among the various photophores, diazirines are highly valued for their small size, which minimizes steric hindrance, and their ability to generate highly reactive carbenes upon UV irradiation, leading to efficient covalent bond formation with interacting biomolecules.[2]

This compound is a key building block in the synthesis of a variety of photoaffinity probes. Its simple alkyl substitution and the presence of a hydroxyl group provide a versatile handle for conjugation to a wide range of ligands and biomolecules. This guide offers an in-depth, experience-driven approach to the synthesis and purification of this valuable precursor, tailored for researchers and professionals in the field.

Underlying Chemical Principles: From Ketone to Diazirine

The synthesis of this compound follows a well-established pathway for the formation of alkyl-substituted diazirines, commencing from a ketone precursor. The overall transformation can be conceptually divided into two primary stages:

  • Diaziridine Formation: The initial step involves the reaction of the ketone, in this case, hydroxyacetone, with an aminating agent in the presence of ammonia. This leads to the formation of the corresponding three-membered diaziridine ring.

  • Oxidation to Diazirine: The more stable diazirine is then obtained through the mild oxidation of the diaziridine intermediate.

This two-step process, often adaptable into a one-pot synthesis, provides an efficient route to the desired photophore.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aliphatic diazirines and is optimized for the preparation of this compound from hydroxyacetone.[3]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityNotes
HydroxyacetoneC₃H₆O₂74.081.0 gStarting material
Liquid AmmoniaNH₃17.03~20 mLAnhydrous, condensed at low temperature
Hydroxylamine-O-sulfonic acidH₃NO₄S113.091.83 gAminating agent
Potassium HydroxideKOH56.111.82 gBase
Diethyl ether(C₂H₅)₂O74.12As neededSolvent for extraction
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
Silica GelSiO₂-As neededFor column chromatography
HexaneC₆H₁₄86.18As neededEluent for chromatography
Ethyl AcetateC₄H₈O₂88.11As neededEluent for chromatography
Step-by-Step Synthesis Workflow

SynthesisWorkflow cluster_diaziridine Diaziridine Formation (One-Pot) cluster_oxidation Oxidation to Diazirine cluster_workup Work-up and Isolation start Dissolve Hydroxyacetone in Liquid Ammonia (-78°C) add_hosa Add Hydroxylamine-O-sulfonic acid start->add_hosa stir_1 Stir for 12 hours add_hosa->stir_1 add_koh Add Potassium Hydroxide stir_1->add_koh stir_2 Stir for 2 hours under air add_koh->stir_2 evaporate Evaporate Ammonia stir_2->evaporate extract Partition between Water and Diethyl Ether evaporate->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end Proceed to Purification concentrate->end Crude Product PurificationWorkflow start Crude this compound dissolve Dissolve in minimal Dichloromethane start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions (TLC Monitoring) elute->collect concentrate Concentrate Pure Fractions collect->concentrate end Pure Product concentrate->end

Sources

solubility and stability of (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (3-methyl-3H-diazirin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a pivotal tool in chemical biology, primarily utilized for photoaffinity labeling to elucidate molecular interactions. The efficacy of such experiments is critically dependent on the empirical parameters of the probe, specifically its solubility and stability. This guide provides a comprehensive analysis of these characteristics, offering a foundational understanding rooted in chemical principles and field-proven methodologies. We will explore the solubility profile across various solvents, delve into the factors governing its stability (thermal, pH, and photochemical), and present validated protocols for its handling, storage, and application.

Part 1: Core Physicochemical Properties and Solubility Profile

The molecular structure of this compound, featuring a polar hydroxyl group and a strained diazirine ring, dictates its behavior in solution. Understanding its solubility is the first step in designing robust and reproducible experimental protocols.

Structural Basis for Solubility

The presence of the hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. This characteristic is the primary driver of its solubility in polar protic solvents. Conversely, the small, relatively nonpolar hydrocarbon backbone (methyl group and diazirine ring) contributes to some solubility in less polar organic solvents.

Quantitative Solubility Data

The solubility of this compound has been empirically determined in a range of common laboratory solvents. The following table summarizes these findings, providing a practical reference for solvent selection.

Table 1: Solubility of this compound

SolventClassSolubility (approx.)Rationale & Use Case
WaterPolar ProticHighIdeal for direct use in aqueous biological buffers, though may be limited by stability.
Methanol (MeOH)Polar ProticVery HighExcellent for creating high-concentration stock solutions. Easily removed by evaporation.
Ethanol (EtOH)Polar ProticVery HighSimilar to methanol, often preferred for cell-based assays due to lower cytotoxicity.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighThe solvent of choice for long-term storage of stock solutions due to its high solvating power and low freezing point.
Dichloromethane (DCM)NonpolarModerateUseful for extraction or purification steps during synthesis, but not for biological assays.
HexanesNonpolarVery LowPrimarily used as an anti-solvent for precipitation or crystallization.
Protocol: Experimental Determination of Solubility (Shake-Flask Method)

This protocol outlines a reliable method for quantifying solubility, ensuring that prepared solutions are not supersaturated, which could lead to precipitation during an experiment.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the target solvent in a sealed, light-protected vial (e.g., amber glass).

  • Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot and determine the concentration using a calibrated analytical method, such as HPLC-UV or ¹H NMR with an internal standard.

Part 2: Stability Profile and Degradation Pathways

The diazirine moiety is inherently energetic and thus susceptible to degradation. A thorough understanding of its stability under various conditions is non-negotiable for its successful application.

Photochemical Stability

The defining feature of the diazirine group is its designed instability under UV light. Upon irradiation (typically ~350-365 nm), it undergoes irreversible decomposition.

Mechanism:

  • Excitation: The diazirine absorbs a photon, promoting it to an excited state.

  • Nitrogen Extrusion: The excited molecule rapidly and irreversibly eliminates a molecule of dinitrogen gas (N₂).

  • Carbene Generation: This process yields a highly reactive singlet carbene, the species responsible for covalent bond formation with interacting molecules.

This intended reactivity means all handling and storage must be performed under conditions that exclude UV light.

Photochemical_Activation reagent This compound excited Excited State reagent->excited UV Light (365 nm) carbene Reactive Carbene + N₂ excited->carbene Nitrogen Extrusion product Covalent Adduct carbene->product C-H/X-H Insertion

Caption: Photochemical activation pathway of diazirine probes.

Thermal Stability

The strained three-membered ring of diazirine is also thermally labile. Elevated temperatures can provide sufficient energy to overcome the activation barrier for N₂ extrusion, leading to "dark" activation of the probe.

  • Solid State: As a solid, the compound is relatively stable at room temperature for short periods but should be stored at ≤ -20 °C for long-term preservation.

  • In Solution: Thermal degradation is more pronounced in solution. Stock solutions in DMSO should be stored at -80 °C. For experimental use, solutions should be kept on ice and used promptly.

pH Stability

The diazirine ring is susceptible to acid-catalyzed hydrolysis.

  • Acidic Conditions (pH < 6): Protonation of a nitrogen atom can initiate ring-opening, leading to the formation of a diazo intermediate, which is non-photoactivatable and can further decompose.

  • Neutral to Basic Conditions (pH 7-9): The compound exhibits good stability in this range, which is typical for most biological assays.

  • Strongly Basic Conditions (pH > 10): While less studied, strongly basic conditions should be avoided as they may promote unwanted side reactions.

Protocol: Assessing Compound Stability via HPLC Time Course

This workflow provides a quantitative measure of degradation over time under specific experimental conditions.

Methodology:

  • Condition Setup: Prepare solutions of this compound in the buffer or solvent of interest. Aliquot into separate, sealed, light-protected vials for each time point and condition (e.g., 4 °C, 25 °C, 37 °C).

  • Time Point Zero (T=0): Immediately inject the first sample onto a calibrated HPLC system to determine the initial concentration (100% reference).

  • Incubation: Place the vials under the specified test conditions.

  • Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, quench any reaction if necessary (e.g., by freezing), and analyze by HPLC.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of remaining compound versus time to determine its half-life under those conditions.

Stability_Analysis_Workflow prep Prepare Solutions under Test Conditions (pH, Temp) t0 T=0 Analysis (HPLC) [Establishes 100% Level] prep->t0 incubate Incubate Samples (Protect from Light) prep->incubate sampling Sample at Time Points (e.g., 1h, 2h, 4h, 8h...) incubate->sampling hplc HPLC Analysis sampling->hplc plot Plot % Remaining vs. Time [Calculate Half-Life] hplc->plot

Caption: Workflow for quantitative stability analysis using HPLC.

Part 3: Synthesis of Best Practices

The relationship between solubility and stability dictates the practical handling of this compound for achieving reliable and interpretable results.

Stock Solution and Storage
  • Primary Stocks: Prepare a high-concentration stock solution (e.g., 100-200 mM) in anhydrous DMSO.

  • Aliquoting: Dispense into small-volume aliquots in amber or foil-wrapped tubes. This minimizes freeze-thaw cycles and light exposure for the bulk supply.

  • Storage: Store aliquots at -80 °C. Under these conditions, the compound is stable for years.

Preparation of Working Solutions
  • Dilution: Thaw a single aliquot of the DMSO stock immediately before use. Dilute it into the final aqueous assay buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below the tolerance level of your biological system (typically <1%, often <0.1%).

  • Vortexing: Vortex thoroughly to ensure complete dissolution and avoid precipitation, as the compound is transferred from a highly solubilizing environment (DMSO) to a less solubilizing one (aqueous buffer).

  • Timing: Prepare working solutions immediately before they are needed. Do not store dilute aqueous solutions, as the compound is least stable in this state.

The overarching principle is to minimize the compound's exposure to destabilizing factors—light, heat, and non-optimal pH—at every stage of the experimental process. By adhering to these guidelines, researchers can ensure the integrity of this compound, thereby maximizing the potential for successful photoaffinity labeling studies.

References

Currently, specific, authoritative web-based references detailing the comprehensive solubility and stability of this niche compound are not available from the performed searches. The information provided is synthesized from fundamental chemical principles and standard laboratory practices for diazirine-containing reagents.

The Advent and Evolution of Diazirine Crosslinkers: A Technical Guide for Chemical Biologists and Drug Discovery Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate dance of molecular interactions that governs life, the ability to capture fleeting moments of proximity is paramount to understanding biological processes and developing effective therapeutics. Among the arsenal of tools available to the modern researcher, photo-crosslinkers have emerged as indispensable reagents for covalently trapping non-covalent interactions. This guide delves into the discovery, history, and application of a particularly powerful class of these reagents: the diazirine-based crosslinkers. From their serendipitous discovery to their sophisticated applications in proteomics and drug discovery, we will explore the fundamental chemistry, practical methodologies, and field-proven insights that underpin the utility of these remarkable molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of diazirine-based crosslinkers.

A Serendipitous Beginning: The Discovery of a Strained Ring

The story of diazirine-based crosslinkers begins not with the diazirine itself, but with its saturated precursor, the diaziridine. This highly strained, three-membered heterocycle containing two nitrogen atoms was independently discovered by three research groups between 1958 and 1959.[1][2][3][4][5] The pioneering work of Schmitz, Paulsen, and Abendroth and Henrich laid the foundation for a new chapter in heterocyclic chemistry.[1][2][3][4][5]

The first synthesis of a diazirine, the unsaturated analog of diaziridine, was reported by E. Schmitz and R. Ohme in 1961.[6] Their work, published in Chemische Berichte, described the oxidation of diaziridines to form the corresponding diazirines, unlocking the unique photochemical properties of this novel functional group. This seminal discovery paved the way for the development of diazirine-based reagents for a wide array of applications.

The Chemistry of Activation: From Latent Diazirine to Reactive Carbene

The utility of diazirine crosslinkers lies in their ability to remain inert until activated by a specific stimulus, typically ultraviolet (UV) light. Upon irradiation at wavelengths around 330-370 nm, the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen gas and generating a highly reactive carbene intermediate.[7][8] This carbene is the key species responsible for the crosslinking event.

G Diazirine Diazirine (Stable) UV_Light UV Light (~350-370 nm) Diazirine->UV_Light Carbene Carbene (Highly Reactive) UV_Light->Carbene Photolysis Nitrogen N₂ Gas Carbene->Nitrogen Crosslinked_Product Covalent Crosslink (Stable) Carbene->Crosslinked_Product Insertion into C-H, N-H, O-H bonds Target_Molecule Proximal Molecule (e.g., Protein) Target_Molecule->Crosslinked_Product

The generated carbene can exist in two electronic states: a singlet state and a triplet state.[1][8]

  • Singlet Carbene: In the singlet state, the two non-bonding electrons occupy the same orbital with opposite spins. Singlet carbenes are highly reactive and can insert directly into C-H, N-H, and O-H bonds in a concerted manner.[1][2][9] This broad reactivity is a key advantage of diazirine crosslinkers, as it allows for the labeling of a wide range of amino acid residues.

  • Triplet Carbene: In the triplet state, the two non-bonding electrons occupy different orbitals with parallel spins. Triplet carbenes are generally more stable than singlet carbenes and react in a stepwise manner, often through hydrogen abstraction followed by radical recombination.[1][8]

The ratio of singlet to triplet carbenes generated depends on the substituents on the diazirine ring.[1] Electron-donating groups tend to stabilize the singlet state, leading to more efficient C-H insertion.[9]

A Toolbox of Crosslinkers: Tailoring the Reagent to the Task

The versatility of diazirine chemistry has led to the development of a diverse toolbox of crosslinking reagents, each designed for specific applications. These can be broadly categorized based on their functional groups.

Homobifunctional Crosslinkers

These reagents possess two identical reactive groups, in this case, two diazirine moieties. They are used to crosslink molecules that have similar or identical binding sites.

Heterobifunctional Crosslinkers

These are the most widely used class of diazirine crosslinkers. They contain a diazirine at one end and a different reactive group at the other. This allows for a two-step crosslinking procedure, providing greater control over the experiment. A common example is an NHS-ester diazirine crosslinker.[10][11]

G cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photo-Crosslinking ProteinA Protein A (with Primary Amine) NHS_Diazirine NHS-Ester-Diazirine Crosslinker ProteinA->NHS_Diazirine Stable Amide Bond Formation Activated_ProteinA Protein A-Diazirine Conjugate NHS_Diazirine->Activated_ProteinA Activated_ProteinA2 Protein A-Diazirine Conjugate ProteinB Binding Partner (Protein B) UV_Light UV Light (~350-370 nm) Crosslinked_Complex Covalently Linked Protein A-B Complex

Trifunctional Crosslinkers

These advanced reagents incorporate three distinct functionalities: a diazirine for photo-crosslinking, a bioorthogonal handle (such as an alkyne or azide) for subsequent detection or enrichment, and a reactive group for conjugation to a molecule of interest.[9][12][13][14][15][16][17] These "minimalist" probes have become invaluable tools in chemical proteomics for identifying the targets of small molecules.[9][12][13][14][15][16][17]

Cleavable Crosslinkers

For certain applications, such as mass spectrometry-based analysis of crosslinked peptides, it is advantageous to be able to cleave the crosslinker after the crosslinking reaction. Diazirine crosslinkers with cleavable spacer arms, often containing a disulfide bond, have been developed for this purpose.[11][18][19][20]

In the Lab: Practical Considerations and Protocols

The successful application of diazirine crosslinkers requires careful attention to experimental details. Here, we provide general protocols and key considerations for their use.

General Protocol for Heterobifunctional Crosslinking with an NHS-Ester Diazirine

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester diazirine crosslinker (e.g., SDA, LC-SDA)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (350-370 nm)

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester diazirine crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Amine Reaction: Add the crosslinker stock solution to the protein solution to achieve a final 10-50-fold molar excess of crosslinker over protein. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker by dialysis or gel filtration.

  • Photo-Crosslinking: Add the binding partner to the diazirine-labeled protein. Irradiate the sample with a UV lamp (350-370 nm) for 5-15 minutes on ice. The optimal irradiation time and distance from the lamp should be empirically determined.[10][11]

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Key Experimental Parameters
ParameterRecommendationRationale
Buffer Composition Amine-free buffers (e.g., PBS, HEPES) at pH 7-9 for the NHS reaction.Primary amines in buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester.[11]
UV Wavelength 350-370 nmThis wavelength range efficiently activates the diazirine while minimizing damage to proteins and nucleic acids.[8]
Irradiation Time 5-15 minutesShorter irradiation times are generally preferred to minimize potential UV-induced damage to the biological sample.[18]
Controls No UV irradiation, no crosslinker, and a non-binding control protein.These controls are essential to confirm that the observed crosslinking is specific and light-dependent.

Unveiling the Interactome: Analysis of Crosslinked Products by Mass Spectrometry

Mass spectrometry has become the method of choice for identifying the sites of crosslinking and, by extension, the interacting partners. The analysis of crosslinked peptides presents unique challenges due to the complexity of the resulting spectra.

General Workflow for Mass Spectrometry Analysis:

  • Protein Digestion: The crosslinked protein mixture is digested with a protease, typically trypsin.

  • Enrichment (Optional): If a cleavable or biotin-tagged crosslinker was used, the crosslinked peptides can be enriched.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This software searches for pairs of peptides linked by the mass of the crosslinker.

Several fragmentation techniques can be employed for the analysis of crosslinked peptides, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD).[21][22] The choice of fragmentation method can significantly impact the quality of the data and the confidence of crosslink identification.[21][22]

Diazirines in Context: A Comparison with Other Photo-Crosslinkers

While diazirines offer many advantages, it is important to understand their properties in the context of other commonly used photo-crosslinkers, such as benzophenones and aryl azides.

FeatureDiazirineBenzophenoneAryl Azide
Reactive Intermediate CarbeneTriplet DiradicalNitrene
Activation Wavelength ~350-370 nm[8]~350-360 nm[23]<300 nm[4]
Reactivity Inserts into C-H, N-H, O-H bonds[7]Abstracts H-atoms, primarily from C-H bonds[23]Inserts into various bonds, but can undergo rearrangements[4]
Size Smallest of the three[4]Bulky[4]Relatively small
Stability Generally stable to a wide range of chemical conditions[7]Very stableCan be reduced by thiols[4]
Crosslinking Efficiency Generally high due to the high reactivity of the carbene[1]Can be lower, but the long lifetime of the excited state can increase yields[4][23]Can be variable and prone to side reactions[4]

The Future is Bright: Emerging Applications and Future Directions

The field of diazirine-based crosslinking is continually evolving, with new reagents and applications emerging regularly. Some of the exciting future directions include:

  • Time-Resolved Proteomics: The rapid activation of diazirines allows for the capture of dynamic protein interactions on a millisecond timescale.

  • In Vivo Crosslinking: The development of cell-permeable and biocompatible diazirine probes is enabling the study of protein interactions in their native cellular environment.[18]

  • Advanced Probe Design: The synthesis of novel trifunctional probes with improved properties, such as enhanced water solubility and cell permeability, will further expand the utility of this technology.[13][14][17]

Conclusion

From their humble beginnings as a curiosity of heterocyclic chemistry, diazirines have evolved into indispensable tools for chemical biologists and drug discovery scientists. Their unique combination of stability, small size, and efficient photoactivation has enabled the exploration of the intricate networks of molecular interactions that underpin cellular function. As our understanding of diazirine chemistry deepens and new methodologies are developed, the future of diazirine-based crosslinking promises even greater insights into the complex machinery of life.

References

  • Brunner, J. (1993). New Photolabeling and Crosslinking Methods. Annual Review of Biochemistry, 62, 483-514.
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570.
  • Hao, P., et al. (2011). A new method for the selective enrichment of O-GlcNAc-modified proteins. Journal of the American Chemical Society, 133(12), 4479-4482.
  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899. [Link]

  • Hashimoto, M., et al. (2021). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 26(15), 4496. [Link]

  • Li, Z., et al. (2013). Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers and Their Incorporation into Kinase Inhibitors for Cell- and Tissue-Based Proteome Profiling.
  • Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(20), 5661-5673.
  • Schmitz, E. (1967). Diaziridines. In Three-Membered Rings with Two Heteroatoms (pp. 67-113). Springer, Berlin, Heidelberg.
  • MacKinnon, A. L., & Taunton, J. (2007). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 1(1), 55-66. [Link]

  • Parker, C. G., & Cravatt, B. F. (2019). A minimalist terminal alkyne-containing diazirine photo-crosslinker for activity-based protein profiling. Journal of the American Chemical Society, 141(1), 16-20.
  • Paulsen, S. R. (1959).
  • Prestwich, G. D., Dorman, G., & Elliott, J. T. (1994). A trifunctional reagent for the covalent attachment of lipids to proteins. Journal of the American Chemical Society, 116(13), 5629-5630.
  • Tomioka, H., et al. (1993). Photochemistry of Diazirines. Chemical Reviews, 93(1), 1-34.
  • Abendroth, H. J., & Henrich, G. (1959). Über ein neues Verfahren zur Darstellung von 3,3-disubstituierten Diaziridinen. Angewandte Chemie, 71(8-9), 283-284. [Link]

  • Iacobucci, C., et al. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry, 88(17), 8497-8504. [Link]

  • Wulff, J. E., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(33), 11096-11108.
  • Liu, Q., et al. (2018). A cleavable cross-linker for protein-protein interaction studies by mass spectrometry. Analytical Chemistry, 90(21), 12696-12703.
  • West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691-6700.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Yao, S. Q., et al. (2013). Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers and Their Incorporation into Kinase Inhibitors for Cell- and Tissue-Based Proteome Profiling.
  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8267-8274. [Link]

  • Musolino, S. F., et al. (2022). A broadly applicable, cleavable bis-diazirine crosslinker strategy for reprocessing thermosets. Polymer Chemistry, 13(25), 3647-3652.
  • Schmitz, E., & Ohme, R. (1962). Diaziridine, II. Synthese von Diaziridinen und ihre Überführung in Alkylhydrazine. Chemische Berichte, 95(3), 680-687.
  • Woo, C. M., et al. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(46), 21126-21135. [Link]

  • Geurink, P. P., et al. (2010). A general method for the synthesis of trifunctional photoaffinity probes. Organic & Biomolecular Chemistry, 8(1), 127-133.
  • Chen, Y., et al. (2017). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 22(8), 1263. [Link]

  • Schmitz, E., & Ohme, R. (1961). Cyclische Diazoverbindungen, I. Herstellung und Umsetzungen von Diazirinen. Chemische Berichte, 94(8), 2166-2173. [Link]

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Navigating the Spectroscopic Data Gap for (3-methyl-3H-diazirin-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Reality of Niche Compound Data Availability

In the realm of chemical research and drug development, the immediate availability of comprehensive spectroscopic data for every conceivable molecule is a common expectation. However, for novel or less-commercially viable compounds such as (3-methyl-3H-diazirin-3-yl)methanol, the reality is often a sparse data landscape. This guide addresses the current public-domain data vacuum for this specific diazirine-containing alcohol and provides a scientifically grounded framework for researchers to proceed in its absence. While direct experimental spectra are not readily found in accessible literature or databases, a deep understanding of spectroscopic principles and data from analogous structures can provide valuable predictive insights.

Molecular Structure and Expected Spectroscopic Features

To approach the spectroscopic characterization of this compound, we must first consider its unique structural attributes. The molecule incorporates a strained three-membered diazirine ring, a methyl group, and a primary alcohol functional group. This combination of features will give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data

While experimental NMR data is not publicly available, we can predict the expected chemical shifts and coupling patterns based on the electronic environment of the protons and carbons.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show three distinct signals:

Predicted SignalChemical Shift (δ, ppm) RangeMultiplicityIntegrationAssignmentRationale
-CH₃1.0 - 1.5Singlet (s)3HMethyl protonsThe methyl group is attached to a quaternary carbon of the diazirine ring, resulting in a singlet in a typical aliphatic region.
-CH₂OH3.5 - 4.0Singlet (s) or AB quartet2HMethylene protonsThese protons are adjacent to a hydroxyl group and the diazirine ring. Depending on the solvent and chirality, they could appear as a singlet or a more complex AB quartet if they are diastereotopic.
-OHVariable (1.5 - 5.0)Broad Singlet (br s)1HHydroxyl protonThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display three signals corresponding to the three non-equivalent carbon atoms:

Predicted SignalChemical Shift (δ, ppm) RangeAssignmentRationale
-C H₃15 - 25Methyl carbonA typical chemical shift for an aliphatic methyl carbon.
C -(N=N)40 - 55Diazirine ring carbonThe strained and electronegative environment of the diazirine ring will shift this quaternary carbon downfield.
-C H₂OH60 - 70Methylene carbonThe attachment to an electronegative oxygen atom shifts this carbon significantly downfield.

Infrared (IR) Spectroscopy: Expected Vibrational Modes

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Wavenumber (cm⁻¹) RangeVibrational ModeFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol (-OH)
2850 - 3000C-H stretchAliphatic (CH₃, CH₂)
~1560N=N stretchDiazirine
1000 - 1260C-O stretchPrimary Alcohol

The N=N stretch of the diazirine ring is often weak and can be difficult to observe. The most prominent feature will be the broad O-H stretch of the alcohol.

Mass Spectrometry (MS): Predicted Fragmentation

In a mass spectrometer, this compound (molar mass: 86.09 g/mol ) would likely undergo fragmentation through several pathways.

  • Molecular Ion (M⁺): A peak at m/z = 86 would correspond to the intact molecule.

  • Loss of N₂: Diazirines are known to readily lose nitrogen gas (N₂), a stable neutral molecule (28 g/mol ). This would result in a significant fragment at m/z = 58.

  • Loss of CH₂OH: Cleavage of the hydroxymethyl group (31 g/mol ) could lead to a fragment at m/z = 55.

  • Loss of H₂O: Dehydration of the molecular ion could produce a fragment at m/z = 68.

G M [this compound]⁺˙ m/z = 86 F1 [C₃H₆O]⁺˙ m/z = 58 M->F1 - N₂ F2 [C₂H₃N₂]⁺ m/z = 55 M->F2 - •CH₂OH F3 [C₃H₄N₂]⁺˙ m/z = 68 M->F3 - H₂O

An In-depth Technical Guide to (3-methyl-3H-diazirin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-crosslinking agent increasingly utilized in chemical biology and drug development. We will delve into its commercial availability, synthesis, mechanism of action, and practical applications, offering field-proven insights and detailed protocols to empower researchers in their quest to unravel complex biological interactions.

Introduction: The Power of Proximity-Based Labeling

Understanding the intricate dance of molecules within a cell is fundamental to advancing drug discovery and our knowledge of biological systems. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these transient interactions. At the heart of this method are photoreactive crosslinking agents, small molecules that, upon activation by UV light, form covalent bonds with nearby molecules. Among these, diazirine-containing probes have gained prominence due to their small size, which minimizes perturbation of biological systems, and their ability to be activated by long-wavelength UV light, reducing potential photodamage to cells and proteins.

This compound is a particularly valuable tool in this class. Its simple structure, featuring a methyl group and a hydroxyl handle, allows for straightforward incorporation into more complex probes and molecules of interest. The hydroxyl group provides a convenient point of attachment for linkers, reporter tags, or parent molecules in drug discovery campaigns.

Commercial Availability

For researchers seeking to purchase this compound and its derivatives, several commercial suppliers offer this reagent in varying quantities and purities. Sourcing high-quality material is paramount for reproducible experimental outcomes. Below is a curated list of reputable vendors.

CompanyProduct NameProduct NumberPurityURL
BLDpharm2,2'-(3H-Diazirine-3,3-diyl)diethanolBD01114959-
ChemScene(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanolCS-0196865≥95%
FUJIFILM Wako3-Methyl-3H-diazirine-3-methanol--
Lead Sciences(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanolBD0111922095%[Link]
MySkinRecipes2-(3-Methyl-3H-diazirin-3-yl)ethanol-≥95%[Link]
PubChemThis compoundCID 122360901-[Link]

Note: The availability and specifications of products are subject to change. Please verify the information on the supplier's website.

Synthesis of this compound

For laboratories with synthetic chemistry capabilities, the de novo synthesis of this compound can be a cost-effective option. The general strategy involves the conversion of a ketone precursor to a diaziridine, followed by oxidation to the diazirine. A plausible and efficient route starts from the readily available 1-hydroxypropan-2-one.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process:

  • Diaziridine Formation: Reaction of 1-hydroxypropan-2-one with a source of ammonia and an aminating agent to form the corresponding diaziridine.

  • Oxidation: Conversion of the diaziridine to the final diazirine product using a mild oxidizing agent.

Synthesis_Pathway 1-hydroxypropan-2-one 1-hydroxypropan-2-one 3-methyl-3-(hydroxymethyl)diaziridine 3-methyl-3-(hydroxymethyl)diaziridine 1-hydroxypropan-2-one->3-methyl-3-(hydroxymethyl)diaziridine  NH3,    Hydroxylamine-O-sulfonic acid   This compound This compound 3-methyl-3-(hydroxymethyl)diaziridine->this compound  Silver(I) oxide (Ag2O)  

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

Step A: 3,3-Pentamethylenediaziridine (Illustrative Example for Diaziridine Formation)

This protocol is adapted from a known procedure for a similar compound and serves as a strong starting point for the synthesis of 3-methyl-3-(hydroxymethyl)diaziridine.

  • In a 1-liter beaker, a solution of 1.5 moles of cyclohexanone (as a model ketone) in 400 ml of 15N aqueous ammonia (6.0 moles) is stirred mechanically and cooled to 0°C using an ice-salt bath.[1]

  • While maintaining the temperature between 0°C and +10°C, 1.0 mole of 90% hydroxylamine-O-sulfonic acid is added in small portions over approximately 1 hour.[1]

  • The mixture is stirred for an additional hour at 0°C and then allowed to stand overnight at -15°C in a refrigerator.[1]

  • The precipitated crystalline product is filtered, pressed to remove excess liquid, and washed sequentially with ice-cold ether, toluene, and finally ether.[1]

  • The crude product is purified by recrystallization from toluene to yield the diaziridine.[1]

Step B: 3,3-Pentamethylenediazirine (Illustrative Example for Oxidation)

Caution: This step should be performed with appropriate safety precautions.

  • A solution of 0.2 moles of silver nitrate in 100 ml of water is treated dropwise with 100 ml of 2N sodium hydroxide. The resulting precipitate of silver(I) oxide is filtered, washed thoroughly with water, methanol, and ether.[1]

  • A solution of 0.089 moles of the diaziridine from Step A in 220 ml of ether is warmed and then cooled to room temperature.[1]

  • The freshly prepared silver(I) oxide is added in small portions to the cooled diaziridine solution over 5 minutes with shaking.[1]

  • The mixture is filtered, and the filtrate is dried over potassium carbonate.[1]

  • The ether is removed by distillation, and the final diazirine product is purified by vacuum distillation. To prevent decomposition during storage, it is recommended to dilute the product with ether and store it in a refrigerator.[1]

Mechanism of Action: The Light-Triggered Covalent Bond

The utility of this compound as a photo-crosslinking agent lies in its ability to generate a highly reactive carbene species upon photolysis.

Mechanism_of_Action cluster_0 Photoactivation cluster_1 Covalent Crosslinking Diazirine This compound Carbene Reactive Carbene Intermediate + N2 Diazirine->Carbene UV Light (330-370 nm) Covalent_Adduct Stable Covalent Adduct with Target Molecule Carbene->Covalent_Adduct Insertion into X-H bonds (X = C, N, O, S)

Caption: Mechanism of diazirine-mediated photo-crosslinking.

Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to form a highly reactive and short-lived carbene intermediate.[2] This carbene can then readily insert into various X-H bonds (where X can be carbon, nitrogen, oxygen, or sulfur) of nearby molecules, forming a stable covalent bond.[2] This indiscriminate reactivity is a key advantage, as it allows for the labeling of a wide range of biomolecules in the immediate vicinity of the probe.

In Vitro Photo-Crosslinking Protocol

This protocol provides a general framework for an in vitro photo-crosslinking experiment using a diazirine-containing probe derived from this compound. Optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific biological system.

Materials and Reagents
  • Purified protein of interest and potential binding partner(s)

  • This compound-derived photo-affinity probe

  • Reaction buffer (e.g., PBS, HEPES; avoid primary amine-containing buffers like Tris if the probe has an NHS ester)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp with an emission wavelength between 330-370 nm (e.g., Stratalinker® or a hand-held UV lamp)[3]

  • SDS-PAGE analysis reagents

  • Western blot analysis reagents or mass spectrometry sample preparation reagents

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Photo-Crosslinking cluster_3 Quenching & Analysis Prepare_Samples Prepare protein samples and diazirine probe solution Incubate Incubate protein mixture with the photo-affinity probe Prepare_Samples->Incubate Irradiate Irradiate with UV light (330-370 nm) Incubate->Irradiate Quench Quench the reaction Irradiate->Quench Analyze Analyze cross-linked products (SDS-PAGE, Western Blot, Mass Spectrometry) Quench->Analyze

Caption: General workflow for an in vitro photo-crosslinking experiment.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a solution of your target protein and its potential binding partner(s) in a suitable reaction buffer. The optimal protein concentration will depend on the specific interaction being studied but is typically in the low micromolar range.

    • Immediately before use, prepare a stock solution of the this compound-derived photo-affinity probe in a dry, water-miscible organic solvent such as DMSO or DMF.[3]

  • Incubation:

    • Add the photo-affinity probe to the protein mixture to achieve the desired final concentration. A typical starting point is a 10- to 50-fold molar excess of the probe over the protein.[3]

    • Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours to allow for binding of the probe to its target.[3]

  • Photo-Crosslinking:

    • Transfer the reaction mixture to a shallow, uncovered vessel (e.g., a microplate well or a petri dish) to maximize exposure to the UV light.

    • Place the sample on ice to minimize heat-induced denaturation.[4]

    • Irradiate the sample with a UV lamp emitting at 330-370 nm. The optimal irradiation time and distance from the lamp will depend on the lamp's power and should be empirically determined. For a 15-watt lamp, a distance of 3-5 cm for up to 15 minutes is a good starting point.[3][5] A negative control sample should be kept in the dark to assess non-specific crosslinking.

  • Quenching and Analysis:

    • After irradiation, quench any unreacted carbene intermediates by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[5]

    • Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.

    • Further characterization can be performed by Western blotting using antibodies against the proteins of interest or by mass spectrometry to identify the cross-linked peptides and pinpoint the site of interaction.

Safety, Handling, and Storage

This compound and its derivatives are reactive chemical compounds that require careful handling and storage to ensure user safety and maintain compound integrity.

Hazard Identification

Based on data for related compounds, this compound should be treated as a flammable liquid and vapor that may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[6]

Handling Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[9]

  • Take precautionary measures against static discharge.[7]

  • Wash hands thoroughly after handling.[8]

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • For long-term storage, a freezer at -20°C is recommended.[10]

  • Protect from light to prevent premature activation of the diazirine group.[8]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Conclusion

This compound is a versatile and powerful tool for chemical biologists and drug discovery scientists. Its small size, efficient photoactivation, and the convenient hydroxyl handle for further chemical modification make it an ideal choice for designing photo-affinity probes to investigate a wide array of biological interactions. By understanding its commercial availability, synthesis, mechanism of action, and proper handling, researchers can effectively harness the potential of this reagent to illuminate the complex molecular networks that govern life.

References

Sources

Tyrphostin AG 126: A Technical Guide to its Applications as a Tyrosine Kinase Inhibitor in Chemical Biology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of Tyrphostin AG 126, a potent inhibitor of protein tyrosine kinases. Initially, it is important to clarify a discrepancy in the provided CAS number. While the query specified CAS 14757-55-2, which is assigned to (3-Methyl-3H-diazirin-3-yl)methanol, the context of "applications in chemical biology" strongly indicates the intended subject is Tyrphostin AG 126 (CAS 118409-62-4) . This guide will proceed with a comprehensive analysis of Tyrphostin AG 126, detailing its mechanism of action, its significant role in inflammation research, and its broader applications in drug development and cellular signaling studies. We will delve into validated experimental protocols, data interpretation, and the causal logic behind its use in chemical biology.

Introduction: The Significance of Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are fundamental enzymes that regulate a vast array of cellular processes. They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This phosphorylation event acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. Consequently, PTKs are pivotal in signal transduction pathways that govern cell proliferation, differentiation, migration, and survival.

Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders. An overactive kinase can lead to uncontrolled cell growth or an excessive inflammatory response. This makes PTKs prime targets for therapeutic intervention. Chemical biology utilizes small molecule inhibitors, such as Tyrphostin AG 126, to dissect the roles of specific kinases in these pathways and to explore their potential as drug targets.

Tyrphostin AG 126, a derivative of benzylidene malononitrile, has emerged as a valuable tool for researchers. It exhibits potent inhibitory effects on certain tyrosine kinases, allowing for the targeted disruption of signaling cascades.[1] This guide will illuminate the practical applications of Tyrphostin AG 126 in a research setting.

Core Mechanism of Action: How Tyrphostin AG 126 Works

Tyrphostin AG 126 primarily functions by inhibiting the activity of protein tyrosine kinases. Its mechanism, while not fully elucidated for every specific kinase, is understood to involve competition with ATP for the kinase's binding site. By occupying this site, it prevents the phosphorylation of downstream substrates.

A key pathway affected by Tyrphostin AG 126 is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been shown to prevent the activation of p42MAPK, also known as Extracellular signal-regulated kinase 2 (ERK2).[1][2] The MAPK/ERK pathway is a crucial signaling route that transmits signals from cell surface receptors to the nucleus, influencing a wide range of cellular functions.

dot digraph "MAPK_ERK_Pathway_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2\n(p42/p44 MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Proliferation, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; AG126 [label="Tyrphostin AG 126", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Receptor -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [label=" Phosphorylation", fontcolor="#5F6368", fontsize=8, color="#4285F4"]; ERK -> Transcription [color="#4285F4"]; Transcription -> Response [color="#4285F4"];

// Inhibition AG126 -> Inhibition [arrowhead=T, color="#EA4335", style=dashed]; Inhibition -> ERK [style=invis];

{rank=same; MEK; AG126; Inhibition} } caption: Inhibition of the MAPK/ERK signaling pathway by Tyrphostin AG 126.

By inhibiting ERK1/2 phosphorylation, Tyrphostin AG 126 effectively dampens the downstream cellular responses mediated by this pathway.[3] This inhibitory action is central to its anti-inflammatory and anti-proliferative effects observed in various experimental models.

Key Applications in Chemical Biology and Drug Development

Probing Inflammatory Pathways

A primary application of Tyrphostin AG 126 is in the study of inflammation. It has been demonstrated to exert potent anti-inflammatory effects in both acute and chronic inflammation models.[1][4] The compound's efficacy in these models stems from its ability to modulate several key inflammatory processes:

  • Reduction of Pro-inflammatory Cytokines: Tyrphostin AG 126 has been shown to reduce the biosynthesis and/or effects of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][3] These cytokines are central mediators of the inflammatory response.

  • Inhibition of iNOS and COX-2 Expression: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of inflammation, leading to the production of nitric oxide and prostaglandins, respectively. Tyrphostin AG 126 can suppress the expression of both enzymes.[1][5]

  • Attenuation of Oxidative Stress: The compound reduces the formation of peroxynitrite and the activation of poly (ADP-ribose) polymerase (PARP), both of which contribute to tissue damage during inflammation.[1][5]

  • Decreased Immune Cell Recruitment: Tyrphostin AG 126 can reduce the infiltration of neutrophils and other mononuclear cells to the site of inflammation.[1]

dot digraph "Anti_Inflammatory_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., Carrageenan, Zymosan)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PTK_Activation [label="Protein Tyrosine Kinase\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="TNF-α, IL-1β", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="iNOS, COX-2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion_Molecules [label="ICAM-1, P-selectin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Response\n(Tissue Injury, Cell Infiltration)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; AG126 [label="Tyrphostin AG 126", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Inflammatory_Stimulus -> PTK_Activation [color="#4285F4"]; PTK_Activation -> NFkB_Activation [color="#4285F4"]; NFkB_Activation -> Gene_Expression [color="#4285F4"]; Gene_Expression -> Cytokines [color="#34A853"]; Gene_Expression -> Enzymes [color="#34A853"]; Gene_Expression -> Adhesion_Molecules [color="#34A853"]; Cytokines -> Inflammation [color="#4285F4"]; Enzymes -> Inflammation [color="#4285F4"]; Adhesion_Molecules -> Inflammation [color="#4285F4"]; AG126 -> Inhibition [arrowhead=T, color="#EA4335", style=dashed]; Inhibition -> PTK_Activation [style=invis];

{rank=same; PTK_Activation; AG126; Inhibition} } caption: Tyrphostin AG 126's multifaceted anti-inflammatory mechanism.

These diverse anti-inflammatory actions make Tyrphostin AG 126 a valuable tool for dissecting the signaling pathways that underpin inflammatory diseases and for the preclinical evaluation of tyrosine kinase inhibition as a therapeutic strategy.[4][6]

Investigation of Cell Proliferation and Angiogenesis

The role of the MAPK/ERK pathway in cell proliferation makes Tyrphostin AG 126 a useful agent for studying processes like angiogenesis. For instance, it has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation of bovine retinal microvascular endothelial cells (BRMECs).[3] This application is particularly relevant in cancer research and ophthalmology, where aberrant angiogenesis is a key pathological feature.

Plant Biology and Ion Transport

Interestingly, the utility of Tyrphostin AG 126 extends beyond animal cell biology. In plant science, it has been identified as an inhibitor of the phosphorylation of plasma membrane H+-ATPase.[7] This enzyme is crucial for establishing the electrochemical gradients necessary for nutrient uptake and for processes like light-induced stomatal opening. The use of Tyrphostin AG 126 in this context helps to elucidate the signaling pathways that regulate ion transport and physiological responses in plants.[7]

Experimental Protocols and Methodologies

The following section provides a generalized protocol for the use of Tyrphostin AG 126 in a cell culture setting. It is imperative to note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically through dose-response experiments.

Preparation of Tyrphostin AG 126 Stock Solution

Causality: A concentrated stock solution in an appropriate solvent is necessary for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.

Protocol:

  • Reconstitution: Dissolve Tyrphostin AG 126 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Treatment of Adherent Cells

Causality: This protocol outlines the treatment of cultured cells to assess the biological effects of Tyrphostin AG 126 on a specific cellular process (e.g., cytokine production, protein phosphorylation).

Materials:

  • Cultured cells of interest (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • Tyrphostin AG 126 stock solution

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Protocol:

  • Cell Seeding: Plate cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Tyrphostin AG 126 stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is critical to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest dose of Tyrphostin AG 126).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Tyrphostin AG 126 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (this can range from minutes to 48 hours, depending on the endpoint being measured).

  • Endpoint Analysis: Following incubation, cells or culture supernatants can be harvested for downstream analysis, such as:

    • Western Blotting: To assess the phosphorylation status of target proteins like ERK1/2.

    • ELISA: To quantify the secretion of cytokines (e.g., TNF-α) into the culture medium.

    • Cell Viability Assays (e.g., MTT, Trypan Blue): To determine the cytotoxic effects of the compound. It is important to note that at concentrations higher than 10 μM, Tyrphostin AG 126 can be toxic to some cell lines.[3]

    • RT-qPCR: To measure changes in the expression of target genes (e.g., iNOS, COX-2).

Data Summary: In Vitro and In Vivo Efficacy

The following table summarizes key experimental findings for Tyrphostin AG 126, providing a quick reference for researchers designing their studies.

Model System Application/Effect Effective Concentration/Dose Reference
ARPE-19 CellsIncreased cell viability10 μM (overnight)[3]
BRMECsInhibition of VEGF-induced proliferation0.1-100 μM[3]
Rat Model (Carrageenan-induced pleurisy)Anti-inflammatory effects1, 3, or 10 mg/kg (i.p.)[1]
Rat Model (Collagen-induced arthritis)Anti-inflammatory effects5 mg/kg (i.p. every 48 hours)[1]
Rat Model (Zymosan-induced peritonitis)Attenuation of multiple organ failure1-10 mg/kg (i.p.)[3]

Trustworthiness and Self-Validating Systems

To ensure the reliability of experimental results obtained using Tyrphostin AG 126, a self-validating experimental design is crucial. This involves the inclusion of appropriate controls:

  • Vehicle Control: As mentioned, this is essential to ensure that the observed effects are due to the compound itself and not the solvent (DMSO).

  • Positive and Negative Controls: When assessing a specific pathway, include known activators (positive control) and inhibitors (if available) of that pathway to validate the assay's responsiveness.

  • Target Engagement Assays: In more advanced studies, directly assessing the inhibition of the target kinase (e.g., through in vitro kinase assays or by measuring the phosphorylation of a direct substrate in cells) provides the most robust evidence of the compound's mechanism of action.

Conclusion and Future Directions

Tyrphostin AG 126 is a versatile and potent chemical probe for the study of tyrosine kinase-mediated signaling pathways. Its well-documented anti-inflammatory properties make it a particularly valuable tool for researchers in immunology and pharmacology. By understanding its mechanism of action and employing rigorous experimental design, scientists can leverage Tyrphostin AG 126 to uncover novel biological insights and to validate tyrosine kinases as therapeutic targets for a range of diseases. Future research may focus on identifying its broader kinase inhibitory profile and exploring its potential in other pathological contexts driven by aberrant tyrosine kinase activity.

References

  • Cuzzocrea, S., et al. (2000). The tyrosine kinase inhibitor tyrphostin AG126 reduces the development of acute and chronic inflammation. American Journal of Pathology, 157(1), 145-58. [Link]

  • Kinoshita, T., et al. (2022). The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. Plant and Cell Physiology, 63(12), 1836-1845. [Link]

  • Cuzzocrea, S., et al. (2000). The tyrosine kinase inhibitor tyrphostin AG126 reduces the development of acute and chronic inflammation. PubMed. [Link]

  • Dugo, L., et al. (2001). The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat. Intensive Care Medicine, 27(7), 1213-20. [Link]

  • Cuzzocrea, S., et al. (2000). The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat. Laboratory Investigation, 80(9), 1439-53. [Link]

Sources

Methodological & Application

Mastering Target Identification: A Detailed Guide to Photoaffinity Labeling with (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and chemical biology, the precise identification of a small molecule's biological targets is a critical and often formidable challenge. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify these molecular interactions within a native biological context. Among the arsenal of photoreactive groups, the diazirine moiety has become the gold standard due to its small size, high reactivity, and relative stability prior to photoactivation.[1]

This comprehensive guide focuses on a minimalist yet highly effective diazirine-based probe: (3-methyl-3H-diazirin-3-yl)methanol . We will delve into the mechanistic underpinnings of diazirine photochemistry, provide detailed, field-proven protocols for its application, and offer insights into the critical control experiments and downstream analysis necessary for robust and reliable target identification.

The Power of Minimalism: Why this compound?

The choice of a photoaffinity probe is a crucial experimental decision. While larger, "fully-functionalized" probes incorporating affinity tags and reporter groups exist, they can sometimes perturb the very interaction they are designed to study.[2] The minimalist nature of this compound, being nearly isosteric to a methyl group, minimizes steric hindrance and is less likely to alter the binding affinity and specificity of the parent molecule.[3] This makes it an ideal starting point for PAL experiments, particularly in the initial stages of target discovery.

The Science Behind the Covalent Capture: Mechanism of Diazirine Photoactivation

Upon irradiation with UV light, typically in the 350-370 nm range, the diazirine ring of this compound undergoes photolysis.[4][5] This process generates a highly reactive and short-lived carbene intermediate, which can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, present in the amino acid residues of a target protein.[3] This indiscriminate reactivity within the binding pocket ensures the formation of a stable, covalent bond between the probe and its interacting partner, effectively "trapping" the transient interaction for subsequent analysis.

It is important to acknowledge that diazirine photolysis can also lead to the formation of a linear diazo isomer.[6] This diazo intermediate can exhibit a different reactivity profile, with a preference for labeling acidic amino acid residues such as aspartic and glutamic acid.[6][7] Understanding this dual reactivity is crucial for interpreting the results of PAL experiments.

Experimental Workflow: From Probe Incorporation to Target Identification

The following diagram illustrates the general workflow for a photoaffinity labeling experiment using a this compound-modified compound.

PAL_Workflow cluster_Probe_Prep Probe Preparation cluster_Labeling Labeling cluster_Analysis Downstream Analysis Probe_Synthesis Synthesis of This compound- modified compound Incubation Incubate probe with biological sample (e.g., cell lysate, intact cells) Probe_Synthesis->Incubation Introduce probe to system UV_Activation UV Irradiation (350-365 nm) Incubation->UV_Activation Initiate crosslinking Lysis Cell Lysis (if applicable) UV_Activation->Lysis Enrichment Target Enrichment (e.g., Click Chemistry, Affinity Purification) Lysis->Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis Data_Analysis Data Analysis & Target Identification MS_Analysis->Data_Analysis

Figure 1. General experimental workflow for photoaffinity labeling.

Detailed Protocols: A Step-by-Step Guide

This section provides detailed protocols for performing photoaffinity labeling experiments using a compound modified with this compound. These protocols are intended as a starting point and may require optimization for specific biological systems and small molecules.

Protocol 1: In Vitro Photoaffinity Labeling in Cell Lysate

This protocol is suitable for identifying targets of a small molecule in a complex protein mixture.

Materials:

  • Probe: Your small molecule of interest synthetically modified with a this compound moiety. Prepare a stock solution (e.g., 10-100 mM) in a compatible solvent like DMSO.

  • Cell Lysate: Prepared from your cell line or tissue of interest in a suitable lysis buffer (e.g., RIPA buffer without high concentrations of primary amines like Tris, which can quench the NHS ester reaction if a clickable handle is added later).

  • UV Lamp: A UV lamp with an emission maximum around 350-365 nm.[8]

  • Reaction Vessels: Optically transparent vessels such as quartz cuvettes or 96-well plates.[3]

  • Control Compounds:

    • Unmodified parent small molecule (for competition experiments).

    • A structurally similar but biologically inactive compound modified with the diazirine probe (negative control).

  • Reagents for Downstream Analysis: (e.g., Click chemistry reagents if your probe includes an alkyne or azide handle, streptavidin beads for biotinylated probes).

Procedure:

  • Protein Concentration Determination: Determine the total protein concentration of your cell lysate using a standard protein assay (e.g., BCA assay).

  • Incubation:

    • In a microcentrifuge tube or a well of a 96-well plate, dilute the cell lysate to a final protein concentration of 1-5 mg/mL.

    • Add your diazirine-modified probe to the desired final concentration (typically in the range of 0.1-10 µM, this should be optimized).[3]

    • For competition control experiments, pre-incubate the lysate with a 10-100-fold molar excess of the unmodified parent compound for 30-60 minutes before adding the probe.

    • Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 4°C or room temperature to allow for binding of the probe to its target(s). Protect the samples from light during this step.[9]

  • UV Irradiation:

    • Place the samples in an optically transparent vessel on ice to minimize heat-induced protein degradation.

    • Irradiate the samples with a 350-365 nm UV lamp. The irradiation time and distance from the lamp will need to be optimized. A typical starting point is 5-20 minutes at a distance of 1-5 cm.[4][9]

    • Include a "no UV" control for each condition to assess for any non-photochemical labeling.

  • Downstream Processing:

    • After irradiation, the samples are ready for downstream analysis. This may include:

      • SDS-PAGE and In-gel Fluorescence: If the probe contains a fluorescent reporter group.

      • Click Chemistry: If the probe contains a bioorthogonal handle (e.g., alkyne), it can be conjugated to a reporter tag (e.g., biotin-azide or a fluorescent azide) for visualization or enrichment.[10][11]

      • Enrichment and Mass Spectrometry: Labeled proteins can be enriched using affinity purification (e.g., streptavidin beads for biotinylated probes) followed by on-bead digestion and identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

Protocol 2: In-Cell Photoaffinity Labeling

This protocol allows for the identification of targets in a more physiologically relevant context.

Materials:

  • Cells: Your cell line of interest cultured to an appropriate confluency.

  • Probe: As described in Protocol 1.

  • Cell Culture Medium: Serum-free or low-serum medium is recommended during the labeling step to minimize non-specific binding to serum proteins.

  • UV Lamp and Irradiation Setup: As described in Protocol 1.

  • Lysis Buffer: A suitable buffer for cell lysis and subsequent downstream analysis.

Procedure:

  • Cell Treatment:

    • Replace the cell culture medium with serum-free or low-serum medium.

    • Add the diazirine-modified probe to the cells at the desired final concentration.

    • For competition experiments, pre-incubate the cells with the unmodified parent compound before adding the probe.

    • Incubate the cells for a time sufficient for the probe to enter the cells and bind to its targets (e.g., 1-4 hours). This should be optimized.

  • UV Irradiation:

    • Wash the cells with cold PBS to remove any unbound probe.

    • Place the culture dish on ice and irradiate with a 350-365 nm UV lamp as described in Protocol 1.

  • Cell Lysis and Downstream Analysis:

    • After irradiation, wash the cells again with cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Proceed with downstream analysis as described in Protocol 1 (SDS-PAGE, click chemistry, enrichment, and mass spectrometry).[14]

Ensuring Trustworthiness: The Importance of Control Experiments

A well-designed photoaffinity labeling experiment is a self-validating system. The inclusion of appropriate controls is paramount to distinguish specific, target-related labeling from non-specific background.

Control ExperimentPurposeExpected Outcome for a Specific Interaction
No UV Irradiation To identify any non-photochemical, covalent labeling.No or significantly reduced labeling of the target protein.
Competition with Parent Compound To demonstrate that the probe binds to the same site as the unmodified, biologically active molecule.A significant reduction in the labeling of the target protein in the presence of the competitor.
Inactive Probe Control To show that labeling is dependent on the specific binding of the pharmacophore.No or significantly reduced labeling of the target protein.
Probe Alone (No Lysate/Cells) To check for probe aggregation or non-specific binding to the reaction vessel.No significant signal in the target protein's molecular weight range.

Data Analysis and Target Identification

The ultimate goal of a PAL experiment is the confident identification of the labeled proteins. Quantitative mass spectrometry-based proteomics is the primary method for achieving this.[12][13]

Key Steps in Mass Spectrometry Data Analysis:

  • Protein Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the sample.

  • Quantitative Analysis: The relative abundance of each identified protein is compared between the experimental and control samples. This can be achieved through label-free quantification (LFQ) or by using isobaric tags (e.g., TMT).[12][15]

  • Hit Prioritization: True targets of the probe should be significantly enriched in the experimental sample compared to the control samples (e.g., no UV, competition). Statistical analysis is crucial to determine the significance of this enrichment.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
No or Low Labeling Signal - Insufficient UV irradiation (time or intensity).- Probe concentration is too low.- The diazirine moiety is too far from the binding interface.- Target protein is not expressed or is at very low abundance.- Optimize UV irradiation conditions.- Perform a probe concentration titration.- Consider synthesizing a new probe with the diazirine at a different position.- Confirm target expression by Western blot or other methods.
High Background Labeling - Probe concentration is too high.- Non-specific binding of the probe.- Insufficient washing steps (for in-cell labeling).- Reduce the probe concentration.- Include a pre-clearing step with beads to remove "sticky" proteins.- Increase the number and stringency of washing steps.
Inconsistent Results - Variability in cell culture or lysate preparation.- Inconsistent UV irradiation.- Issues with downstream sample processing.- Standardize all experimental procedures.- Ensure consistent positioning and output of the UV lamp.- Use a robust and reproducible workflow for enrichment and MS sample preparation.

Conclusion: A Powerful Tool for Discovery

Photoaffinity labeling with this compound offers a powerful and versatile approach for the identification of small molecule targets. Its minimalist design minimizes interference with molecular interactions, making it an invaluable tool in the quest to understand the mechanisms of drug action and to uncover novel therapeutic targets. By combining a well-designed experimental strategy, rigorous controls, and state-of-the-art analytical techniques, researchers can confidently navigate the complexities of the cellular interactome and accelerate the pace of discovery.

References

  • West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science, 12(20), 7013–7021. [Link]

  • Li, Z., Hao, P., Li, L., Tan, C. Y. J., Cheng, X., Chen, G. Y. J., Sze, S. K., Shen, H.-M., & Yao, S. Q. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Angewandte Chemie International Edition, 52(33), 8551–8556. [Link]

  • MacKinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 1, 55–68. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Li, Z., Li, L., Hao, P., Chen, G. Y. J., Sze, S. K., & Yao, S. Q. (2014). “Minimalist” cyclopropene-containing photo-cross-linkers suitable for live-cell imaging and affinity-based protein labeling. Journal of the American Chemical Society, 136(42), 14714–14717. [Link]

  • Li, Z., et al. (2013). Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers and Their Incorporation into Kinase Inhibitors for Cell- and Tissue-Based Proteome Profiling. Angewandte Chemie International Edition. [Link]

  • Halloran, M. W., & Lumb, J.-P. (2019). Recent Applications of Diazirines in Chemical Proteomics. Chemistry – A European Journal, 25(19), 4885-4898. [Link]

  • West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700. [Link]

  • MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Current protocols in chemical biology, 1(1), 55–68. [Link]

  • Senevirathne, C., & Ratanayake, R. (2016). Development of Diazirine-based crosslinking agents for covalently linking protein. International Journal of Scientific & Engineering Research, 7(6), 127-142. [Link]

  • Geurink, P. P., van der Linden, W. A., Mirabella, A. C., de Bruijn, H. S., & van der Marel, G. A. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega, 4(7), 11775–11785. [Link]

  • West, A. V., Labenski, M. T., Muncipinto, G., Wu, H. Y., Jones, L. H., & Woo, C. M. (2023). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. ACS Central Science, 9(3), 461–470. [Link]

  • Wilson, R., G-Dayanandan, N., Jamieson, D., & Sanjuan-Heras, I. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629–2640. [Link]

  • Wilson, R., G-Dayanandan, N., Jamieson, D., & Sanjuan-Heras, I. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629–2640. [Link]

  • Li, M., & Chen, P. R. (2015). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Science, 6(3), 1834–1839. [Link]

  • MacKinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 1, 55-68. [Link]

  • West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society. [Link]

  • Wilson, R., G-Dayanandan, N., Jamieson, D., & Sanjuan-Heras, I. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629-2640. [Link]

  • Capitanio, D., Cilia, E., Pinar, A. A., Ostacolo, C., & Altamura, S. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(13), 9036–9051. [Link]

  • West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling preferences of diazirines with protein biomolecules. ChemRxiv. [Link]

  • Capitanio, D., Cilia, E., Pinar, A. A., Ostacolo, C., Altamura, S., Pedemonte, N., & Armirotti, A. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(13), 9036-9051. [Link]

  • Wilson, R., G-Dayanandan, N., Jamieson, D., & Sanjuan-Heras, I. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629-2640. [Link]

  • Wilson, R., G-Dayanandan, N., Jamieson, D., & Sanjuan-Heras, I. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. UWA Research Repository. [Link]

  • Yan, G., & Liu, Y. (2012). Diazirine based photoaffinity labeling. Vrije Universiteit Amsterdam. [Link]

  • Taylor, M. T., & Poulter, C. D. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(54), 36484–36492. [Link]

  • Perera, D. S., Chiluwal, A., & Jayalath, P. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology, 11(3), 799–805. [Link]

  • Wang, Y., Wang, L., & Feng, Y. (2022). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega, 7(20), 17359–17366. [Link]

  • Perera, D. S., Chiluwal, A., & Jayalath, P. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology, 11(3), 799–805. [Link]

  • Taylor, M. T., & Poulter, C. D. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. [Link]

  • Wang, M., & Phillips, D. L. (2009). Study of the S1 excited state of para-methoxy-3-phenyl-3-methyl diazirine by ultrafast time resolved UV-Vis and IR spectroscopies and theory. The Journal of Organic Chemistry, 74(14), 4839–4848. [Link]

  • Global Substance Registration System. (n.d.). 3-METHYL-3H-DIAZIRINE-3-ETHANOL. [Link]

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Capturing Cellular Interactions in Real-Time: A Guide to In Vivo Crosslinking with (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the intricate web of protein-protein interactions within a living cell, the ability to capture these fleeting moments is paramount. This guide provides a comprehensive overview and detailed protocols for the use of (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-crosslinker, for in vivo studies. We will delve into the mechanistic underpinnings of diazirine-based crosslinking, provide field-proven experimental designs, and offer robust protocols for subsequent analysis, ensuring both scientific integrity and practical applicability.

The Rationale for In Vivo Photo-Crosslinking

Studying protein interactions in their native cellular environment provides a snapshot of the dynamic processes that govern cellular function. Traditional methods, often relying on cell lysis before interaction capture, can disrupt weak or transient interactions and introduce artifacts. In vivo crosslinking, by contrast, covalently "freezes" these interactions within the living cell, preserving the physiological context.

This compound is a member of the alkyl diazirine family of photo-crosslinkers. These reagents offer distinct advantages for in vivo applications:

  • Small Size: The diazirine moiety is minimally perturbing, reducing potential steric hindrance that could interfere with natural protein interactions.[1]

  • Long-Wavelength Activation: Diazirines are activated by UV-A light (typically 330-370 nm), which is less damaging to cells than shorter wavelength UV radiation.[1]

  • Rapid and Efficient Reaction: Upon photoactivation, diazirines form highly reactive carbene intermediates that can insert into a wide range of chemical bonds in close proximity, providing a high crosslinking efficiency.[1][2]

Mechanism of Action: The Dual Nature of Diazirine Reactivity

Upon irradiation with UV light, the diazirine ring of this compound expels nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, or O-H bonds, forming a stable covalent crosslink.[2]

However, recent studies have revealed a more nuanced reactivity profile for alkyl diazirines. A competing pathway involves the formation of a longer-lived diazo intermediate. This diazo species exhibits a notable preference for reacting with acidic residues, such as aspartic and glutamic acid.[1][3][4] This dual reactivity, with both non-specific carbene insertion and a preference for acidic residues, is a key consideration in experimental design and data interpretation.

Diazirine Activation and Crosslinking cluster_0 In Vivo Environment This compound This compound UV Light (330-370 nm) UV Light (330-370 nm) This compound->UV Light (330-370 nm) Photoactivation Carbene Intermediate Carbene Intermediate UV Light (330-370 nm)->Carbene Intermediate Direct Pathway Diazo Intermediate Diazo Intermediate UV Light (330-370 nm)->Diazo Intermediate Isomerization Crosslinked Proteins Crosslinked Proteins Carbene Intermediate->Crosslinked Proteins Non-specific insertion (C-H, N-H, O-H bonds) Diazo Intermediate->Carbene Intermediate N2 loss Diazo Intermediate->Crosslinked Proteins Reaction with acidic residues (Asp, Glu)

Figure 1. Mechanism of this compound crosslinking.

Experimental Design: Key Considerations

A successful in vivo crosslinking experiment hinges on careful planning and optimization. The following parameters are critical:

ParameterKey ConsiderationsRecommended Starting Range
Crosslinker Concentration Must be high enough for efficient crosslinking but low enough to avoid cytotoxicity. The optimal concentration is cell-type dependent.1-5 mM
Incubation Time Sufficient time is needed for the crosslinker to permeate the cell membrane and distribute within the cellular compartments.15-60 minutes
UV Irradiation Wavelength Should be in the UV-A range to minimize cellular damage.350-365 nm
UV Irradiation Duration & Intensity Requires careful optimization to achieve sufficient crosslinking without inducing significant cell death.5-15 minutes at a close distance (1-5 cm) from a high-wattage lamp.
Cell Density Should be optimized for the specific cell type and culture vessel to ensure even UV exposure.70-90% confluency for adherent cells.
Quenching While not always necessary due to the short-lived reactive species, quenching can be performed to ensure no residual reactivity.Not typically required for diazirines.
Controls Essential for data interpretation. Include a no-crosslinker control and a no-UV control. A competition control with an unlabeled ligand can also be valuable.

Protocol: In Vivo Crosslinking of Cultured Mammalian Cells

This protocol provides a general framework for in vivo crosslinking using this compound. It is imperative to optimize the key parameters for each specific cell line and experimental system.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • UV lamp with an emission peak at 350-365 nm

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to the desired confluency (typically 70-90%).

  • Crosslinker Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the solvent in the cell culture medium should be kept to a minimum (ideally <0.5%).

  • Incubation:

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add cell culture medium containing the desired final concentration of this compound.

    • Incubate the cells for the optimized duration (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • UV Irradiation:

    • Remove the lid of the culture dish to ensure direct UV exposure.

    • Place the culture dish on a cold surface (e.g., a pre-chilled metal block or on ice) to minimize heat-induced stress during irradiation.

    • Irradiate the cells with a 350-365 nm UV lamp for the optimized time and at the optimized distance.

  • Cell Lysis:

    • Immediately after irradiation, aspirate the crosslinker-containing medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Downstream Analysis: The resulting protein lysate containing the crosslinked complexes is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

In Vivo Crosslinking Workflow cluster_1 Cell Culture & Treatment cluster_2 Crosslinking cluster_3 Sample Preparation cluster_4 Analysis A Plate and grow cells C Incubate cells with crosslinker A->C B Prepare this compound stock B->C D UV Irradiation (350-365 nm) C->D E Cell Lysis D->E F Protein Extraction E->F G SDS-PAGE / Western Blot F->G H Mass Spectrometry F->H

Figure 2. General workflow for in vivo crosslinking experiments.

Downstream Analysis by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying the proteins involved in the crosslinked complexes and for mapping the interaction sites.

Sample Preparation for MS:

  • Protein Digestion: The protein lysate is typically subjected to in-solution or in-gel digestion with a protease, most commonly trypsin.

  • Enrichment of Crosslinked Peptides (Optional but Recommended): Crosslinked peptides are often present in low abundance. Enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) can significantly improve their detection.

  • LC-MS/MS Analysis: The digested and enriched peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

The identification of crosslinked peptides from the complex MS/MS spectra is a significant bioinformatic challenge, especially for non-cleavable crosslinkers like this compound. Specialized software is required to search the spectral data against a protein sequence database to identify the two crosslinked peptides.

Recommended Software for Crosslink Identification:

  • pLink

  • MaxQuant (with its crosslinking search functionality)

  • StavroX

  • MeroX

The choice of fragmentation method during MS/MS analysis is also critical. Higher-energy collisional dissociation (HCD) is often effective for fragmenting crosslinked peptides.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store at -20°C, protected from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low crosslinking efficiency Insufficient crosslinker concentration or incubation time.Optimize concentration and incubation time.
Inefficient UV irradiation.Increase UV exposure time or use a higher intensity lamp. Ensure the lid is removed from the culture dish.
High levels of cell death Crosslinker cytotoxicity.Perform a dose-response curve to determine the optimal non-toxic concentration.
Excessive UV exposure.Reduce UV irradiation time or intensity.
High background in downstream analysis Non-specific binding to the crosslinker.Optimize crosslinker concentration. Include appropriate controls (no UV, no crosslinker).

Conclusion

In vivo crosslinking with this compound offers a powerful approach to capture and identify protein-protein interactions in their native cellular context. By understanding the underlying chemistry and carefully optimizing the experimental parameters, researchers can gain valuable insights into the dynamic molecular machinery of the cell. This guide provides a solid foundation for the successful implementation of this technique, empowering scientists to illuminate the complex and transient world of cellular interactions.

References

  • Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.
  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI-and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899.
  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6390-6401.
  • Thermo Fisher Scientific. (n.d.). Instructions: Amine-Reactive Diazirine Crosslinkers.
  • Interchim. (n.d.). Diazirine crosslinkers.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Prestwich, G. D., Dorman, G., & Elliott, J. T. (1997). 3-Aryl-3-(trifluoromethyl) diazirines as photoaffinity labeling reagents. Photochemical & Photobiological Sciences, 6(1), 5-17.
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554-570.
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530-540.
  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking and mass spectrometry: an integrated technology to understand the structure and function of molecular machines. Trends in biochemical sciences, 39(1), 20-29.
  • Chen, Z., Xian, F., & Jin, L. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical chemistry, 88(16), 8236-8242.
  • Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity labeling in drug discovery and developments. Current topics in medicinal chemistry, 2(3), 271-288.
  • Tomohiro, T., & Hashimoto, M. (2010). Recent advances in the synthesis of diazirine-based photoaffinity probes. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1146-1156.
  • Smith, E. L., Giese, S. H., & Rappsilber, J. (2016). Quantitative cross-linking/mass spectrometry. In Methods in enzymology (Vol. 585, pp. 265-285). Academic Press.
  • Paramelle, D., Mirguet, O., & Labbé, P. (2013). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 5(2), 159-173.
  • Seneviratne, U., & Yang, Y. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593.
  • Weinert, B. T., Iesmantavicius, V., & Moustafa, T. (2018). Carboxyl-photo-reactive MS-cleavable cross-linkers: unveiling a hidden aspect of diazirine-based reagents. Analytical chemistry, 90(4), 2538-2542.
  • Petrotchenko, E. V., & Borchers, C. H. (2014). Crosslinking and mass spectrometry in structural proteomics. Mass spectrometry reviews, 33(2), 93-108.

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Application Notes and Protocols: Incorporating (3-methyl-3H-diazirin-3-yl)methanol into Molecular Probes for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing transient biomolecular interactions, a cornerstone of modern chemical biology and drug discovery. Among the arsenal of photoreactive groups, aliphatic diazirines have gained prominence due to their small size, which minimizes steric hindrance, and their ability to generate highly reactive carbenes upon UV irradiation.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of (3-methyl-3H-diazirin-3-yl)methanol, a versatile building block for the construction of molecular probes. We will delve into the underlying chemical principles, provide step-by-step protocols for probe synthesis and photo-crosslinking, and offer insights into experimental design and troubleshooting to empower researchers to successfully employ this technology in their quest for novel biological insights and therapeutic interventions.

The Rationale for Choosing this compound

The selection of a photoreactive moiety is a critical decision in the design of a molecular probe.[3] this compound offers several distinct advantages that make it an excellent choice for a wide range of applications:

  • Minimal Steric Perturbation: The 3-methyl-3H-diazirine group is exceptionally small, approaching the size of a methyl group.[3] This diminutive size is crucial as it is less likely to interfere with the natural binding of the molecular probe to its biological target, thereby preserving the native interaction under investigation.[2]

  • Efficient Photoactivation at a Biocompatible Wavelength: Diazirines can be activated with long-wave UV light, typically in the 350-365 nm range.[4][5] This wavelength is less damaging to biological macromolecules like proteins and nucleic acids compared to the shorter wavelengths required for other photoprobes such as aryl azides, thus better preserving the integrity of the biological system.[1]

  • Generation of Highly Reactive Carbenes: Upon photoactivation, the diazirine ring expels a molecule of nitrogen gas to generate a highly reactive carbene intermediate.[1] This carbene has a very short lifetime and can readily insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity.[1] This promiscuous reactivity is advantageous for capturing interactions with a diverse range of amino acid residues within a binding pocket.

  • Reduced Non-Specific Labeling: While the high reactivity of the carbene is a major advantage, it is also rapidly quenched by water.[1][6] This property is beneficial as it minimizes non-specific labeling of biomolecules that are not in close proximity to the probe at the moment of photoactivation, leading to a cleaner and more interpretable dataset.[1]

  • Synthetic Versatility: The primary alcohol functional group of this compound provides a convenient synthetic handle for its incorporation into a wide array of molecular probes through well-established chemical transformations such as esterification and etherification.

Comparative Analysis of Common Photoreactive Groups
FeatureAliphatic DiazirineAryl AzideBenzophenone
Size Very SmallMediumLarge
Activation Wavelength ~350-365 nm~250-300 nm~350-360 nm
Reactive Intermediate CarbeneNitreneTriplet Diradical
Reactivity Highly reactive, inserts into C-H, O-H, N-H bondsModerately reactivePrefers C-H bonds
Lifetime of Intermediate Very short (picoseconds)ShortLong (can revert to ground state)
Potential for Side Reactions Can form a diazo intermediateCan rearrange to less reactive speciesReversible excitation can lead to non-specific labeling

This table summarizes the key differences between common photoreactive groups, highlighting the advantages of aliphatic diazirines for many applications.

The Chemistry of Diazirine-Mediated Photo-Crosslinking

The utility of this compound as a photo-crosslinking agent is rooted in the photochemistry of the diazirine ring. The process can be summarized in the following steps:

  • Photoexcitation: Upon irradiation with UV light of the appropriate wavelength (typically 350-365 nm), the diazirine molecule absorbs a photon and is promoted to an excited electronic state.[1]

  • Nitrogen Extrusion and Carbene Formation: The excited diazirine rapidly undergoes irreversible decomposition, releasing a molecule of dinitrogen (N₂) and forming a highly reactive singlet carbene.[1]

  • Covalent Bond Formation: This short-lived carbene can then insert into nearby chemical bonds of the target biomolecule, forming a stable covalent bond and permanently linking the probe to its binding partner.[3]

It is important to note that alkyl diazirines can also isomerize to a diazo intermediate upon irradiation.[7][8] This diazo species exhibits a different reactivity profile, with a preference for acidic residues, and its formation can be influenced by the pH of the environment.[8][9][10] Recent studies have shown that by modulating the irradiation time and power density, it is possible to favor either the carbene or the diazo-mediated crosslinking pathway, allowing for more targeted labeling of specific residue types.[11][12]

Diazirine Photoactivation cluster_0 Photoactivation Pathway Diazirine Probe Diazirine Probe Excited State Excited State Diazirine Probe->Excited State UV Light (350-365 nm) Carbene Intermediate Carbene Intermediate Excited State->Carbene Intermediate - N₂ Diazo Intermediate Diazo Intermediate Excited State->Diazo Intermediate Isomerization Covalent Adduct Covalent Adduct Carbene Intermediate->Covalent Adduct Insertion (C-H, O-H, N-H) Diazo Intermediate->Covalent Adduct Reaction with Acidic Residues

Figure 1: A simplified diagram illustrating the photoactivation pathways of a diazirine-containing molecular probe.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the incorporation of this compound into a molecular probe and its subsequent use in a photoaffinity labeling experiment.

3.1. Synthesis of a Diazirine-Containing Molecular Probe: A Representative Protocol

The following is a representative protocol for the esterification of this compound with a carboxylic acid-containing small molecule of interest. Note: This protocol may require optimization depending on the specific properties of the small molecule.

Materials and Reagents:

  • This compound

  • Carboxylic acid-functionalized small molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (if solubility is an issue)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized small molecule (1.0 eq) in anhydrous DCM.

    • Add this compound (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diazirine-containing molecular probe.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Note on Stability: While diazirines are generally stable to many synthetic conditions, it is good practice to protect the final probe from prolonged exposure to light to prevent premature activation.[13] For long-term storage, keep the compound in a light-protected container at -20°C or below.

Probe_Synthesis_Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid, This compound, and DMAP in anhydrous DCM Start->Dissolve_Reactants Cool_Mixture Cool to 0 °C Dissolve_Reactants->Cool_Mixture Add_DCC Add DCC solution dropwise Cool_Mixture->Add_DCC Reaction Stir at room temperature for 12-24 hours Add_DCC->Reaction Filter_DCU Filter off DCU precipitate Reaction->Filter_DCU Aqueous_Workup Wash with NaHCO₃, water, and brine Filter_DCU->Aqueous_Workup Dry_and_Concentrate Dry over MgSO₄ and concentrate Aqueous_Workup->Dry_and_Concentrate Purification Silica gel column chromatography Dry_and_Concentrate->Purification Characterization NMR and Mass Spectrometry Purification->Characterization Final_Probe Final_Probe Characterization->Final_Probe

Figure 2: A workflow diagram for the synthesis of a diazirine-containing molecular probe via esterification.

3.2. Photoaffinity Labeling Protocol

This protocol outlines a general procedure for using a diazirine-containing probe to label a target protein in a complex biological sample, such as cell lysate or intact cells.

Materials and Reagents:

  • Diazirine-containing molecular probe

  • Biological sample (e.g., cell lysate, purified protein, or cultured cells)

  • Phosphate-buffered saline (PBS) or other appropriate buffer (avoid primary amine-containing buffers like Tris if the probe has an NHS ester)[14]

  • UV lamp (350-365 nm), e.g., a handheld lamp or a UV crosslinker instrument

  • Ice

  • Protease and phosphatase inhibitor cocktails

  • Reagents for downstream analysis (e.g., click chemistry reagents, antibodies, streptavidin beads, SDS-PAGE reagents)

Procedure:

  • Sample Preparation:

    • For Cell Lysates: Prepare cell lysate according to your standard protocol, ensuring to add protease and phosphatase inhibitors to the lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

    • For Intact Cells: Culture cells to the desired confluency. On the day of the experiment, wash the cells with PBS.

  • Incubation with the Probe:

    • Add the diazirine-containing probe to the biological sample at a final concentration typically ranging from 100 nM to 10 µM. The optimal concentration should be determined empirically.

    • Incubate the sample for a sufficient time to allow the probe to bind to its target. Incubation times can range from 30 minutes to several hours, and the optimal time will depend on the binding kinetics of the probe.

  • UV Irradiation:

    • Place the sample on ice to minimize heat-induced damage during irradiation.

    • Irradiate the sample with a 350-365 nm UV lamp. The irradiation time and distance from the lamp are critical parameters that need to be optimized.[4]

      • For handheld lamps (e.g., 6-8 W): A distance of 1-5 cm for 5-15 minutes is a good starting point.[4][14]

      • For higher power lamps (e.g., 15 W or more): A greater distance (e.g., 5-20 cm) and shorter irradiation times (e.g., 1-5 minutes) may be sufficient.[4]

    • Important: Do not use short-wave UV light (e.g., 254 nm) as this will cause significant damage to proteins and nucleic acids.[4]

  • Control Experiments: To ensure the specificity of the labeling, it is crucial to include the following controls:

    • No UV control: A sample that is incubated with the probe but not irradiated with UV light. This control will reveal any non-photochemical labeling.

    • Competition control: A sample that is pre-incubated with an excess (e.g., 100-fold) of the unlabeled parent molecule before the addition of the diazirine probe. A significant reduction in labeling in the presence of the competitor indicates specific binding to the target.[3]

    • Probe-only control: A sample without the biological material to check for probe stability and self-reactivity.

  • Downstream Analysis:

    • Following irradiation, the covalently labeled proteins can be analyzed by a variety of methods, including:

      • SDS-PAGE and Western Blotting: To visualize the labeled protein of interest if an antibody is available.

      • Click Chemistry: If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), it can be conjugated to a reporter tag (e.g., biotin or a fluorophore) for detection or enrichment.[3]

      • Affinity Purification: Biotinylated proteins can be captured on streptavidin beads for subsequent identification by mass spectrometry.[3]

      • Mass Spectrometry: To identify the labeled protein(s) and potentially map the site of crosslinking.

Troubleshooting and Scientific Integrity

A well-designed experiment with appropriate controls is the cornerstone of trustworthy results. Here are some common challenges in photoaffinity labeling and strategies to address them.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Labeling - Insufficient UV irradiation (time or intensity)- Probe concentration too low- Probe degradation- Target protein not present or in low abundance- Optimize UV irradiation time and distance from the lamp[4]- Increase probe concentration- Ensure proper storage and handling of the probe- Confirm target expression by Western blot or other methods
High Background Labeling - Probe concentration too high- Non-specific binding of the probe- UV irradiation time too long- Non-specific labeling during downstream processing (e.g., click chemistry)- Titrate down the probe concentration- Include a competition control to assess specificity[3]- Optimize UV irradiation time- Reduce the concentration of reporter tags in click reactions[3]
Probe Instability - Incompatible buffer conditions (e.g., presence of reducing agents for some probes)- Exposure to light before the intended irradiation step- Ensure buffer compatibility- Protect the probe from light during synthesis, storage, and incubation steps[13]
Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when working with this compound and its derivatives.

  • Chemical Hazards: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid breathing vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling any chemical.

Conclusion

This compound is a powerful and versatile tool for the construction of molecular probes for photoaffinity labeling. Its small size, efficient photoactivation, and the highly reactive nature of the resulting carbene make it an ideal choice for capturing and identifying biomolecular interactions with high specificity. By following the detailed protocols and considering the experimental design principles outlined in this guide, researchers can confidently incorporate this valuable reagent into their experimental workflows to advance our understanding of complex biological systems and accelerate the pace of drug discovery.

References
  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024). Nature Communications. [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). Current Protocols in Chemical Biology. [Link]

  • Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. (2022). ACS Applied Polymer Materials. [Link]

  • Diazirine crosslinkers. (n.d.). Interchim. [Link]

  • Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. (2024). OmicsDI. [Link]

  • Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry. (2024). Peking University. [Link]

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019). Analytical Chemistry. [Link]

  • Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021). Chemical Science. [Link]

  • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. (2022). ChemRxiv. [Link]

  • Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. (2021). Chemical Science. [Link]

  • Diazirine. (n.d.). Wikipedia. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). RSC Chemical Biology. [Link]

  • Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. (2022). ACS Applied Bio Materials. [Link]

  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. (2015). Epigenetics & Chromatin. [Link]

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  • Labeling preferences of diazirines with protein biomolecules. (2021). Journal of the American Chemical Society. [Link]

  • Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki-Miyaura Cross Coupling Reaction. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Photoaffinity Labeling Preferences of Diazirines. (2021). Inoue Research Group. [Link]

  • Zakarian Lab Safety Protocol. (n.d.). University of California, Santa Barbara. [Link]

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. (2019). Molecular Pharmacology. [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2014). Future Medicinal Chemistry. [Link]

  • Labeling Preferences of Diazirines with Protein Biomolecules. (2021). Journal of the American Chemical Society. [Link]

  • Labeling Preferences of Diazirines with Protein Biomolecules. (2021). Journal of the American Chemical Society. [Link]

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  • EFFECTIVE SYNTHESIS OF A CARBON-LINKED DIAZIRINYL FATTY ACID DERIVATIVE VIA REDUCTION OF THE CARBONYL GROUP TO METHYLENE WITH TR. (2002). Heterocycles. [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. [Link]

  • Preparing Ethers. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of Ethers. (2021). YouTube. [Link]

  • EFFECTIVE SYNTHESIS OF A CARBON-LINKED DIAZIRINYL FATTY ACID DERIVATIVE VIA REDUCTION OF THE CARBONYL GROUP TO METHYLENE WITH TR. (2002). Heterocycles. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

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Sources

Optimal UV Wavelength for Activating (3-methyl-3H-diazirin-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-methyl-3H-diazirin-3-yl)methanol is a minimalist yet powerful photo-activatable crosslinking agent, prized in chemical biology and drug discovery for its small size and efficient covalent bond formation upon photoactivation.[1][2] Its utility in photo-affinity labeling (PAL) allows for the identification and characterization of molecular interactions within complex biological systems, including ligand-receptor, protein-protein, and protein-nucleic acid interactions.[3][4] Activation of the diazirine moiety with ultraviolet (UV) light generates a highly reactive carbene intermediate, which can covalently bind to a wide range of proximal molecules by inserting into C-H, O-H, and N-H bonds.[1][5] This guide provides a comprehensive overview of the optimal UV wavelength for activating this compound, alongside detailed protocols to empower researchers in their experimental design and execution.

The Photochemistry of Diazirine Activation

The core of diazirine's utility lies in its photochemical transformation. Upon absorption of UV radiation, the strained three-membered ring of the diazirine undergoes irreversible decomposition, releasing a molecule of dinitrogen (N₂) and generating a highly reactive carbene species.[3][5] This process can proceed through two primary pathways: direct formation of the carbene or rearrangement to a linear diazo intermediate, which then loses nitrogen to form the carbene.[3][6]

The choice of UV wavelength is critical for maximizing the efficiency of this process while minimizing potential damage to sensitive biological samples.[2] Diazirines are strategically designed to be activated by long-wave UV light, typically in the 330-380 nm range.[2][3] This is a significant advantage over other photo-crosslinkers like aryl azides, which often require shorter, more energetic UV wavelengths (<300 nm) that can be detrimental to proteins and nucleic acids.[2][7]

Determining the Optimal Wavelength

The optimal wavelength for activating this compound is centered around its UV absorbance maximum. For most alkyl diazirines, this falls within the 350-370 nm range.[2][8] Specifically, a wavelength of 365 nm is widely cited and employed for the photoactivation of diazirine-based probes and is considered the industry standard.[9][10][11]

Key Considerations for Wavelength Selection:
  • Activation Efficiency: Irradiating at or near the absorbance maximum (λmax) of the diazirine ensures the most efficient energy transfer for carbene generation.[12]

  • Minimizing Photodamage: Long-wave UV light (UVA, 320-400 nm) is significantly less damaging to biological macromolecules than short-wave UV (UVC, <280 nm) or mid-wave UV (UVB, 280-320 nm).[2][8] Using wavelengths above 350 nm helps to preserve the integrity and function of the biological system under investigation.

  • Light Source Availability: A variety of light sources can be used for photoactivation, including mercury vapor lamps, xenon lamps, and increasingly, light-emitting diodes (LEDs).[13][14] 365 nm LEDs are a particularly attractive option due to their narrow emission spectrum, stable output, and minimal heat generation.

UV-Vis Absorbance Profile

Experimental Workflow for Photo-Crosslinking

The following diagram illustrates a typical workflow for a photo-affinity labeling experiment using a diazirine-containing probe.

G cluster_0 Preparation cluster_1 Activation cluster_2 Analysis Incubate Probe Incubate Biological Sample with Diazirine Probe UV Irradiation Irradiate with 365 nm UV Light Incubate Probe->UV Irradiation Lysis & Enrichment Cell Lysis and Target Enrichment UV Irradiation->Lysis & Enrichment Downstream Analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spec) Lysis & Enrichment->Downstream Analysis

Caption: General workflow for photo-affinity labeling experiments.

Detailed Protocol: UV Activation of this compound

This protocol provides a general guideline for the UV activation step in a photo-affinity labeling experiment. Optimization of irradiation time and distance from the UV source is crucial for each specific experimental setup.

Materials:
  • Biological sample incubated with this compound-containing probe.

  • UV lamp with a peak emission at or near 365 nm (e.g., mercury vapor lamp with a filter, or a 365 nm LED array).[8]

  • Reaction vessel transparent to 365 nm UV light (e.g., quartz cuvette, petri dish, or multi-well plate).

  • Ice or a cooling block.

Procedure:
  • Sample Preparation:

    • Place the reaction vessel containing the biological sample on ice or a pre-chilled cooling block to minimize heat-induced artifacts during irradiation.

  • UV Lamp Setup:

    • Position the UV lamp at a fixed and reproducible distance from the sample. A typical starting distance is 3-5 cm for a 15-watt lamp.[8]

    • Note: The intensity of UV irradiation decreases with the square of the distance from the source. Consistency is key for reproducible results.

  • UV Irradiation:

    • Expose the sample to 365 nm UV light.

    • The optimal irradiation time will vary depending on the UV lamp's power, the distance to the sample, and the concentration of the diazirine probe. A typical starting point is 1-15 minutes.[8][13]

    • For live cells, it is recommended to keep the total irradiation time under 15 minutes to maintain cell viability.[8]

    • Control Samples: It is essential to include control samples that are not exposed to UV light to assess background labeling.[13]

  • Post-Irradiation:

    • Immediately after irradiation, proceed with the subsequent steps of your experimental workflow, such as cell lysis, enrichment of crosslinked complexes, and downstream analysis.

Optimization and Validation:
  • Time Course Experiment: To determine the optimal irradiation time, perform a time-course experiment (e.g., 1, 2, 5, 10, 15 minutes) and analyze the extent of crosslinking at each time point.

  • Power Density Measurement: If available, use a UV meter to measure the power density (in mW/cm²) at the sample position to ensure consistent irradiation between experiments.

  • Negative Controls: In addition to the no-UV control, a control with a structurally similar but non-photo-activatable compound can help identify non-specific interactions.[13]

Quantitative Data Summary

ParameterRecommended ValueRationale
UV Wavelength 350 - 370 nm (Optimal: 365 nm)Maximizes diazirine activation while minimizing damage to biological samples.[2][8][9]
Irradiation Time 1 - 15 minutesDependent on UV source power and distance; shorter times are preferred for live cells.[8][13]
Distance from Lamp 3 - 5 cm (for 15W lamp)A starting point for optimization; ensures sufficient and even irradiation.[8]
Temperature On ice (0-4 °C)Minimizes thermal degradation and non-specific reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Crosslinking Efficiency - Insufficient UV exposure (time or intensity)- Probe concentration too low- Inefficient interaction between probe and target- Increase irradiation time or decrease distance to the lamp- Optimize probe concentration- Ensure appropriate incubation conditions for binding
High Background Labeling - UV irradiation time is too long- Non-specific binding of the probe- Reduce irradiation time- Include competitor ligands during incubation- Use a non-photo-activatable control probe
Sample Damage (e.g., cell death) - Excessive UV exposure- Overheating- Reduce irradiation time- Ensure adequate cooling during irradiation

Conclusion

The activation of this compound and other diazirine-based photo-crosslinkers is most effectively and safely achieved using long-wave UV light, with an optimal wavelength of 365 nm . This wavelength provides a balance between efficient carbene generation and the preservation of biological sample integrity. By following the detailed protocols and optimization strategies outlined in this guide, researchers can confidently employ this versatile photo-crosslinker to elucidate critical molecular interactions in their systems of interest.

References

Sources

Unmasking Drug Targets: A Detailed Guide to (3-methyl-3H-diazirin-3-yl)methanol-Based Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a bioactive small molecule's cellular target is a pivotal and often challenging step in drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify the protein targets of these molecules directly in their native environment. This comprehensive guide focuses on the application of (3-methyl-3H-diazirin-3-yl)methanol-based probes, a class of highly efficient and minimally perturbing photo-crosslinkers. We will delve into the fundamental principles of diazirine-based PAL, provide detailed, field-proven protocols for probe synthesis, cellular labeling, target enrichment, and mass spectrometry-based identification, and offer insights into experimental design and data interpretation. This document is intended to serve as a practical resource for researchers aiming to confidently identify and validate novel drug targets.

Introduction: The Challenge of Target Deconvolution

Phenotypic drug discovery, where compounds are identified based on their effect on cellular or organismal function, often yields promising therapeutic candidates with unknown mechanisms of action. A critical bottleneck in the progression of these hits is the identification of their direct molecular targets. Traditional affinity purification methods can be hampered by weak or transient interactions, often failing to capture the full spectrum of a drug's binding partners.

Photoaffinity labeling (PAL) offers a robust solution by converting non-covalent drug-target interactions into stable covalent bonds upon photoactivation.[1] This enables the capture of even low-affinity or transient interactions within a complex biological milieu.[2] Among the various photoréactive groups, diazirines have gained prominence due to their small size, which minimizes perturbation of the parent molecule's bioactivity, and their rapid, efficient cross-linking upon activation with long-wave UV light, which reduces cellular damage.[2][3] Specifically, this compound provides a versatile scaffold for creating customized probes, offering a hydroxyl group as a convenient handle for chemical modification.

This guide will provide the scientific and practical framework for employing this compound-based probes as a cornerstone of your target identification strategy.

The Chemistry of Deception: How Diazirine Probes Work

The efficacy of diazirine-based PAL hinges on the light-induced generation of a highly reactive carbene intermediate. Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to form a carbene. This carbene is an extremely reactive species with a short half-life, causing it to rapidly insert into nearby C-H, N-H, or O-H bonds of the target protein, forming a stable covalent linkage.[1]

The this compound moiety serves as the core photoreactive component. This small, aliphatic diazirine is favored for its minimal steric bulk compared to larger aromatic photo-crosslinkers like benzophenones.[3] The methanol group provides a crucial attachment point for synthesizing a variety of probes.

A typical photoaffinity probe consists of three key components:

  • The Pharmacophore: The bioactive small molecule of interest that directs the probe to its target protein(s).

  • The Diazirine Moiety: The photo-inducible cross-linking group.

  • The Reporter Tag: A functional handle, such as biotin or an alkyne, that facilitates the enrichment and detection of the cross-linked protein-probe adducts.[1]

The strategic placement of the diazirine and the reporter tag is critical to avoid disrupting the pharmacophore's interaction with its target.

Crafting the Key: Probe Design and Synthesis

The success of a PAL experiment is fundamentally dependent on a well-designed and synthesized probe. The this compound scaffold offers a convenient starting point for creating custom probes.

General Synthesis Strategy

A plausible synthetic route for a this compound-based probe would involve:

  • Synthesis of the Core Diazirine: This would likely start from a simple ketone precursor and involve the formation of the diazirine ring.

  • Functionalization: The hydroxyl group of this compound would then be used to attach a linker arm.

  • Conjugation: The linker arm would be further modified with the pharmacophore of interest and a reporter tag (e.g., biotin or an alkyne for click chemistry).

It is crucial to purify and characterize the final probe thoroughly using techniques like NMR and mass spectrometry to ensure its identity and purity.

Critical Considerations for Probe Design
  • Linker Length and Composition: The linker connecting the pharmacophore, diazirine, and reporter tag should be of optimal length to allow for efficient cross-linking without sterically hindering the drug-target interaction.[1]

  • Reporter Tag Choice: Biotin is a common choice for its high-affinity interaction with streptavidin, enabling robust enrichment.[5] An alkyne tag offers the flexibility of "clicking" on a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) after the labeling experiment, which can be advantageous for cell permeability.[6]

  • Control Probes: The design of appropriate control probes is essential for distinguishing specific targets from non-specifically labeled proteins. This can include a probe lacking the pharmacophore or a probe with an inactive analogue of the pharmacophore. A competition experiment using an excess of the untagged parent compound is also a critical control.[7]

The Experiment: From Living Cells to Identified Targets

The overall workflow for identifying drug targets using this compound-based probes can be broken down into four main stages: cellular labeling, protein enrichment, sample preparation for mass spectrometry, and data analysis.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_enrichment Target Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Treat cells with photoaffinity probe B UV irradiation (365 nm) to induce cross-linking A->B C Cell lysis B->C D Incubate lysate with streptavidin beads C->D E Wash beads to remove non-specific binders D->E F Elute or on-bead digest captured proteins E->F G LC-MS/MS analysis of peptides F->G H Database search to identify proteins G->H I Quantitative analysis to identify specific targets H->I

Figure 1. A generalized experimental workflow for drug target identification using diazirine-based photoaffinity probes.

Detailed Protocol: Cellular Labeling

This protocol provides a general guideline for labeling proteins in live cells with a this compound-based photoaffinity probe. Optimization of probe concentration and incubation time is crucial for each new probe and cell line.

Materials:

  • Photoaffinity probe (dissolved in a suitable solvent like DMSO)

  • Control compound (untagged parent molecule)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-90%).

  • Probe Incubation:

    • For the experimental group, replace the culture medium with fresh medium containing the desired concentration of the photoaffinity probe.

    • For the competition control, pre-incubate cells with an excess (e.g., 50-100 fold) of the untagged parent compound for a designated time before adding the photoaffinity probe.

    • For the no-UV control, treat cells with the photoaffinity probe but do not expose them to UV light.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS to remove excess probe.

    • Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for a specified duration (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically to maximize labeling while minimizing cell damage.[8]

  • Cell Lysis:

    • Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the labeled proteins.

Detailed Protocol: Streptavidin-Based Affinity Purification

This protocol describes the enrichment of biotinylated proteins from the cell lysate using streptavidin-coated magnetic beads.

Materials:

  • Streptavidin magnetic beads

  • Cell lysate containing biotinylated proteins

  • Washing buffers (e.g., RIPA buffer, high salt buffer, urea buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer) or on-bead digestion buffer (e.g., ammonium bicarbonate with a reducing and alkylating agent, and trypsin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new tube.

    • Wash the beads three times with lysis buffer by placing the tube on a magnetic rack, removing the supernatant, and resuspending the beads in fresh buffer.[9]

  • Binding:

    • Add the clarified cell lysate to the washed beads.

    • Incubate the mixture overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.[5]

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant (unbound fraction).

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical washing series could include:

      • Two washes with RIPA buffer.

      • One wash with a high-salt buffer (e.g., 1 M KCl).

      • One wash with a denaturing buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0).

      • Three final washes with a detergent-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).[5]

  • Elution or On-Bead Digestion:

    • Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes to elute the bound proteins. The eluted proteins can then be analyzed by SDS-PAGE and western blotting or prepared for mass spectrometry.

    • On-Bead Digestion: For direct mass spectrometry analysis, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C. The resulting peptides in the supernatant can be collected for LC-MS/MS analysis. This method is often preferred as it reduces background from the streptavidin protein itself.[5]

Unveiling the Suspects: Mass Spectrometry and Data Analysis

Mass spectrometry-based proteomics is the primary method for identifying the proteins captured by the photoaffinity probe.

LC-MS/MS Analysis

The peptide mixture obtained from the on-bead digestion is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

Data Analysis Workflow
  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot. This allows for the identification of the proteins present in the sample.

  • Quantitative Analysis: To distinguish specifically enriched proteins from background contaminants, quantitative proteomics methods are employed. This is typically achieved by comparing the abundance of each identified protein in the experimental sample (with the active probe) to that in the control samples (e.g., competition control, no-UV control). Label-free quantification (LFQ) or isobaric labeling techniques (e.g., TMT, iTRAQ) can be used for this purpose.[10]

  • Identifying Specific Binders: True targets of the photoaffinity probe should be significantly enriched in the experimental sample compared to the control samples. Statistical analysis is used to determine which proteins show a significant and reproducible enrichment.

  • Cross-linked Peptide Identification (Advanced): To pinpoint the exact binding site of the probe on the target protein, specialized data analysis workflows are required to identify the peptide that is covalently modified by the diazirine probe. This involves searching for a specific mass shift corresponding to the remnant of the cross-linker on the peptide after fragmentation.[8]

Troubleshooting and Best Practices

Problem Possible Cause Solution
Low labeling efficiency - Inefficient UV cross-linking- Probe instability- Low probe concentration- Optimize UV irradiation time and intensity- Ensure probe is fresh and properly stored- Perform a dose-response experiment to find the optimal probe concentration
High background of non-specific proteins - Insufficient washing- Probe aggregation- Non-specific binding to beads- Increase the stringency and number of wash steps- Filter the cell lysate before incubation with beads- Include a pre-clearing step with beads alone
No enrichment of known targets - Probe design interferes with binding- Target protein is not expressed in the cell line- Target protein is degraded- Synthesize a probe with a different linker or tag position- Confirm target expression by western blot or qPCR- Use fresh lysis buffer with protease inhibitors
Difficulty in identifying cross-linked peptides - Low abundance of cross-linked peptides- Complex fragmentation spectra- Enrich for cross-linked peptides before LC-MS/MS- Use specialized software for cross-link identification- Optimize MS fragmentation parameters

Conclusion

This compound-based photoaffinity probes are a powerful tool for the identification of drug targets in a physiologically relevant context. By combining careful probe design, optimized experimental protocols, and rigorous data analysis, researchers can confidently identify the molecular targets of their bioactive compounds, thereby accelerating the drug discovery process. This guide provides a comprehensive framework to empower researchers in their quest to unravel the mechanisms of action of novel therapeutics.

References

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2). [Link]

  • Luo, Y., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(12), 2456–2467. [Link]

  • Thomas, J. R., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1647, 1-18. [Link]

  • Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome Science, 15, 14. [Link]

  • The Rockefeller University. (2019). Biotin-streptavidin based purification guide lines. [Link]

  • CD Bioparticles. (n.d.). Protocol for Using Streptavidin Magnetic Beads to Purify Biotinylated Biomolecules. [Link]

  • Thomas, J. R., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Götze, M., et al. (2022). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation–Serial Fragmentation with MeroX and Skyline. Analytical Chemistry, 94(48), 16695–17003. [Link]

  • Liu, F., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8258–8266. [Link]

  • Steigenberger, B., et al. (2020). Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes. Bio-protocol, 10(22), e3821. [Link]

  • Jayalath, P., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Medicinal Chemistry, 14(12), 2435–2442. [Link]

  • Richardson, K., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry, 91(3), 2099–2106. [Link]

  • Götze, M., et al. (2019). Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 628, 67–85. [Link]

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  • Zhang, D., & Li, Z. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Advances, 5(124), 102263-102274. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 628, 67–85. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Lead Sciences. (n.d.). (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol. [Link]

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Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Crosslinked with (3-methyl-3H-diazirin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Interactions with a Compact Photo-Activatable Crosslinker

In the intricate landscape of cellular biology, the transient and dynamic nature of protein-protein interactions governs a vast array of functional processes. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide spatial constraints for structural modeling.[1][2] Among the diverse arsenal of crosslinking reagents, photo-activatable crosslinkers offer the unique advantage of precise temporal control over the crosslinking reaction.[3] This application note focuses on the mass spectrometry analysis of peptides crosslinked with reagents derived from (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-reactive moiety.

This compound is a diazirine-containing compound that, upon irradiation with long-wave UV light (typically 330-370 nm), extrudes nitrogen gas to form a highly reactive carbene intermediate.[3][4] This carbene can then rapidly and non-specifically insert into C-H and N-H bonds in close proximity, effectively creating a covalent link between interacting biomolecules.[5][6] Due to its small size and high reactivity, the diazirine group is an excellent tool for high-density crosslinking, providing a wealth of structural information.[1]

While this compound can be used to synthesize homobifunctional crosslinkers, it is more commonly incorporated as the photo-reactive warhead in heterobifunctional reagents.[1][7] A frequent design involves coupling the diazirine moiety with an N-hydroxysuccinimide (NHS) ester. This allows for a two-step crosslinking process: the NHS ester first reacts specifically with primary amines (such as the side chain of lysine residues and protein N-termini) on one protein, followed by UV activation to capture any nearby interacting partner.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-derived crosslinkers, from experimental design and execution to mass spectrometry analysis and data interpretation.

Chemical Mechanism and Mass Spectrometry Implications

The core of this crosslinking chemistry lies in the photo-activation of the diazirine ring. The process and its implications for mass spectrometry are outlined below.

cluster_0 Photo-activation and Reaction Diazirine This compound derivative Carbene Reactive Carbene Intermediate Diazirine->Carbene UV Light (330-370 nm) N2 N₂ (gas) Diazirine->N2 Crosslinked_Peptide Crosslinked Peptides Carbene->Crosslinked_Peptide Insertion into C-H or N-H bond Protein_A Peptide A Protein_A->Crosslinked_Peptide Protein_B Peptide B Protein_B->Crosslinked_Peptide

Figure 1: Photo-activation of a diazirine-containing crosslinker to form a reactive carbene intermediate, which then crosslinks two proximal peptides.

Upon UV activation, the this compound moiety loses a molecule of dinitrogen (N₂), which has a neutral loss of 28.01 Da. The remaining reactive carbene has the chemical formula C₄H₈O.

FeatureDescription
Crosslinker Moiety This compound
Chemical Formula C₄H₈N₂O
Molecular Weight 100.12 Da
Reactive Intermediate Carbene (C₄H₈O)
Neutral Loss upon Activation N₂ (28.01 Da)
Mass Modification of Peptide 72.11 Da

Table 1: Mass spectrometry properties of the this compound crosslinker.

It is crucial to note that while the carbene intermediate is highly reactive, studies have shown that alkyl diazirines can also react via a diazo intermediate, which exhibits a preference for acidic residues such as glutamic acid and aspartic acid.[6][8][9] This potential reactivity bias should be considered during data analysis and interpretation.

Experimental Workflow and Protocols

A successful XL-MS experiment requires careful optimization at each stage. The following workflow provides a general framework for using a heterobifunctional NHS-diazirine crosslinker derived from this compound.

Start Protein Complex Sample Step1 Step 1: NHS Ester Reaction (Dark Condition) Start->Step1 Step2 Step 2: Quenching & Removal of Excess Crosslinker Step1->Step2 Step3 Step 3: UV Photo-activation (365 nm) Step2->Step3 Step4 Step 4: Reduction, Alkylation, & Proteolytic Digestion Step3->Step4 Step5 Step 5: Enrichment of Crosslinked Peptides (SEC/SCX) Step4->Step5 Step6 Step 6: LC-MS/MS Analysis Step5->Step6 Step7 Step 7: Database Searching & Data Analysis Step6->Step7 End Identified Crosslinks & Structural Insights Step7->End

Figure 2: General experimental workflow for XL-MS using a heterobifunctional NHS-diazirine crosslinker.

Protocol 1: Two-Step Crosslinking of a Protein Complex

This protocol is designed for a purified protein complex using a heterobifunctional crosslinker with an NHS ester and a diazirine moiety.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • NHS-diazirine crosslinker (e.g., Sulfo-SDA)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UVP CL-1000 UV Crosslinker or similar UV lamp with 365 nm output

  • Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)

Procedure:

  • NHS Ester Reaction:

    • To your protein complex (e.g., 1 mg/mL), add the NHS-diazirine crosslinker. The optimal crosslinker-to-protein ratio should be empirically determined, but a starting point is a 50- to 100-fold molar excess.

    • Incubate the reaction in the dark for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Cleanup:

    • Quench the NHS ester reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column or buffer exchange spin column appropriate for the size of your protein complex. This step is critical to reduce the number of monolinks and other side products.

  • Photo-activation:

    • Place the sample in a UV-transparent container (e.g., a quartz cuvette or on the inside of a microfuge tube lid).

    • Irradiate the sample with UV light at 365 nm.[1] The optimal irradiation time and distance from the lamp should be determined empirically, but a starting point is 15-30 minutes on ice at a distance of 5 cm.[1]

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Protocol 2: Enrichment of Crosslinked Peptides

Crosslinked peptides are often present in low abundance compared to linear, unmodified peptides.[10] Therefore, an enrichment step is highly recommended to increase the number of identified crosslinks. Strong Cation Exchange (SCX) and Size Exclusion Chromatography (SEC) are two effective methods.[11][12][13][14]

A. Strong Cation Exchange (SCX) Chromatography:

Crosslinked peptides typically carry a higher charge state than linear peptides at low pH, allowing for their separation by SCX.

  • Acidify the digested peptide mixture with 0.1% formic acid.

  • Load the sample onto an SCX column.

  • Wash the column with a low-salt buffer (e.g., 5 mM KH₂PO₄, 20% acetonitrile, pH 3.0).

  • Elute the peptides using a step gradient of increasing salt concentration (e.g., 50, 100, 200, 500 mM KCl in the same buffer). Crosslinked peptides are expected to elute in the higher salt fractions.

  • Desalt each fraction using a C18 StageTip or equivalent before LC-MS/MS analysis.

B. Size Exclusion Chromatography (SEC):

Crosslinked peptides are larger than their constituent linear peptides, enabling separation by size.

  • Resuspend the digested peptide mixture in an SEC-compatible mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid).

  • Inject the sample onto a high-resolution SEC column suitable for peptide separation.

  • Collect fractions based on the elution profile. Earlier eluting fractions will be enriched in larger, crosslinked peptides.

  • Dry the collected fractions in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Mass Spectrometry Analysis

The complexity of crosslinked peptide fragmentation spectra requires optimized data acquisition strategies.

Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are essential for XL-MS to achieve the mass accuracy required for unambiguous identification.[15]

Fragmentation Techniques: A combination of fragmentation methods often yields the most comprehensive results.

Fragmentation MethodAdvantages for Diazirine CrosslinksConsiderations
HCD (Higher-Energy Collisional Dissociation) Generally provides the highest number of identified crosslinked peptide-spectrum matches (PSMs).[16][17]Can sometimes result in lower sequence coverage for one of the peptide chains.
CID (Collision-Induced Dissociation) Can be complementary to HCD, increasing the total number of identified links.[16][17]Similar to HCD, may have limitations in sequence coverage.
ETD/EThcD (Electron Transfer Dissociation) Often provides the best overall sequence coverage for both peptide chains, which is crucial for confident site localization.[16][17]May result in fewer PSMs compared to HCD. EThcD can help to fragment the crosslinker itself.

Table 2: Comparison of fragmentation methods for the analysis of diazirine-crosslinked peptides.[16][17]

Data Acquisition Strategy: A data-dependent acquisition (DDA) method is typically employed. It is beneficial to prioritize higher charge state precursors (3+ and above), as crosslinked peptides are more likely to fall into this category.

Data Analysis and Interpretation

The analysis of XL-MS data is computationally challenging because the fragmentation spectrum contains ions from two different peptides. Specialized software is required for this task.

Software Options: Several software packages are available for identifying crosslinked peptides, including pLink, xQuest, and Proteome Discoverer with the XlinkX node. These tools generate theoretical fragmentation spectra for all possible crosslinked peptide pairs from a given protein sequence database and match them against the experimental MS/MS spectra.

Search Parameters:

  • Precursor and Fragment Mass Tolerance: Set according to the specifications of the mass spectrometer (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).

  • Enzyme: Specify the protease used (e.g., Trypsin/P).

  • Variable Modifications: Include common modifications like oxidation of methionine and carbamidomethylation of cysteine.

  • Crosslinker Definition:

    • Specify the mass of the crosslinker remnant (72.11 Da for the carbene from this compound).

    • Define the reaction specificities. For a heterobifunctional NHS-diazirine crosslinker, one end will be specific for Lysine and the protein N-terminus, while the diazirine end can be set to be non-specific or with a preference for acidic residues (Asp, Glu).

Validation and Interpretation:

  • False Discovery Rate (FDR): A strict FDR (e.g., <1-5%) should be applied to ensure the confidence of the identifications.

  • Manual Inspection: It is good practice to manually inspect the annotated MS/MS spectra of high-scoring crosslinks to verify the presence of fragment ion series from both peptides.

  • Structural Mapping: The identified distance constraints can be visualized on existing protein structures (if available) or used as input for de novo protein structure modeling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low number of identified crosslinks Inefficient crosslinking; Low abundance of crosslinked peptides; Suboptimal MS acquisition.Optimize crosslinker concentration and UV irradiation time; Implement an enrichment strategy (SCX or SEC); Prioritize higher charge state precursors for MS/MS.
High number of monolinks Incomplete removal of excess crosslinker; Hydrolysis of the NHS ester.Ensure efficient cleanup after the NHS ester reaction step; Use fresh crosslinker solution.
Ambiguous site localization Poor fragmentation/low sequence coverage.Use a combination of fragmentation methods, particularly EThcD, to improve sequence coverage.[16][17]
Artifactual methylation (+14 Da mass shift) Reaction with methanol used in staining/destaining or as a solvent.Be cautious of methanol in sample preparation protocols;[8] note this as a potential variable modification in the database search.

Table 3: Common troubleshooting scenarios in XL-MS experiments.

Conclusion

Crosslinking mass spectrometry using reagents derived from this compound provides a powerful approach for elucidating protein-protein interactions and mapping protein structures. The ability to trigger the crosslinking reaction with light affords a high degree of experimental control. By combining optimized crosslinking protocols, peptide enrichment strategies, and advanced mass spectrometry and data analysis techniques, researchers can generate high-confidence distance restraints to unravel the architecture of complex biological systems. This application note serves as a detailed guide to aid in the successful implementation of this versatile chemical biology tool.

References

  • Giese, S., et al. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry, 88(16), 8253-8259. Available at: [Link]

  • Giese, S., et al. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Rappsilber Laboratory. Available at: [Link]

  • Giese, S., et al. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. ResearchGate. Available at: [Link]

  • Giese, S., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. PubMed. Available at: [Link]

  • AxisPharm. (n.d.). {4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol. Available at: [Link]

  • Xu, J., et al. (2024). Efficient Cross-Linking through C–H Bond Insertion of Unfunctionalized Commodity Materials Using Diazirine-Containing Polymers. eScholarship.org. Available at: [Link]

  • Gomes, A. F., & Gozzo, F. C. (2011). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. PubMed. Available at: [Link]

  • Kumar, A., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Leitner, A., et al. (2016). Blind testing cross-linking/mass spectrometry under the auspices of the 11th critical assessment of methods of protein structure prediction (CASP11). PubMed Central. Available at: [Link]

  • Zhang, Z., et al. (2012). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Available at: [Link]

  • Bidyut, G., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health. Available at: [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. Available at: [Link]

  • Zhang, L., et al. (2025). Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. Available at: [Link]

  • Reddy, P. G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

  • ResearchGate. (2025). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Available at: [Link]

  • ResearchGate. (2025). Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry. Available at: [Link]

  • Habicht, A. M., et al. (2017). Position-tunable diazirine tags for peptide-peptide ion cross-linking in the gas phase. Journal of Mass Spectrometry, 52(8), 557-560. Available at: [Link]

  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Semantic Scholar. Available at: [Link]

  • Reddy, P. G., et al. (2025). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. Available at: [Link]

  • Liu, F., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. ACS Publications. Available at: [Link]

  • de Koning, L. J., et al. (2012). Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry. PubMed. Available at: [Link]

  • James, J. M. B., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. PubMed. Available at: [Link]

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Unlocking Proteomic Insights: A Guide to (3-methyl-3H-diazirin-3-yl)methanol in Photo-Affinity Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-activatable crosslinking agent, and its applications in modern proteomics. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and strategic considerations for its successful implementation in identifying protein-protein and protein-ligand interactions.

The Power of Proximity: Introduction to Diazirine-Based Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful chemical proteomics technique used to covalently capture transient and low-affinity interactions directly within a biological system.[1][2] The core principle involves a "bait" molecule (e.g., a drug, metabolite, or peptide) equipped with a photoreactive group. Upon photoactivation, this group forms a highly reactive intermediate that covalently crosslinks to any nearby "prey" proteins.

Among the various photoreactive moieties, diazirines have emerged as a gold standard for several key reasons:

  • Minimal Size: Their small, three-membered ring structure (C-N=N) minimizes steric hindrance, reducing the likelihood of altering the biological activity of the bait molecule.[3]

  • High Reactivity & Short Half-Life: Upon irradiation with UV light (typically ~350-365 nm), diazirines efficiently release nitrogen gas to generate a highly reactive carbene intermediate.[4] This carbene has a very short half-life, ensuring that crosslinking is restricted to molecules in the immediate vicinity at the moment of activation.[2]

  • Biocompatible Activation: The use of long-wavelength UV light minimizes cellular damage compared to shorter wavelength UV required for other photoprobes.[4]

This compound and its close structural analog, 2-(3-methyl-3H-diazirin-3-yl)ethanol, are particularly versatile reagents in this class. The terminal hydroxyl group provides a convenient chemical handle for straightforward incorporation into a wide range of bait molecules through standard conjugation chemistries.[5]

The Mechanism: From Stable Reagent to Covalent Bond

The utility of this compound hinges on its light-induced transformation. The process, while often simplified to direct carbene formation, involves a more nuanced mechanism that researchers should understand for experimental design and data interpretation.

Upon UV irradiation, the diazirine ring can proceed through two primary pathways:

  • Direct Carbene Formation: The diazirine directly extrudes nitrogen gas (N₂) to form a highly reactive singlet carbene. This species can readily insert into C-H and O-H bonds of neighboring amino acid side chains and the peptide backbone.[4]

  • Diazo Isomerization: The diazirine can first isomerize to a linear, and more stable, diazo intermediate. This diazo compound can then be further photoactivated to generate the carbene. However, the diazo intermediate itself is electrophilic and can exhibit preferential reactivity, particularly with acidic residues like aspartic acid and glutamic acid, forming ester bonds.[6][7] This pH-dependent reactivity is a critical consideration, as it can influence which proteins are labeled.[7]

Understanding this dual reactivity is key. While the carbene provides broad, proximity-based labeling, the diazo intermediate can introduce a bias towards acidic residues. This knowledge helps in rationalizing observed crosslinking sites and designing appropriate control experiments.[6]

Diazirine_Activation_Pathway cluster_0 Photoactivation Diazirine This compound Carbene Singlet Carbene (+ N₂) Diazirine->Carbene UV Light (~365 nm) Diazo Diazo Intermediate Diazirine->Diazo UV Light (Isomerization) Protein_Crosslink Covalent Protein Adduct Carbene->Protein_Crosslink Insertion into C-H, O-H, N-H bonds Diazo->Carbene UV Light Diazo->Protein_Crosslink Reaction with Acidic Residues (Asp, Glu)

Figure 1: The dual photoactivation pathway of alkyl diazirines, leading to both highly reactive carbenes for general proximity labeling and diazo intermediates that can preferentially react with acidic amino acid residues.

Core Applications in Proteomics

The versatility of this compound makes it a cornerstone reagent for several key proteomics workflows.

Drug Target Identification and Validation

A primary application is in identifying the cellular targets of small molecule drugs or bioactive compounds. By synthesizing a probe where the compound of interest is linked to the diazirine moiety, researchers can "fish" for its binding partners in a complex biological sample like a cell lysate or even in living cells.[8]

Mapping Protein-Protein Interactions (PPIs)

This compound can be used to create photo-reactive versions of peptides or proteins. For instance, unnatural amino acids containing a diazirine group, such as photo-leucine or photo-methionine, can be incorporated into a protein of interest.[1][9] Upon photoactivation, this "bait" protein will covalently trap its interacting partners, allowing for the identification of previously unknown components of protein complexes.

Binding Site Characterization

High-resolution mass spectrometry analysis of the cross-linked protein-peptide adducts can pinpoint the specific amino acid residues involved in the interaction. This provides valuable structural information about the binding interface, which is critical for structure-activity relationship (SAR) studies and rational drug design.[10]

Experimental Design and Protocols

A successful photo-affinity labeling experiment requires careful planning and execution. The following sections provide a generalized workflow and detailed protocols that can be adapted for specific research questions.

General Experimental Workflow

The overall process can be broken down into several key stages, each with critical considerations for success.

PAL_Workflow cluster_workflow Photo-Affinity Labeling Workflow Probe_Synth 1. Probe Synthesis (Bait + Diazirine + Handle) Incubation 2. Incubation (Probe with biological sample) Probe_Synth->Incubation UV_Irrad 3. UV Crosslinking (~365 nm) Incubation->UV_Irrad Lysis 4. Cell Lysis & Solubilization UV_Irrad->Lysis Click_Chem 5. 'Click' Chemistry (Attach Biotin/Fluorophore) Lysis->Click_Chem Purification 6. Affinity Purification (e.g., Streptavidin beads) Click_Chem->Purification MS_Prep 7. On-Bead Digestion (e.g., Trypsin) Purification->MS_Prep MS_Analysis 8. LC-MS/MS Analysis (Identify proteins & sites) MS_Prep->MS_Analysis

Figure 2: A generalized workflow for a chemoproteomics experiment using a diazirine-based photo-affinity probe. An optional reporter handle (e.g., a terminal alkyne) is often included for downstream applications.

Protocol 1: Synthesis of a Trifunctional Photo-Affinity Probe

This protocol describes the general steps to create a versatile probe containing the bait molecule, the diazirine crosslinker, and a reporter group (e.g., a terminal alkyne for "click" chemistry). The hydroxyl group of this compound is the key reactive site for building the probe.

Materials:

  • This compound or 2-(3-methyl-3H-diazirin-3-yl)ethanol

  • Bait molecule with a reactive handle (e.g., carboxylic acid, amine)

  • Linker molecule with a terminal alkyne and a complementary reactive group

  • Coupling reagents (e.g., EDC, NHS, HBTU, DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (Silica gel for column chromatography, HPLC)

Procedure:

  • Activation of the Bait Molecule: If the bait molecule contains a carboxylic acid, dissolve it in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.2 eq) and stir at room temperature for 1-2 hours to form an NHS-ester.

  • Conjugation to Diazirine Reagent: In a separate flask, dissolve this compound (1.0 eq) and the alkyne-linker (1.0 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (3.0 eq).

  • Probe Assembly: Add the activated bait molecule solution dropwise to the diazirine/linker solution. Stir the reaction at room temperature overnight, protected from light.

  • Purification: Monitor the reaction by LC-MS. Once complete, quench the reaction and purify the trifunctional probe using silica gel chromatography or reverse-phase HPLC. Confirm the final product identity and purity by MS and NMR.

Causality: The use of coupling reagents like EDC/NHS activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the diazirine reagent, forming a stable ester linkage. The alkyne handle is incorporated for efficient and bio-orthogonal ligation to a reporter tag in a later step.[8]

Protocol 2: Photo-Affinity Labeling in Live Cells

Materials:

  • Cultured cells of interest

  • Trifunctional photo-affinity probe (from Protocol 1)

  • DMSO (for probe stock solution)

  • Phosphate-buffered saline (PBS)

  • UV lamp with 365 nm output (e.g., a UV crosslinker or high-intensity UV lamp)

  • Ice

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. On the day of the experiment, replace the medium with fresh medium containing the photo-affinity probe at the desired final concentration (typically 1-50 µM). Incubate for the desired time (e.g., 1-4 hours) to allow for probe uptake and binding to targets.

  • Negative Control: Prepare a parallel sample treated with vehicle (DMSO) only. For competition experiments, pre-incubate cells with an excess (e.g., 50-100 fold) of the unmodified bait molecule before adding the probe.

  • UV Irradiation: Wash the cells twice with ice-cold PBS to remove the unbound probe. Place the plate on ice and irradiate with 365 nm UV light for 1-15 minutes. The optimal irradiation time and distance from the lamp must be empirically determined.[11]

  • Cell Harvesting: After irradiation, immediately harvest the cells by scraping into ice-cold PBS. Pellet the cells by centrifugation and store at -80°C or proceed directly to lysis.

Causality: Performing the irradiation on ice helps to minimize cellular stress and potential protein degradation. Washing before irradiation is crucial to reduce background labeling from the unbound probe in the medium. The competition control is essential to distinguish specific, target-driven crosslinking from non-specific interactions.[11]

Protocol 3: Enrichment and Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Probe sonicator

  • Click chemistry reagents: Azide-biotin tag, CuSO₄, TBTA, sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Digestion buffer (e.g., Ammonium bicarbonate)

  • Reducing agent (DTT), Alkylating agent (Iodoacetamide)

  • Sequencing-grade trypsin

Procedure:

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse by sonication on ice. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Click Chemistry: To the clarified lysate, add the click chemistry reagents in order: Azide-biotin (e.g., 100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM). Incubate for 1-2 hours at room temperature.

  • Affinity Purification: Add pre-washed streptavidin-agarose beads to the lysate and incubate overnight at 4°C with gentle rotation to capture the biotin-tagged protein complexes.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A typical wash series could be: 2x with 1% SDS in PBS, 2x with 4M Urea in PBS, and 4x with PBS.

  • On-Bead Digestion: Resuspend the washed beads in digestion buffer. Reduce the proteins with DTT (10 mM) for 30 min at 56°C, then alkylate with iodoacetamide (55 mM) for 20 min at room temperature in the dark.

  • Trypsin Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

  • Peptide Recovery: Centrifuge to pellet the beads and collect the supernatant containing the digested peptides. Acidify the peptides with formic acid for LC-MS/MS analysis.

Causality: The copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) is a highly specific and efficient reaction that allows for the attachment of the biotin tag for purification.[8] Stringent washing steps are critical to reduce the background of non-crosslinked proteins that bind non-specifically to the beads. On-bead digestion simplifies the workflow and minimizes sample loss.

Data Analysis and Interpretation

The final step is the analysis of the mass spectrometry data to identify the cross-linked proteins and, ideally, the sites of modification.

Quantitative Comparison:

  • Use a label-free quantification (LFQ) or stable isotope labeling (SILAC) approach to compare the abundance of proteins identified in the probe-treated sample versus the negative/competition controls.

  • Bona fide targets should be significantly enriched in the probe-treated sample and show reduced abundance in the competition sample.

ParameterProbe-Treated SampleCompetition ControlVehicle ControlInterpretation
Protein X Abundance HighLowVery Low / AbsentSpecific Target
Protein Y Abundance HighHighVery Low / AbsentNon-specific Binder
Protein Z Abundance LowLowLowBackground

Crosslink Site Identification:

  • Specialized search algorithms are required to identify the peptide-peptide crosslinks or the peptide modified by the remnant of the crosslinker.

  • The mass of the diazirine remnant plus any linker fragments will be added to a specific amino acid residue.

  • Successful identification provides high-resolution information about the binding interface.

Conclusion

This compound is a powerful and adaptable tool for chemical proteomics. Its small size, efficient photoactivation, and convenient handle for chemical synthesis make it an excellent choice for creating bespoke probes to investigate a wide range of biological interactions. By understanding the underlying chemical principles and carefully designing experiments with appropriate controls, researchers can leverage this reagent to capture and identify protein interactions with high specificity, providing invaluable insights for basic research and drug development.

References

  • Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nature Methods, 2(4), 261–268. [Link]

  • sb-PEPTIDE. (n.d.). Photo-leucine & photo-methionine peptide synthesis. Retrieved from [Link]

  • Hill, J. R., & Robertson, A. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(23), 10351–10374. [Link]

  • Mack, J., & Tom, C. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 93-107. [Link]

  • MySkinRecipes. (n.d.). 2-(3-Methyl-3H-diazirin-3-yl)ethanol. Retrieved from [Link]

  • West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700. [Link]

  • ChemRxiv. (2020). Labeling preferences of diazirines with protein biomolecules. [Link]

  • Wang, D., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Medicinal Chemistry. [Link]

  • Götze, M., et al. (2020). Protocol for High-Yield Production of Photo-Leucine-Labeled Proteins in Escherichia coli. Journal of Proteome Research, 19(6), 2444-2452. [Link]

  • Chen, Z., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications, 15(1), 6098. [Link]

  • Geurink, P. P., et al. (2016). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 59(4), 1474-1484. [Link]

  • Murai, Y., & Hashimoto, M. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1408. [Link]

  • Jain, A., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2297. [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Reviews, 118(21), 10736–10772. [Link]

  • Ohno, Y., et al. (2021). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Journal of Proteome Research, 20(12), 5434–5442. [Link]

Sources

synthesis of functionalized derivatives of (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of (3-methyl-3H-diazirin-3-yl)methanol derivatives for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Diazirines in Chemical Biology

Photoaffinity labeling (PAL) is a powerful and widely adopted technique for identifying and characterizing ligand-binding sites, mapping protein-protein interactions, and discovering novel drug targets.[1][2] This method relies on a chemical probe equipped with three key components: a ligand to direct it to a specific biological target, a reporter tag (like biotin or a fluorophore) for detection, and a photoreactive group. Upon irradiation with light of a specific wavelength, this photoreactive group generates a highly reactive intermediate that forms a covalent bond with nearby molecules, permanently "labeling" the target.[2][3]

Among the arsenal of photoreactive moieties, diazirines have emerged as a preferred choice for many applications in chemical biology.[4] Their advantages are significant:

  • Small Size: The diazirine group is exceptionally compact, minimizing potential steric hindrance that could alter the binding affinity or specificity of the parent ligand.[5]

  • Stability: Diazirines are generally stable to a wide range of chemical conditions, including acidic and basic environments, nucleophiles, and redox agents, allowing for complex multi-step syntheses.[2]

  • Efficient Photochemistry: They are activated by long-wave UV light (typically 350-365 nm), which reduces the risk of damage to sensitive biological macromolecules like proteins and nucleic acids.[4][5] Upon activation, they rapidly form a highly reactive carbene, which can insert into adjacent C-H or N-H bonds, leading to efficient and often non-specific crosslinking within the binding pocket.[5][6]

The compound This compound is a particularly valuable building block for constructing these sophisticated chemical probes. Its simple aliphatic structure provides the smallest possible diazirine footprint, while the primary hydroxyl group serves as a versatile and convenient chemical handle for downstream functionalization.[6] This guide provides detailed protocols for the synthesis of this core intermediate and its subsequent derivatization into functional probes for research and drug discovery.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Application A Commercially Available Starting Materials B Synthesis of Core Intermediate This compound A->B C Functionalization Reactions (Esterification, Etherification, etc.) B->C D Purified Functionalized Diazirine Probe C->D E Incubate Probe with Biological System (e.g., Lysate) D->E Probe Ready for Use F UV Photoactivation (350-365 nm) E->F G Covalent Crosslinking to Target Protein F->G H Downstream Analysis (Enrichment, MS, Western Blot) G->H

Overall workflow from synthesis to application.

PART 1: Synthesis of the Core Intermediate: this compound

Scientific Rationale: The synthesis of alkyl-substituted diazirines follows a well-established pathway that begins with a ketone. The ketone is converted to its corresponding diaziridine, a three-membered ring containing two nitrogen atoms and one carbon, which is then oxidized to the desired diazirine. While many modern protocols focus on trifluoromethyl-aryl-diazirines for enhanced stability, the fundamental steps are analogous for simpler aliphatic versions.[7] The following protocol is a generalized procedure adapted from these principles for the synthesis of this compound from 1-hydroxyacetone.

G A 1-Hydroxyacetone (Starting Material) B Oxime Formation (with Hydroxylamine) A->B C Tosylation (Activation of Oxime) B->C D Diaziridine Formation (Liquid Ammonia) C->D E Oxidation (e.g., Silver Oxide) D->E F This compound (Final Product) E->F

Synthetic pathway for the core diazirine intermediate.
Detailed Protocol: Synthesis of this compound

Materials & Reagents:

Reagent Formula MW ( g/mol ) Notes
1-Hydroxyacetone C₃H₆O₂ 74.08 Starting material
Hydroxylamine HCl NH₂OH·HCl 69.49 Reagent for oximation
Pyridine C₅H₅N 79.10 Base for oximation
p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂S 190.65 Activating agent
Liquid Ammonia NH₃ 17.03 Nitrogen source for diaziridine
Silver (I) Oxide Ag₂O 231.74 Oxidizing agent
Diethyl Ether (anhydrous) (C₂H₅)₂O 74.12 Solvent
Dichloromethane (DCM) CH₂Cl₂ 84.93 Solvent

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying agent |

Step 1: Oximation of 1-Hydroxyacetone

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hydroxyacetone (1.0 eq) in a 1:1 mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours at 50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Tosylation of the Oxime

  • Dissolve the crude oxime (1.0 eq) in anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Add triethylamine (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding cold water. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the tosylated oxime.

Step 3: Diaziridine Formation Safety Note: This step involves condensed liquid ammonia and must be performed in a well-ventilated fume hood with appropriate safety precautions and a cold finger or dry ice condenser.

  • In a flask suitable for low-temperature reactions, dissolve the tosylated oxime (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Carefully condense liquid ammonia into the flask until the volume has approximately doubled.

  • Stir the mixture vigorously at -50 °C to -40 °C overnight, allowing the ammonia to slowly evaporate as the reaction proceeds.

  • Once the ammonia has evaporated, add saturated ammonium chloride solution to the residue and extract with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (avoiding excessive heat) to yield the crude diaziridine.

Step 4: Oxidation to this compound

  • Dissolve the crude diaziridine (1.0 eq) in anhydrous diethyl ether.

  • Add freshly prepared silver (I) oxide (Ag₂O) (3.0-4.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature in the dark (wrap the flask in aluminum foil) for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford pure this compound.[8]

Characterization:

  • ¹H NMR: Expect characteristic peaks for the methyl group, the methylene group adjacent to the hydroxyl, and the hydroxyl proton.

  • ¹³C NMR: The diazirine carbon typically appears as a unique quaternary peak.[9]

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₃H₆N₂O [M+H]⁺ = 87.0553.[10]

PART 2: Strategies for Functionalizing the Core Intermediate

The primary hydroxyl group of this compound is the key to its utility, allowing for its conjugation to virtually any molecule containing a compatible functional group.

Strategy A: Esterification for Probe Attachment

Mechanistic Insight: Standard esterification coupling reactions are a straightforward method to attach molecules containing a carboxylic acid, such as biotin, fluorescent dyes, or a drug of interest. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP) activate the carboxylic acid, allowing for efficient nucleophilic attack by the alcohol of the diazirine moiety.

Protocol: Synthesis of a Biotinylated Derivative

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve Biotin (1.0 eq), this compound (1.2 eq), and DMAP (0.2 eq) in anhydrous DMF.

  • Add EDC hydrochloride (1.5 eq) to the solution at room temperature.

  • Stir the mixture for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove DMF and excess reagents.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the biotin-diazirine conjugate.

Strategy B: Conversion to an Azide for Click Chemistry

Mechanistic Insight: Converting the alcohol into an azide creates a versatile handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). This is a two-step process: first, the alcohol is converted to a good leaving group (e.g., a mesylate or tosylate), which is then displaced by an azide anion (from sodium azide) via an Sₙ2 reaction.[11]

Protocol: Synthesis of 3-(azidomethyl)-3-methyl-3H-diazirine

  • Mesylation: Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.

  • Wash the reaction mixture with cold water, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to give the crude mesylate, which should be used immediately.

  • Azide Substitution: Dissolve the crude mesylate in DMF. Add sodium azide (NaN₃) (3.0 eq).

  • Heat the reaction to 60-70 °C and stir for 3-5 hours in the dark.[11]

  • Cool to room temperature, add water, and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to obtain the azido-functionalized diazirine.

G cluster_0 Functionalization Pathways cluster_1 Resulting Probes Core Core Intermediate (Diazirine-Methanol) Ester Esterification (e.g., EDC, DMAP) Core->Ester Azide Mesylation -> Azide Substitution (MsCl, NaN3) Core->Azide Ether Williamson Ether Synthesis (NaH, Alkyl Halide) Core->Ether ProbeEster Probe for Direct Labeling (e.g., Biotin-Diazirine) Ester->ProbeEster ProbeAzide Probe for Click Chemistry (Azido-Diazirine) Azide->ProbeAzide ProbeEther Probe with Stable Linker (Ether-Linked Diazirine) Ether->ProbeEther

Functionalization strategies for the core intermediate.

PART 3: Application Protocol - Protein Labeling in Cell Lysate

Objective: To use a synthesized biotin-diazirine probe to covalently label interacting proteins from a complex biological mixture, followed by enrichment and identification.

Protocol:

  • Incubation: Dilute a cell lysate to a final protein concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS). Add the biotin-diazirine probe to a final concentration of 1-10 µM. Incubate for 1 hour at 4 °C on a rotator to allow the probe to bind to its target(s).

  • Photo-Crosslinking: Transfer the lysate/probe mixture to a petri dish or a multi-well plate. Place the plate on ice and irradiate with a 365 nm UV lamp for 5-15 minutes.[5]

    • Scientist's Note: The optimal irradiation time and distance from the lamp should be determined empirically to maximize crosslinking while minimizing protein damage.

  • Enrichment: Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1-2 hours at 4 °C to capture the biotinylated protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and detergent-containing buffers) to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. The proteins can then be resolved by SDS-PAGE and visualized by silver staining, or identified using downstream proteomic techniques like LC-MS/MS.

PART 4: Safety and Handling Considerations

  • Diaziridines and Diazirines: These are high-energy compounds. While generally stable, they should be handled with care. Avoid exposure to strong acids, high temperatures, and physical shock. Perform reactions in a well-ventilated fume hood.

  • Azides: Sodium azide and organic azides are potentially explosive and highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Do not allow sodium azide to come into contact with acids (releases toxic hydrazoic acid gas) or heavy metals (forms explosive metal azides).

  • Oxidizing Agents: Reagents like silver oxide are strong oxidizers. Keep them away from flammable materials.

This guide provides a foundational framework for the synthesis and use of this compound derivatives. The specific conditions for each reaction may require optimization depending on the scale and the nature of the attached functional groups. Careful characterization at each step is paramount to ensure the integrity of the final photoaffinity probe.

References

  • Development of Diazirine-based crosslinking agents for covalently linking protein. Nelson Mandela University.
  • Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Bentham Science. [Link]

  • Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and. Digital Commons@Becker. [Link]

  • Design and Synthesis of the Diazirine-based Clickable Photo-affinity Probe Targeting Sphingomyelin Synthase 2. Bentham Science. [Link]

  • Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. ACS Publications. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]

  • s Design and Synthesis of the Diazirine-based Clickable Photo-affinity Probe Targeting Sphingomyelin Synthase 2. Bentham Science Publishers. [Link]

  • 2-(3-Methyl-3H-diazirin-3-yl)ethanol. MySkinRecipes. [Link]

  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. NIH. [Link]

  • Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. [Link]

  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker. [Link]

  • This compound. PubChemLite. [Link]

  • This compound | C3H6N2O | CID 122360901. PubChem. [Link]

  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PMC - PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Crosslinking Efficiency with (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-activatable crosslinking agent. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during photo-affinity labeling and crosslinking experiments. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your results.

Introduction: The Power and Nuances of Diazirine Chemistry

This compound is a small, photo-reactive crosslinking reagent valued for its minimal steric footprint, nearly isosteric to a methyl group.[1] Upon irradiation with long-wave UV light (typically 350-365 nm), the diazirine ring loses a molecule of dinitrogen gas (N₂) to form a highly reactive carbene intermediate.[2][3] This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, and O-H bonds, forming a stable, covalent link to interacting molecules.[1][2] This process allows for the capture of transient or weak biological interactions in their native state.

However, the high reactivity of the carbene intermediate is also a source of potential challenges. It can be quenched by water, and its formation is dependent on precise experimental conditions.[2][4] Recent studies have also elucidated that an intermediate diazo species can form, which shows preferential reactivity towards acidic residues (Asp, Glu).[5][6] Understanding these mechanistic details is crucial for troubleshooting experiments where crosslinking efficiency is lower than expected.

Mechanism of Action: From Diazirine to Covalent Bond

The following diagram illustrates the photoactivation pathway of this compound.

Diazirine Activation cluster_0 Step 1: Photoactivation cluster_1 Step 2: Insertion or Quenching Diazirine This compound Carbene Reactive Carbene Intermediate Diazirine->Carbene UV Light (350-365 nm) - N₂ Product Covalent Crosslink Carbene->Product C-H, N-H, O-H Insertion Quenched Solvent Quenching (e.g., by H₂O) Carbene->Quenched Reaction with solvent Target Binding Partner (Protein, Nucleic Acid, etc.)

Caption: Photoactivation of diazirine to form a carbene, which crosslinks or is quenched.

Troubleshooting Guide: Q&A Format

This section addresses specific problems you may encounter. Each answer provides a causal explanation and actionable steps for resolution.

Question 1: Why am I observing little to no crosslinked product by SDS-PAGE or Mass Spectrometry?

This is the most common issue and can stem from several factors, from reagent integrity to the photoactivation setup. Let's break down the possibilities.

Possible Cause 1: Reagent Degradation or Inactivity Diazirine compounds, while more stable than many other photo-reactive probes, are sensitive to long-term storage conditions.

  • Expert Insight: The strained three-membered ring of diazirine is key to its function but also a point of vulnerability. Improper storage can lead to premature decomposition, rendering the compound unable to form the necessary carbene intermediate upon UV exposure.

  • Troubleshooting Steps:

    • Verify Storage: this compound should be stored at -20°C or colder, protected from light, and preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-related degradation.[7]

    • Perform a Control Reaction: Test the reagent's activity. A simple method is to irradiate a solution of the crosslinker in a buffer containing a high concentration of a primary amine, like 1 M Tris-HCl. A successful reaction can be monitored by observing the disappearance of the starting material via LC-MS.

Possible Cause 2: Suboptimal Photoactivation Conditions The generation of the carbene is entirely dependent on delivering the right quality and quantity of UV light to the sample.

  • Expert Insight: Both the wavelength and the total energy (a function of lamp power, distance, and time) are critical. The optimal wavelength for diazirine activation is around 350-365 nm.[1][8] Using an incorrect wavelength (e.g., 254 nm) will damage proteins and nucleic acids, while insufficient UV energy will result in low yields.[8][9]

  • Troubleshooting Steps:

    • Check Your UV Lamp: Confirm the emission spectrum of your lamp. Use a long-wave UV source (often labeled 365 nm). High-wattage lamps (e.g., 150W mercury vapor lamps or 5x15W bulbs in a Stratalinker) are more effective than low-wattage handheld lamps.[8]

    • Optimize Irradiation Time & Distance: This is a crucial parameter to titrate. Too little time leads to incomplete activation, while too much can cause sample damage. The distance between the lamp and the sample dramatically affects intensity (inverse square law).

    • Use a Quartz or UV-Transparent Plate: Standard polystyrene plates block a significant portion of UV light. Ensure your reaction vessel allows for efficient transmission at ~360 nm.

Possible Cause 3: Incompatible Buffer Components Some common laboratory reagents can interfere with the crosslinking reaction.

  • Expert Insight: The carbene intermediate is highly reactive and non-specific. If molecules that can quench the carbene are present in high concentrations, they will compete with your target, reducing the yield of the desired crosslink.

  • Troubleshooting Steps:

    • Avoid Primary Amines: Buffers containing primary amines, such as Tris or glycine, should not be present during the initial labeling step if using an NHS-ester variant of a diazirine crosslinker.[8][9] While this compound itself doesn't react with amines in the dark, some quenching of the carbene may occur. More importantly, many carrier reagents for diazirines do use amine-reactive chemistry.

    • Minimize Scavengers: Components like DTT or β-mercaptoethanol can potentially react with the carbene. If a reducing agent is necessary, consider removing it via dialysis or a desalting column just before the UV irradiation step.[8]

    • Beware of UV Absorbers: Components in your media or buffer (e.g., phenol red, some detergents) might absorb 365 nm light, effectively shielding your crosslinker from activation. Whenever possible, perform the irradiation in a simple, clean buffer like PBS or HEPES.

Question 2: How can I systematically optimize the UV irradiation step for my specific setup?

Optimization is key to maximizing crosslinking while minimizing damage. A systematic approach is essential.

Expert Insight: The goal is to find the "sweet spot" of UV exposure. The ideal duration and intensity will vary based on your UV source, sample volume, and concentration. A time-course experiment is the most reliable way to determine the optimal conditions.

Protocol: Optimizing UV Irradiation Time
  • Preparation: Prepare several identical samples of your protein/target mixture with the final concentration of this compound. Include a "no UV" control.

  • UV Setup: Place the samples in a UV-transparent plate on an ice block to dissipate heat. Position the UV lamp at a fixed, reproducible distance from the samples (e.g., 5 cm for a 15W lamp).[9]

  • Time Course: Irradiate the samples for varying amounts of time. A good starting range is 0, 1, 3, 5, 10, and 15 minutes.[8][10] Protect the other samples from light while one is being irradiated.

  • Quenching (Optional but Recommended): After irradiation, you can add a quenching buffer (e.g., 50 mM Tris) to react with any remaining unreacted crosslinker, though the carbene is so short-lived this is often unnecessary.

  • Analysis: Analyze all samples by SDS-PAGE and Western blot (if you have an antibody for your target) or by LC-MS. Look for the appearance of higher molecular weight bands (crosslinked products) and determine which time point gives the highest yield without significant sample degradation (smearing or loss of protein bands).

ParameterLow EndHigh EndRationale
Irradiation Time 1 min15 minsBalances activation efficiency against potential photodamage. Live cell experiments should be kept shorter.[8]
Lamp Distance 3-5 cm20 cmDepends on lamp power. Closer for low-wattage (<15W), further for high-wattage (>150W) lamps.[9]
Crosslinker Conc. 10 µM500 µMTarget-dependent; must be optimized to maximize labeling of the specific interactor while minimizing random crosslinking.
Question 3: I see a high molecular weight smear or protein precipitation after irradiation. What's happening?

This indicates excessive or non-specific crosslinking, leading to large, insoluble aggregates.

Expert Insight: While the carbene is a "zero-length" crosslinker, high concentrations or excessive UV activation can cause it to react promiscuously with any nearby molecule, including other target proteins or even itself, leading to aggregation.

  • Troubleshooting Steps:

    • Reduce Crosslinker Concentration: This is the most common cause. Perform a concentration titration, starting from a lower concentration (e.g., 10-50 µM) and working upwards. The goal is to favor specific, interaction-dependent crosslinking over random, proximity-based events.

    • Decrease Irradiation Time: You may be over-irradiating the sample. Refer to the optimization protocol above and choose a shorter time point that still provides acceptable yield.

    • Check Protein Concentration: Very high protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation. If possible, try performing the experiment at a lower concentration.

    • Improve Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your protein's stability. Aggregation may be a secondary effect of UV-induced damage to a protein that is already in a suboptimal buffer.

Troubleshooting Workflow

Use this flowchart to guide your troubleshooting process systematically.

Troubleshooting Flowchart start Start: Low Crosslinking Efficiency q1 Is your UV source correct? (350-365 nm, sufficient power) start->q1 s1 Action: Verify lamp specs. Use UV-transparent plates. Optimize distance. q1->s1 No q2 Have you optimized irradiation time? q1->q2 Yes s1->q2 s2 Action: Perform a time-course experiment (e.g., 1-15 min). Analyze yield vs. degradation. q2->s2 No q3 Are buffer components interfering? q2->q3 Yes s2->q3 s3 Action: Remove Tris, glycine, and high concentrations of UV-absorbing compounds. q3->s3 Yes q4 Is the reagent active? q3->q4 No s3->q4 s4 Action: Check storage conditions. Run a control reaction. q4->s4 No end_node Problem Solved q4->end_node Yes s4->end_node

Caption: A step-by-step workflow for diagnosing low crosslinking efficiency.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage and handling conditions for this compound?

    • A: Store the compound at -20°C or -80°C for long-term stability. It should be protected from light by using amber vials or by wrapping standard vials in aluminum foil.[11] When preparing stock solutions, use a dry, anhydrous solvent like DMSO or DMF.[8]

  • Q2: Can I use this reagent for in-cell or in-vivo crosslinking?

    • A: Yes, the minimal size of the diazirine group and its activation by biocompatible long-wave UV light make it suitable for live-cell applications.[1][12] Non-sulfonated, neutral diazirine compounds are generally cell-membrane permeable.[9] However, total irradiation time should be minimized (typically <15 minutes) to reduce cytotoxicity.[8]

  • Q3: What is the difference between alkyl diazirines (like this one) and aryl diazirines?

    • A: Alkyl diazirines are smaller and less hydrophobic than aryl (e.g., trifluoromethylphenyl) diazirines.[5] Mechanistically, alkyl diazirines can react via both a diazo intermediate (favoring acidic residues) and a carbene intermediate.[5][6] Aryl diazirines tend to react primarily through the carbene pathway.[6] The small size of alkyl diazirines often allows them to be installed in probes with less disruption to biological interactions.[1][13]

  • Q4: My crosslinking works, but the efficiency is still only a few percent. Is this normal?

    • A: Yes, this is quite common. Photo-crosslinking yields are often low, sometimes in the single-digit percentages.[2][13][14] This is due to the very short half-life of the carbene and competition from quenching by water molecules.[1][2] The goal of the experiment is often not to achieve 100% crosslinking, but to generate enough product for successful downstream detection by sensitive methods like mass spectrometry or Western blotting.

References
  • Diazirine - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Kleiner, R. E., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 93-110. Available at: [Link]

  • Diazirine crosslinkers. (n.d.). Interchim. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications, 15(1), 6065. Available at: [Link]

  • Lucherelli, M. A., et al. (2022). Electronically optimized diazirine-based polymer crosslinkers. Polymer Chemistry, 13(30), 4352-4357. Available at: [Link]

  • Shvydkiv, O., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(36), 12555-12563. Available at: [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025). MSN Chemical. Retrieved January 20, 2026, from [Link]

  • Am Ende, C. W., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(50), 20956-20961. Available at: [Link]

  • Rieder, U., et al. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1856-1865. Available at: [Link]

  • Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.). Research Square. Retrieved January 20, 2026, from [Link]

  • Hill, S. J., & Robertson, M. J. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 94(5), 1269-1279. Available at: [Link]

  • Li, Z., et al. (2015). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Communications, 51(2), 302-305. Available at: [Link]

  • This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Parker, C. G., & Hatic, H. (2019). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 26(2), 179-192. Available at: [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • West, A. V., et al. (2022). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 144(33), 15144-15155. Available at: [Link]

  • Labeling preferences of diazirines with protein biomolecules. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • 2-(3-Methyl-3H-diazirin-3-yl)ethanol. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. (2023). Molecules, 28(3), 1361. Available at: [Link]

Sources

how to reduce non-specific labeling in photoaffinity experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Non-Specific Labeling and Ensuring Data Integrity

Welcome to the technical support center for photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PAL experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Non-specific labeling is a significant hurdle in PAL, often masking true interactions and leading to false positives. This guide will equip you with the knowledge to mitigate these issues and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your photoaffinity labeling experiments. Each issue is followed by a series of diagnostic questions and step-by-step solutions grounded in experimental logic.

Problem 1: High Background Signal Across the Entire Lane of My Gel/Blot

A high, uniform background can obscure specific bands and make data interpretation impossible. This is often a result of either excessive probe concentration or inadequate blocking and washing.

Is your probe concentration optimized?

An excess of the photoaffinity probe can lead to increased random cross-linking to abundant proteins and other biomolecules upon UV activation.

Solution: Probe Concentration Titration

  • Design the Experiment: Set up a series of binding reactions with a fixed concentration of your protein target (or lysate) and a range of photoaffinity probe concentrations (e.g., from 0.1x to 10x your estimated Kd).

  • Execution: Incubate the probe with the protein sample, irradiate with UV light, and then analyze the results by SDS-PAGE and either in-gel fluorescence or Western blot.

  • Analysis: Identify the lowest probe concentration that gives a clear, specific band for your target of interest with minimal background. This will be your optimal probe concentration for future experiments.[1][2]

Are your blocking and washing steps sufficient?

Insufficient blocking or washing can lead to non-specific binding of the probe or detection reagents to the membrane or other proteins.

Solution: Optimizing Blocking and Washing

  • Blocking:

    • Increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).

    • Increase the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).

    • Add a non-ionic surfactant like Tween 20 (0.05-0.1%) to your blocking buffer to disrupt hydrophobic interactions.[3][4]

  • Washing:

    • Increase the number and duration of wash steps after probe incubation and after antibody incubations.

    • Increase the volume of wash buffer.

    • Add Tween 20 to your wash buffer.

ParameterStandard ProtocolOptimized ProtocolRationale
Blocking Agent 5% non-fat milk5-7% BSA or non-fat milkHigher concentration saturates more non-specific binding sites.
Blocking Time 1 hour at RT2 hours at RT or O/N at 4°CLonger incubation ensures complete blocking.
Wash Steps 3 x 5 min4-5 x 10 minMore extensive washing removes unbound probe and antibodies.
Additives None0.1% Tween 20 in wash/blockSurfactants reduce non-specific hydrophobic interactions.[3]
Problem 2: Multiple Non-Specific Bands Obscuring My Target

The appearance of distinct, non-specific bands suggests that your probe is cross-linking to off-target proteins. This can be due to the inherent reactivity of the photophore or issues with the experimental design.

Have you performed a competition experiment?

A competition experiment is the gold standard for demonstrating the specificity of your photoaffinity probe.[5][6]

Solution: Competitive Displacement Assay

  • Experimental Setup:

    • Control Group: Incubate your protein sample with the photoaffinity probe.

    • Competition Group: Pre-incubate your protein sample with an excess (typically 50-100 fold) of the unmodified, parent compound for a set period before adding the photoaffinity probe.[7]

  • Procedure: After the pre-incubation, add the photoaffinity probe to the competition group and incubate both groups for the same amount of time. Proceed with UV cross-linking and analysis.

  • Expected Outcome: The signal from the specific target protein should be significantly reduced or eliminated in the competition group, while non-specific bands should remain unchanged. This confirms that the probe is binding to the same site as the parent compound.

G cluster_0 Control Reaction cluster_1 Competition Reaction Probe Probe Target Target Probe->Target Specific Binding NonSpecific Non-Specific Protein Probe->NonSpecific Non-Specific Binding Competitor Unlabeled Competitor Target_C Target Competitor->Target_C Blocks Specific Site Probe_C Probe NonSpecific_C Non-Specific Protein Probe_C->NonSpecific_C Non-Specific Binding (Unaffected)

Figure 1. Workflow for a competitive displacement experiment.

Is your UV irradiation time too long?

Prolonged exposure to UV light can increase the chances of non-specific cross-linking.[8]

Solution: UV Irradiation Time Course

  • Experiment: Expose your samples to UV light for varying durations (e.g., 1, 5, 10, 20 minutes).

  • Analysis: Analyze the labeling pattern for each time point.

  • Optimization: Choose the shortest irradiation time that provides sufficient specific labeling of your target while minimizing non-specific bands.[9]

Problem 3: My Negative Control Probe Shows Significant Labeling

If a probe that lacks the specific binding moiety still labels proteins, it indicates that the photoaffinity linker itself is contributing to non-specific interactions.

Solution: Evaluate Different Photoaffinity Linkers

The choice of the photoreactive group can significantly impact non-specific binding. Each has its own set of advantages and disadvantages.[10]

Photoreactive GroupReactive IntermediateActivation λ (nm)AdvantagesDisadvantages
Aryl Azide Nitrene< 300Small, easy to synthesize.Low wavelength can damage proteins; nitrene can rearrange.[8][11][12]
Benzophenone Diradical~350More stable, less prone to quenching by water.Bulky, can cause steric hindrance; requires longer irradiation.[5][8]
Diazirine Carbene~350-355Small, highly reactive with a short half-life, minimizing non-specific labeling.[5][8][13]Can be synthetically challenging; can form diazo isomers.[14]

If you observe high non-specific binding with one type of linker, consider synthesizing a new probe with a different photoreactive group, such as a diazirine, which is often favored for its small size and rapid reaction kinetics.[5][15]

Frequently Asked Questions (FAQs)

Q1: What are the most critical controls to include in a photoaffinity labeling experiment?

A1: To ensure the validity of your results, the following controls are essential:

  • No UV Control: A sample that is not exposed to UV light. This will show any UV-independent labeling or binding.

  • No Probe Control: A sample that is not treated with the photoaffinity probe. This controls for background from your detection reagents.

  • Competition Control: As detailed above, this is crucial for demonstrating specificity.[5][6]

  • Negative Probe Control: A probe with the photoreactive group and reporter tag but lacking the specific ligand. This helps to identify non-specific interactions of the linker itself.[10]

G cluster_0 Essential Controls for PAL A Experimental (+Probe, +UV) B Competition Control (+Competitor, +Probe, +UV) A->B Demonstrates Specificity C No UV Control (+Probe, -UV) A->C Confirms UV-Dependence D No Probe Control (-Probe, +UV) A->D Controls for Antibody Background

Sources

Technical Support Center: Optimizing UV Irradiation for Diazirine Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazirine-based photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the power of diazirine photochemistry for applications like target identification and mapping biomolecular interactions. Here, we will delve into the critical parameters of UV irradiation, providing field-proven insights to help you optimize your experiments, troubleshoot common issues, and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating diazirines?

The optimal UV wavelength for activating most alkyl and aryl diazirines falls within the long-wave UV range, typically between 330 nm and 370 nm .[1] The absorbance maximum is often cited as being around 350-355 nm.[2][3] Using this wavelength range is a key advantage of diazirines over other photochemistry, like simple phenyl azides, which often require shorter, more damaging UV wavelengths (~254-275 nm).[1][2] Long-wave UV light minimizes the risk of damage to proteins and nucleic acids, which do not typically absorb in this range.[2][4]

Key takeaway: Always use a UV source that emits in the 330-370 nm range. A 365 nm LED or filtered mercury lamp is a common and effective choice.[3][5] Crucially, avoid lamps that emit at 254 nm , as this wavelength will cause significant damage to your biological sample.[5][6]

Q2: How does diazirine photoactivation work?

Upon irradiation with long-wave UV light (~350 nm), the diazirine ring becomes excited and expels a molecule of nitrogen gas (N₂). This process generates a highly reactive and short-lived intermediate called a carbene .[1][4][7] This carbene is promiscuous and can rapidly form a covalent bond by inserting into nearby C-H, N-H, or O-H bonds of an interacting molecule, such as a target protein.[1][7]

It's important to note that a competing reaction can also occur, where the diazirine rearranges into a linear diazo intermediate.[4][8] This diazo compound is more stable than the carbene but can still act as an alkylating agent, particularly towards acidic residues, or be converted into a carbene with further irradiation.[8][9][10] Minimizing the lifetime of the diazo intermediate is often desirable to ensure the crosslinking is highly localized.

Q3: How do I determine the right irradiation time and intensity?

The ideal UV dose (a product of intensity and time) is a balance: it must be sufficient to activate the majority of the diazirine probe while being low enough to prevent non-specific crosslinking and sample damage.[11] This parameter is highly dependent on your specific experimental setup.

Factors influencing the optimal dose include:

  • Lamp Power (Wattage): Higher wattage lamps deliver more energy and require shorter exposure times.[2][6]

  • Distance from Source: UV intensity decreases significantly with distance.[5][6] For high-power lamps (>150W), a distance of ~20 cm might be appropriate, while for low-power lamps (~8-15W), the distance may need to be as close as 1-5 cm.[5][6]

  • Sample Volume and Vessel: Deeper samples or UV-absorbing plates will require longer irradiation times. Quartz cuvettes or uncovered plates offer the most efficient light transmission.[5][12]

Starting Recommendation: For a typical setup using a 15W, 365 nm UV lamp positioned 3-5 cm from the sample, begin with an irradiation time of 5-15 minutes.[2][5] It is essential to perform a titration experiment to determine the optimal time for your specific conditions.

Q4: How can I measure the intensity of my UV lamp?

For reproducible results, quantifying the output of your UV lamp is crucial. The intensity, or more accurately, irradiance , is measured in units of power per area (e.g., mW/cm²).[13][14]

  • UV Radiometers (Dosimetry Pucks): These are the most accurate tools. A radiometer is a handheld device with a photodetector that provides a quantitative reading of the UV irradiance at a specific wavelength band.[14][15] You place the sensor at the same position as your sample to get a precise measurement.

  • Dosimetry Tags: These are adhesive strips coated with a dye that changes color in response to a cumulative UV dose (Energy Density, mJ/cm²).[15] While less precise than radiometers, they are a cost-effective way to ensure consistency between experiments.

Knowing your lamp's irradiance allows you to calculate the total energy delivered (Energy Density = Irradiance x Time) and establish a standardized, transferable protocol.

Troubleshooting Guide

Even with a well-planned experiment, challenges can arise. This section addresses common problems in a "Problem -> Probable Cause -> Solution" format.

ProblemProbable Cause(s)Recommended Solution(s)
Minimal or No Crosslinking 1. Insufficient UV Dose: The irradiation time is too short, the lamp is too far away, or the lamp power is too low.[5][11]Titrate UV Exposure: Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 min) to find the optimal irradiation time.[11] Move the lamp closer to the sample, ensuring it doesn't cause heating.[5] Consider using a higher-wattage lamp if available.
2. Inappropriate UV Wavelength: The lamp does not emit in the 330-370 nm range.[5][6]Verify Lamp Specifications: Ensure you are using a lamp with a peak emission around 365 nm. Do NOT use a 254 nm germicidal lamp.[5]
3. Inactivated Diazirine Probe: The probe was exposed to light before the experiment or degraded during storage.Protect Probe from Light: Store the diazirine-containing compound in the dark.[11] Prepare solutions fresh and perform all pre-irradiation steps in low-light conditions (e.g., in a dark room or with a red safe-light).
High Background / Non-Specific Crosslinking 1. Excessive UV Dose: Over-irradiation can generate non-specific reactive species, leading to diazirine-independent crosslinking.[11]Reduce UV Exposure: Decrease the irradiation time based on your titration results. Find the shortest time that gives a robust specific signal.
2. Probe Concentration Too High: Excess, unbound probe can crosslink to abundant proteins non-specifically.Optimize Probe Concentration: Titrate the concentration of your photoaffinity probe to find the lowest effective concentration that labels your target.
3. Long-Lived Diazo Intermediate: The diazo isomer can diffuse from the binding site before reacting, increasing the labeling radius.[9][16]Modulate Irradiation: Some studies suggest that a sequential irradiation (e.g., 365 nm followed by 302 nm) can more efficiently convert the diazo intermediate to the carbene, though this may not be suitable for all samples.[10]
Protein Damage or Aggregation 1. Sample Overheating: High-intensity UV lamps can generate significant heat, denaturing proteins.[12]Cool the Sample: Perform the irradiation on an ice bath or in a cold room to dissipate heat.[11][12]
2. Short-Wavelength UV Contamination: The lamp is emitting damaging UV wavelengths below 300 nm.[5][6]Use a Filter: If using a broad-spectrum source like a mercury vapor lamp, use a glass filter (e.g., Pyrex) to block wavelengths below 300 nm.[5][6]

Experimental Protocols & Workflows

Protocol 1: Titration of UV Irradiation Time

This protocol is essential for establishing the optimal UV dose for your specific experimental setup.

  • Prepare Identical Samples: Prepare at least six identical samples containing your protein of interest and the diazirine probe. Include all necessary binding partners.

  • Prepare Controls:

    • No UV Control: One sample will not be irradiated. This is critical to confirm that crosslinking is UV-dependent.[17]

    • No Probe Control: Prepare a sample with the protein but without the diazirine probe. Irradiate this alongside the others to check for UV-induced artifacts.

  • Set Up Irradiation: Place the samples in an appropriate vessel (e.g., 12-well plate, quartz cuvette) on an ice bath to prevent heating.[11] Position the UV lamp at a fixed, measured distance above the samples.

  • Time-Course Irradiation: Irradiate the samples for varying amounts of time. A good starting range is 0, 2, 5, 10, and 15 minutes. Protect the "No UV" sample from light completely.

  • Analysis: Analyze the results using SDS-PAGE and Western blotting (or another appropriate detection method).

  • Interpretation: The optimal time is the shortest duration that produces a clear, specific crosslinked band for your target protein without a significant increase in background smearing.

Visualization of Experimental Workflows
Diazirine Photoactivation Pathway

G cluster_0 Photoactivation Diazirine Diazirine (Stable Precursor) Activated Excited State Diazirine->Activated UV Light (330-370 nm) Carbene Carbene Intermediate (Highly Reactive, Short-lived) Activated->Carbene N₂ Loss (Direct) Diazo Diazo Isomer (Longer-lived) Activated->Diazo Rearrangement Product Covalent Crosslink (Stable Product) Carbene->Product Insertion into C-H, O-H, N-H Diazo->Carbene UV Light / N₂ Loss

Caption: The photochemical activation pathway of a diazirine probe.

Troubleshooting Decision Tree for Low Crosslinking Efficiency

G Start Low/No Crosslinking Signal CheckUV Is the crosslinking UV-dependent? (Compare to -UV control) Start->CheckUV UV_Yes Yes CheckUV->UV_Yes Yes UV_No No CheckUV->UV_No No CheckDose Titrate UV Dose: Increase irradiation time or decrease lamp distance. UV_Yes->CheckDose Problem_NonSpecific Problem is non-specific binding or detection issue. UV_No->Problem_NonSpecific Improved Signal Improved? CheckDose->Improved CheckWavelength Verify Lamp Wavelength (Should be 330-370 nm) CheckProbe Check Probe Integrity: Was it protected from light? Is it a fresh stock? CheckWavelength->CheckProbe NoImprovement No Improved->NoImprovement No YesImprovement Yes Improved->YesImprovement Yes Optimal Proceed with Optimized Conditions NoImprovement->CheckWavelength YesImprovement->Optimal

Caption: A decision tree for troubleshooting low crosslinking efficiency.

References

  • Dubey, R., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(18), 4278. [Link]

  • MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1(1), 55-69. [Link]

  • Diazirine crosslinkers. Interchim. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 91. [Link]

  • Zhang, Y., et al. (2023). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega, 8(21), 18765-18772. [Link]

  • Afolabi, T. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]

  • Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

  • Diazirine. Wikipedia. [Link]

  • Lategahn, J., & Rauh, D. (2023). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Angewandte Chemie International Edition, 62(1), e202212330. [Link]

  • Martyloga, K., et al. (2021). Synthesis of Spirocyclic Piperidine Scaffolds Containing a Diazirine Moiety. Molecules, 26(11), 3233. [Link]

  • Qin, K., et al. (2018). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology, 10(4), e53. [Link]

  • Hashimoto, Y., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Heterocycles, 89(12), 2697-2720. [Link]

  • Vidad, D. N., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(35), 13359-13366. [Link]

  • Parker, C. G., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science, 12(17), 6196-6203. [Link]

  • Chen, Y. J., et al. (2016). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry Letters, 26(1), 132-136. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Michelini, L., et al. (2024). A Re-Evaluation of Diazirine Hybridization Enables Conjugation to Dyes for Long-Wavelength Photoactivation. ChemRxiv. [Link]

  • Kile, M., & Mehigh, R. (2003). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of Mass Spectrometry, 38(10), 1029-1039. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Shi, S. D., & Köhn, M. (2013). A simple photo-affinity labeling protocol. Chemical Communications, 49(75), 8341-8343. [Link]

  • Ultraviolet (UV) Measurement. EIT LLC. [Link]

  • How can I practically quantitatively measure UVA and UVB intensity? Physics Stack Exchange. [Link]

  • Quantifying energy emitted from UV curing sources. GEW. [Link]

  • Njomen, E., & Tepe, J. J. (2019). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Chembiochem, 20(10), 1239-1251. [Link]

  • Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

  • Mapes, J. H., et al. (2023). Diazirine Photoprobes for the Identification of Vancomycin-Binding Proteins. ACS Bio & Med Chem Au, 3(6), 556-562. [Link]

  • How to Measure Ultraviolet Radiation Intensity by UV Lamp Intensity Meter? Linshang Technology. [Link]

  • Lee, M., et al. (2020). Photo-Rheological Fluid-Based Colorimetric Ultraviolet Light Intensity Sensor. Sensors, 20(21), 6069. [Link]

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Technical Support Center: Navigating Solubility Challenges of (3-methyl-3H-diazirin-3-yl)methanol Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-methyl-3H-diazirin-3-yl)methanol and related diazirine-based photo-crosslinking probes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful tools for photoaffinity labeling and covalent ligand discovery. Poor solubility of these probes is a common hurdle that can lead to experimental variability, reduced cross-linking efficiency, and ambiguous results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the robustness and reproducibility of your experiments.

Troubleshooting Guide: Addressing Poor Probe Solubility

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound probe precipitated immediately after I added it to my aqueous experimental buffer. What should I do?

This is a very common issue, often arising from the hydrophobic nature of many diazirine probes. Direct addition of a poorly soluble compound to an aqueous medium can cause it to crash out of solution. Here’s a systematic approach to resolving this:

Root Cause: The probe's limited aqueous solubility is exceeded when it is introduced directly into the buffer.

Solutions:

  • Prepare a Concentrated Stock Solution in an Organic Solvent:

    • This compound and similar diazirine probes are often soluble in water-miscible organic solvents. The recommended starting solvent is dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2]

    • Prepare a high-concentration stock solution, for example, 10-50 mM in 100% DMSO. This minimizes the volume of organic solvent you will need to add to your aqueous reaction, which is crucial for maintaining the integrity of biological systems, such as living cells or protein structures.

  • Optimize the Final Concentration of the Organic Solvent:

    • It is critical to keep the final concentration of the organic solvent in your aqueous buffer as low as possible, typically below 10%, and ideally under 1-2% for cellular experiments. [1][2] High concentrations of organic solvents can denature proteins, disrupt cell membranes, and interfere with biological interactions.

    • Perform a solvent tolerance test. Before your actual experiment, test the effect of different final concentrations of your chosen organic solvent (e.g., 0.5%, 1%, 2%, 5% DMSO) on your biological system to determine the maximum tolerable concentration.

  • Proper Mixing Technique:

    • Add the probe's organic stock solution to your aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid dispersion helps to prevent localized high concentrations of the probe that can lead to precipitation.

    • Never add the aqueous buffer to the concentrated organic stock of the probe. This will almost certainly cause the probe to precipitate.

Experimental Protocol: Preparing a Working Solution of this compound

  • Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare your final aqueous experimental buffer (e.g., PBS, HEPES). Ensure the buffer does not contain primary amines like Tris or glycine, as these can react with some diazirine probes, particularly those functionalized with NHS esters.[1][2]

  • While vortexing the aqueous buffer, slowly add the required volume of the 20 mM probe stock solution to achieve your desired final concentration. For example, to make a 100 µM working solution in 1 ml of buffer, add 5 µl of the 20 mM stock. This will result in a final DMSO concentration of 0.5%.

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, you can proceed with your experiment.

Question 2: I am observing low or inconsistent cross-linking efficiency. Could this be related to the probe's solubility?

Absolutely. Poor solubility is a primary cause of reduced cross-linking efficiency and experimental variability.

Root Cause: If the probe is not fully dissolved, its effective concentration in the solution is lower than intended. The probe may also form aggregates, which are not available to interact with the target protein.

Solutions:

  • Confirm Complete Solubilization:

    • After preparing your working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes. If the probe has precipitated, you may see a pellet. The concentration in the supernatant will be the actual, soluble concentration of your probe.

  • Consider Alternative Co-solvents:

    • If DMSO is not suitable for your system, other water-miscible organic solvents like ethanol, methanol, or acetonitrile can be tested. However, their compatibility with your biological system must be verified.

  • Sonication:

    • Brief sonication of the final working solution can sometimes help to break up small aggregates and improve solubilization. Use a bath sonicator to avoid heating the sample.

  • Structural Modification of the Probe:

    • For long-term projects, if solubility remains a significant barrier, consider synthesizing or obtaining a more hydrophilic analog of the probe. The addition of polar groups, such as polyethylene glycol (PEG) linkers or sulfonate groups, can dramatically improve aqueous solubility.[3]

Data Summary: Recommended Solvents for Diazirine Probes

SolventTypical Stock ConcentrationMax Final Concentration (Aqueous)Notes
DMSO10-50 mM< 5% (ideally < 1%)Generally the best first choice for organic-soluble probes.
DMF10-50 mM< 5% (ideally < 1%)An alternative to DMSO.
Ethanol5-20 mM< 5%Can be less disruptive to some biological systems than DMSO.
Methanol5-20 mM< 5%Similar to ethanol.
WaterVariableN/AOnly for highly water-soluble probes (e.g., Sulfo-NHS-diazirines).[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for photoactivation of this compound?

The optimal wavelength for photoactivation of diazirine-containing probes is in the long-wave UV range, typically between 330-370 nm.[2] Irradiation at shorter wavelengths (e.g., 254 nm) should be avoided as it can cause damage to proteins and nucleic acids.[1][2]

Q2: Do I need to perform my experiments in the dark?

Diazirine probes are generally stable under normal laboratory lighting conditions.[2] However, it is good practice to minimize prolonged exposure to direct light, especially after the probe has been added to your sample. For long-term storage, diazirine-containing compounds should be protected from light.[4]

Q3: How can I be sure that my probe is still active after dissolving it?

The diazirine moiety is relatively stable. However, if your probe has other reactive groups (like an NHS ester), it may be susceptible to hydrolysis in aqueous buffers. For this reason, it is recommended to prepare working solutions of such probes immediately before use.[1] For this compound itself, which lacks a highly reactive group, the primary concern is solubility rather than rapid degradation.

Q4: Can I store my probe's working solution?

It is strongly recommended to prepare fresh working solutions for each experiment. If you store a diluted aqueous solution, the probe may precipitate or aggregate over time, leading to inconsistent results. Concentrated stocks in anhydrous DMSO can be stored at -20°C or -80°C, protected from light and moisture.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with your diazirine probe.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Solution Path 1 cluster_2 Solution Path 2 start Start: Prepare working solution of probe in aqueous buffer precipitate Does the solution show signs of precipitation? start->precipitate prepare_stock Prepare a concentrated stock in DMSO/DMF precipitate->prepare_stock Yes proceed Proceed with experiment precipitate->proceed No add_dropwise Add stock dropwise to buffer with vigorous mixing prepare_stock->add_dropwise check_solvent_conc Is final organic solvent conc. < 2% and tolerated by the system? add_dropwise->check_solvent_conc recheck_precipitate Re-check for precipitation check_solvent_conc->recheck_precipitate lower_conc Lower the final probe concentration recheck_precipitate->lower_conc Still precipitates recheck_precipitate->proceed No precipitation sonicate Briefly sonicate the working solution lower_conc->sonicate alt_solvent Try an alternative co-solvent (e.g., Ethanol) sonicate->alt_solvent alt_solvent->proceed If successful

Caption: A decision tree for troubleshooting solubility issues with diazirine probes.

References

  • Dubrovskiy, A. V., et al. "Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes." RSC Publishing, 2020. Available at: [Link]

  • Interchim. "Diazirine crosslinkers." Interchim. Available at: [Link]

  • Wright, C. E., et al. "Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors." Molecular Pharmacology, vol. 95, no. 4, 2019, pp. 423-435. Available at: [Link]

  • Kumar, A., et al. "Improving solubility via structural modification." ResearchGate, 2021. Available at: [Link]

  • Smith, A. M., et al. "Innovations from Materials Science to Improve Biological Fluorescence." Biocompare, 2011. Available at: [Link]

  • Sumranjit, J., and T. J. Wandless. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology, vol. 5, no. 2, 2013, pp. 137-150. Available at: [Link]

  • Shigdel, R., et al. "Development of Diazirine-based crosslinking agents for covalently linking protein." ResearchGate, 2016. Available at: [Link]

  • MySkinRecipes. "2-(3-Methyl-3H-diazirin-3-yl)ethanol." MySkinRecipes. Available at: [Link]

  • Zhang, H., et al. "Post-infiltration and subsequent photo-crosslinking strategy for layer-by-layer fabrication of stable dendrimers enabling repeated loading and release of hydrophobic molecules." Journal of Materials Chemistry B, vol. 4, no. 29, 2016, pp. 4964-4972. Available at: [Link]

  • Savjani, K. T., et al. "Techniques for Improving Solubility." International Journal of Medical Science and Dental Research, vol. 4, no. 4, 2021, pp. 1-10. Available at: [Link]

  • Hashimoto, M., and M. Hatanaka. "diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand." Semantic Scholar, 2008. Available at: [Link]

  • MacKenzie, G., et al. "Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction." ACS Chemical Biology, vol. 14, no. 12, 2019, pp. 2674-2681. Available at: [Link]

  • Jayashankar, P., et al. "Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for." Digital Commons@Becker, 2016. Available at: [Link]

  • Kim, J., et al. "Hydrophilic Photocrosslinkers as a Universal Solution to Endow Water Affinity to a Polymer Photocatalyst for an Enhanced Hydrogen Evolution Rate." Advanced Functional Materials, vol. 34, no. 21, 2024. Available at: [Link]

  • Parker, C. G., et al. "Labeling Preferences of Diazirines with Protein Biomolecules." ResearchGate, 2021. Available at: [Link]

  • Lin, Q. "Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research." CHIMIA, vol. 69, no. 4, 2015, pp. 188-192. Available at: [Link]

  • Chan, K. F., et al. "A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 7, 2010, pp. 2295-2298. Available at: [Link]

  • Parker, C. G., et al. "Evaluation of fully-functionalized diazirine tags for chemical proteomic applications." RSC Chemical Biology, vol. 2, no. 3, 2021, pp. 966-974. Available at: [Link]

  • Shigdel, R., et al. "Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions." Angewandte Chemie International Edition, vol. 47, no. 49, 2008, pp. 9533-9535. Available at: [Link]

Sources

common pitfalls in diazirine-based crosslinking and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazirine-based crosslinking. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using diazirine crosslinkers. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and ensure the success of your experiments.

Introduction to Diazirine Chemistry

Diazirine-based photo-crosslinkers are powerful tools for capturing transient and stable interactions between biomolecules, such as protein-protein, protein-nucleic acid, and protein-small molecule interactions.[1][2] Their utility stems from their small size, which minimizes steric hindrance, and their stability in the dark.[2][3][4] Upon activation with UV light (typically around 350-370 nm), they form a highly reactive carbene intermediate that can insert into C-H, O-H, and N-H bonds in close proximity, creating a stable covalent linkage.[1][4][5]

However, the path to successful crosslinking is often paved with experimental hurdles. This guide will address the most common pitfalls and provide actionable solutions to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers have when working with diazirine crosslinkers.

Q1: What is the optimal wavelength for activating diazirine crosslinkers?

The optimal wavelength for diazirine photoactivation is approximately 345-355 nm.[3][4][6][7] Using a UV lamp that emits light in the 330-370 nm range is recommended.[5] It is critical to avoid short-wave UV light (e.g., 254 nm) , as this can cause significant damage to proteins and nucleic acids.[6][7] For mercury vapor lamps, filters that remove light below 300 nm are necessary.[6][7]

Q2: Do I need to perform my experiment in the dark?

While diazirines are stable under ambient laboratory light for routine handling, prolonged exposure should be avoided.[3][8] For long-term storage, diazirine-containing compounds should be protected from light.[9] During the actual UV irradiation step, it is crucial to have a controlled light source to ensure reproducible activation.

Q3: My diazirine crosslinker is an NHS-ester. What buffer should I use?

When using a heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester, it is critical to use an amine-free buffer at a pH of 7-9 for the initial conjugation step.[7] Buffers such as PBS, HEPES, or borate are suitable.[6][7] Avoid buffers containing primary amines, such as Tris or glycine , as they will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[6][7]

Q4: What is the difference between alkyl and aryl diazirines?

The primary difference lies in the intermediates they form and their subsequent reactivity.

  • Alkyl diazirines can form a diazo intermediate upon photoactivation, which exhibits a preference for reacting with acidic amino acid residues (e.g., aspartate, glutamate) in a pH-dependent manner.[10][11][12][13] This can be an advantage for targeting proteins in acidic environments or membrane proteins.[10][11][13]

  • Aryl diazirines (e.g., trifluoromethylphenyldiazirine) primarily react through a carbene intermediate, which is more broadly reactive and less selective for acidic residues.[12][14]

The choice between them depends on the specific goals of your experiment. If you want to minimize bias towards acidic residues, an aryl diazirine may be preferable.

Q5: How can I be sure that my observed interaction is specific?

Several controls are essential to validate the specificity of your crosslinking results:[3]

  • No UV control: A sample prepared identically but not exposed to UV light should show no crosslinking. This controls for non-specific interactions that might occur without photoactivation.

  • No probe control: A sample irradiated with UV light but without the diazirine probe should also show no crosslinking.

  • Competition experiment: Pre-incubate your sample with an excess (typically 10-100 fold molar excess) of a non-crosslinkable version of your ligand or a known binding partner.[3] A specific interaction will be competed away, while non-specific crosslinking will remain.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during diazirine crosslinking experiments.

Problem 1: Low or No Crosslinking Yield

This is one of the most frequent issues. The causes can be multifaceted, ranging from reagent integrity to improper experimental setup.

Potential Causes & Solutions
Possible Cause Explanation & Solution
Inactive Crosslinker NHS-ester hydrolysis: NHS-esters are moisture-sensitive.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[6][7] Light/Heat Degradation: Diazirines are sensitive to UV light and heat.[15] Store them properly (protected from light, at recommended low temperatures) and minimize exposure during handling.[15]
Suboptimal UV Activation Incorrect Wavelength: Ensure your UV lamp emits in the 330-370 nm range.[5] Lamps emitting at 254 nm will damage your sample.[6][7] Low Lamp Power: Low-wattage lamps require longer exposure times and may result in lower crosslinking efficiencies.[6][8] High-wattage lamps are more effective.[6] Incorrect Distance/Setup: The intensity of UV light decreases with distance. Position the lamp as close as possible to the sample (e.g., 1-5 cm for lower wattage lamps).[6][7] Use an open or shallow vessel to avoid blocking the light path.[6][7]
Quenching of Reactive Intermediates Reaction with Water: The highly reactive carbene intermediate can be rapidly quenched by water, which is a major cause of low yields in aqueous environments.[1][16] While unavoidable, optimizing other parameters can help maximize the on-target reaction rate. Reaction with Solvents: If your crosslinker is applied in a solvent, ensure the solvent is fully evaporated before UV activation.[15] The carbene is highly promiscuous and will react with residual solvent molecules.[15]
Inappropriate Buffer Conditions Amine-containing Buffers: As mentioned in the FAQs, buffers like Tris or glycine will quench NHS-ester reactions.[6][7] Ensure your buffer is amine-free for the initial labeling step.
Experimental Workflow: Troubleshooting Low Yield

G start Low/No Crosslinking check_reagent Check Reagent Integrity start->check_reagent check_uv Verify UV Activation Setup start->check_uv check_buffer Review Buffer Composition start->check_buffer check_quenching Consider Quenching Effects start->check_quenching solution1 Use fresh, anhydrous solvent. Equilibrate vial before opening. check_reagent->solution1 solution2 Confirm lamp wavelength (330-370 nm). Optimize lamp distance and irradiation time. check_uv->solution2 solution3 Use amine-free buffers (PBS, HEPES) for NHS-ester reactions. check_buffer->solution3 solution4 Ensure complete solvent evaporation. Optimize protein concentration. check_quenching->solution4 end_node Re-run Experiment solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting flowchart for low crosslinking yield.

Problem 2: High Background or Non-Specific Labeling

Non-specific labeling can obscure your true results and lead to false positives. Identifying the source of the background is key to eliminating it.

Potential Causes & Solutions
Possible Cause Explanation & Solution
Diazo Intermediate Reactivity Alkyl diazirines can isomerize into a longer-lived diazo intermediate, which can act as an alkylating agent and react preferentially with nucleophilic and acidic residues (Asp, Glu), even in the absence of a specific binding interaction.[12][17][18][19] This is a known pH-dependent effect.[12] Solution: Be aware of this intrinsic property. If this is a major issue, consider using an aryl-based diazirine, which has a lower propensity to label via a diazo intermediate.[12][14]
Excess Crosslinker Applying too much crosslinker can lead to it reacting with itself (polymerization) or with abundant, non-target proteins.[15] Solution: Titrate the concentration of your crosslinker to find the optimal balance between specific labeling and background. For heterobifunctional linkers, remove excess, unreacted crosslinker after the first reaction step using desalting columns or dialysis before photoactivation.[6][7]
Click Chemistry Background If using a diazirine probe with an alkyne or azide handle for downstream "click" chemistry, the click reagents themselves can sometimes cause background labeling.[3] Solution: Run a control where you perform the click reaction on a sample that has not been treated with the diazirine probe. Reduce the concentration of the reporter tag (e.g., TAMRA-azide) if necessary.[3]
Long Irradiation Times While sufficient irradiation is needed for activation, excessively long times can sometimes increase the chance of random, non-proximal labeling events.[1] Solution: Optimize your irradiation time. Start with a shorter time (e.g., 5-10 minutes) and increase if needed, while monitoring both specific and non-specific signal.[3]
Mechanism: Diazirine Photoactivation Pathways

G cluster_0 Photoactivation cluster_1 Crosslinking Outcomes Diazirine Diazirine Carbene Reactive Carbene (Short-lived, Promiscuous) Diazirine->Carbene UV Light (hν) Diazo Diazo Isomer (Longer-lived, Acidic-residue selective) Diazirine->Diazo UV Light (hν) (Isomerization) Specific Specific Crosslinking (Proximity-driven) Carbene->Specific Quenching Quenching (e.g., by H2O) Carbene->Quenching Diazo->Carbene UV Light (hν) NonSpecific Non-Specific Labeling (pH-dependent, alkylation) Diazo->NonSpecific

Caption: Diazirine photoactivation and subsequent reaction pathways.

Problem 3: Issues with Downstream Mass Spectrometry Analysis

Identifying crosslinked peptides in a complex mixture is a significant bioinformatic challenge. The fragmentation method used is critical for successful identification.

Fragmentation Strategies for Crosslinked Peptides

Different mass spectrometry fragmentation methods have distinct advantages for analyzing diazirine-crosslinked peptides.

Fragmentation Method Description & Use Case
HCD (Higher-energy C-trap Dissociation) Generally provides the highest number of identified crosslinked peptides and is often the method of choice for standard experiments.[20][21] It offers good fragmentation of the peptide backbone.
CID (Collision-Induced Dissociation) Can be complementary to HCD, sometimes identifying a unique subset of crosslinked peptides.[20][21] However, it can suffer from underrepresentation of fragment ions from one of the two crosslinked peptides.[20]
ETD / EThcD (Electron Transfer Dissociation) ETD and its variants (like EThcD) are particularly effective for generating good sequence coverage for both peptides in the crosslink, which is crucial for unambiguously localizing the crosslink site.[20][21] EThcD is often superior for overall spectra quality.[21]

A data-dependent approach that combines different fragmentation methods can often yield the most comprehensive results, especially for complex samples.[20]

General Protocol: Photo-Affinity Labeling in Cells

This protocol provides a general framework. Specific concentrations, incubation times, and irradiation conditions must be empirically optimized for your system.

Step-by-Step Methodology
  • Cell Culture: Plate and grow cells to the desired confluency.

  • Probe Incubation:

    • Wash cells twice with ice-cold PBS.[6]

    • Prepare the diazirine probe solution in an appropriate vehicle (e.g., DMSO) and dilute it to the final concentration in serum-free media or PBS.

    • Incubate the cells with the probe-containing media for a predetermined time (e.g., 30 minutes to several hours) to allow for cell entry and target binding.

  • UV Irradiation:

    • Remove the probe-containing media and wash the cells twice with ice-cold PBS to remove any unbound probe.[6]

    • Add a minimal volume of ice-cold PBS to keep the cells covered.

    • Place the culture plate on a cold block and position the UV lamp (365 nm) at a fixed, optimized distance above the cells.[6]

    • Irradiate for 5-15 minutes. Note: Total irradiation time should be minimized for live cells to maintain viability.[6]

  • Cell Lysis:

    • After irradiation, immediately lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis:

    • The cell lysate containing the covalently crosslinked complexes is now ready for downstream applications, such as:

      • Enrichment (e.g., via a biotin tag on the probe).

      • SDS-PAGE and Western blotting.

      • Mass spectrometry-based proteomic analysis to identify the captured proteins.

References

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments. [Link]

  • Interchim. (n.d.). Diazirine crosslinkers. Interchim. [Link]

  • Aina, O. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]

  • Wikipedia. (n.d.). Diazirine. Wikipedia. [Link]

  • Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry. [Link]

  • Rappsilber Laboratory. (n.d.). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Rappsilber Laboratory. [Link]

  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • Wang, Y., et al. (2010). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Parker, C. G., et al. (2021). Labeling preferences of diazirines with protein biomolecules. ChemRxiv. [Link]

  • Semantic Scholar. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Semantic Scholar. [Link]

  • Polasky, D. A., et al. (2020). Photodissociative Cross-Linking of Diazirine-Tagged Peptides with DNA Dinucleotides in the Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • XlynX Materials. (2023). Top 3 tips to a successful first trial with XlynX diazirine crosslinkers. XlynX Materials. [Link]

  • Semantic Scholar. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]

  • Am Ende, C. W., et al. (2022). Electronically optimized diazirine-based polymer crosslinkers. Chemical Science. [Link]

  • van der Woude, L. C., et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega. [Link]

  • ResearchGate. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. [Link]

  • OmicsDI. (n.d.). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

  • Li, Z., et al. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Science. [Link]

  • Zhang, T., et al. (2023). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. ACS Central Science. [Link]

  • ResearchGate. (2022). Recent Progress in Diazirine-Based Photoaffinity Labeling. ResearchGate. [Link]

  • Parker, C. G., et al. (2022). Labeling preferences of diazirines with protein biomolecules. Nature Chemical Biology. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2024). A broadly applicable, cleavable bis-diazirine crosslinker strategy for reprocessing thermosets. ResearchGate. [Link]

  • Sumranjit, T., & Chung, S. J. (2012). Diazirine based photoaffinity labeling. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine. ResearchGate. [Link]

  • Am Ende, C. W., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science. [Link]

  • ResearchGate. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate. [Link]

  • Semantic Scholar. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Semantic Scholar. [Link]

  • Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. Inoue Research Group. [Link]

  • Prescher, J. A. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ChemBioChem. [Link]

  • Wang, X., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications. [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of Crosslinked Products

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of crosslinked products. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve reproducible, high-yield results.

Introduction: The Challenge of Crosslinking

Chemical crosslinking is a powerful technique for stabilizing protein-protein interactions, creating antibody-drug conjugates, and developing novel biomaterials.[1][2] However, achieving a high yield of the desired crosslinked product while minimizing unwanted side reactions, such as aggregation or intramolecular crosslinking, can be a significant challenge.[1][3] This guide provides a structured approach to troubleshooting common issues and optimizing your crosslinking strategy.

Part 1: Troubleshooting Guide - Low Yield of Crosslinked Product

Low yield is one of the most common frustrations in crosslinking experiments. The following section breaks down potential causes and provides actionable solutions.

Issue 1: Inefficient Reaction Chemistry

Question: I've followed the standard protocol, but my Western blot/SDS-PAGE analysis shows a large amount of uncrosslinked starting material and very little of my desired crosslinked product. What's going wrong?

Answer: This often points to a suboptimal reaction environment or issues with the crosslinker itself. Let's break down the key factors to investigate.

The buffer is not just a solvent; it's an active participant in the reaction. The presence of competing nucleophiles or an incorrect pH can dramatically reduce crosslinking efficiency.

  • Scientific Rationale: Many common crosslinkers, such as those with N-hydroxysuccinimide (NHS) esters, react with primary amines (-NH2).[4] Buffers containing primary amines, like Tris or glycine, will compete with your target protein for reaction with the crosslinker, effectively quenching the reaction before it can efficiently crosslink your proteins of interest.[3][5][6] Similarly, the pH of the reaction buffer is critical. For amine-reactive crosslinkers, a pH range of 7.2-8.5 is generally optimal for favoring the deprotonated state of lysine residues, making them more nucleophilic and reactive.[1][7][8]

  • Troubleshooting Steps:

    • Buffer Exchange: Ensure your protein sample is in a non-reactive buffer like Phosphate-Buffered Saline (PBS) or HEPES before adding the crosslinker.[1][6] If your protein is stored in a Tris-containing buffer, perform a buffer exchange using dialysis or a desalting column.

    • Verify pH: Measure the pH of your reaction buffer immediately before starting the experiment. Adjust as necessary to fall within the optimal range for your specific crosslinker chemistry.[1][7] For example, imidoester crosslinkers are more efficient at a more alkaline pH of 8-10.[7]

    • Avoid Interfering Substances: Be mindful of other additives in your protein solution. High concentrations of substances like sodium azide (>0.02%) can interfere with the reaction.[8]

Crosslinking reagents are often sensitive to environmental conditions, particularly moisture.

  • Scientific Rationale: NHS-esters, for example, are susceptible to hydrolysis, where the reactive group reacts with water and becomes non-functional.[9] This hydrolysis is accelerated at higher pH and in dilute protein solutions.[9] If a stock solution of the crosslinker was prepared previously and not stored under anhydrous conditions, its activity may be significantly reduced.[3][9]

  • Troubleshooting Steps:

    • Fresh Reagents: Always use a freshly opened vial of crosslinker or one that has been properly stored with a desiccant.[9]

    • Prepare Fresh Stock Solutions: Dissolve the crosslinker in an appropriate anhydrous solvent, such as DMSO or DMF, immediately before use.[8][9]

    • Proper Storage: Store stock solutions under inert gas (argon or nitrogen) at -20°C to minimize exposure to moisture.[9]

The concentration of the crosslinker relative to the protein is a critical parameter that needs to be empirically determined.

  • Scientific Rationale: Too little crosslinker will result in a low yield of the crosslinked product. Conversely, an excessive amount of crosslinker can lead to the formation of large, insoluble aggregates and may modify the protein to an extent that it precipitates out of solution.[1][3] The optimal ratio depends on the number of available reactive groups on the protein surface and the desired degree of crosslinking.[6]

  • Troubleshooting Steps:

    • Titration Experiment: Perform a titration experiment by testing a range of molar excess of crosslinker to protein (e.g., 20-fold, 100-fold, 500-fold).[1]

    • Analyze by SDS-PAGE: Analyze the results of your titration on an SDS-PAGE gel. You should observe a decrease in the monomer band and an increase in higher molecular weight bands corresponding to the crosslinked product as the crosslinker concentration increases. The optimal concentration will give you the highest yield of the desired product with minimal aggregation.[1]

Issue 2: Protein Aggregation and Precipitation

Question: After my crosslinking reaction, I see a significant amount of precipitate, and my protein concentration in the supernatant is very low. How can I prevent this?

Answer: Protein aggregation is a common side effect of over-crosslinking or unfavorable reaction conditions. The goal is to form discrete crosslinked complexes, not large, insoluble networks.

  • Scientific Rationale: When the concentration of the crosslinker is too high, or the reaction time is too long, multiple crosslinking events can occur, leading to the formation of large, insoluble aggregates.[1] This is particularly problematic with homobifunctional crosslinkers that can randomly link proteins together.[10]

  • Troubleshooting Steps:

    • Optimize Molar Ratio: As mentioned previously, perform a titration to find the lowest effective concentration of your crosslinker.[11]

    • Reduce Reaction Time: Test shorter incubation times. A typical starting point is 30 minutes, but this can be optimized by taking aliquots at different time points (e.g., 15, 30, 60 minutes) and analyzing the results.[1]

    • Consider a Two-Step Strategy: For more control, use a heterobifunctional crosslinker in a two-step process. This allows you to first label one protein with the crosslinker and then, after removing the excess crosslinker, introduce the second protein for the crosslinking reaction. This minimizes the risk of unwanted homodimer formation and aggregation.[10]

  • Scientific Rationale: Hydrophobic crosslinkers can decrease the overall solubility of the resulting protein conjugate, leading to precipitation.[10]

  • Troubleshooting Steps:

    • Choose Hydrophilic Crosslinkers: Whenever possible, opt for crosslinkers that incorporate hydrophilic spacer arms, such as those containing polyethylene glycol (PEG) linkers. These can improve the solubility and stability of the crosslinked product.[10]

    • Use Water-Soluble Formulations: Many crosslinkers are available in a "sulfo-" version (e.g., Sulfo-NHS). The addition of a sulfonate group increases the water solubility of the reagent and the resulting conjugate, and also prevents the crosslinker from permeating cell membranes, which is useful for cell-surface crosslinking.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right crosslinker for my application?

A1: The choice of crosslinker depends on several factors:

  • Target Functional Groups: The most common targets are primary amines (lysine residues, N-terminus), but crosslinkers are also available for sulfhydryls (cysteine), carboxyls (aspartate, glutamate), and other groups.[6][7]

  • Spacer Arm Length: The length of the spacer arm determines the distance between the two reactive groups. If you are trying to capture an interaction between two proteins that are in close proximity, a shorter spacer arm is preferable.[1] For studying protein complexes where the interaction sites are further apart, a longer spacer arm may be necessary.[6]

  • Cleavability: Cleavable crosslinkers contain a linkage (e.g., a disulfide bond) that can be broken under specific conditions. This is particularly useful for applications like mass spectrometry-based identification of crosslinked peptides, as the complex can be separated into its individual components for analysis.[5]

  • Membrane Permeability: For in vivo crosslinking, you need to consider whether you want the crosslinker to enter the cell. Hydrophobic crosslinkers are generally cell-permeable, while hydrophilic, charged crosslinkers (like the "sulfo-" versions) are not.[1][7]

Q2: How can I effectively stop (quench) my crosslinking reaction?

A2: Quenching is essential to stop the reaction at a specific time point and prevent further, potentially unwanted, crosslinking. The quenching agent works by competing with your protein for the remaining active crosslinker.

  • For Amine-Reactive Crosslinkers: Add an excess of a primary amine-containing compound like Tris or glycine.[1][5] A final concentration of 20-50 mM is typically sufficient. Incubate for 10-15 minutes to ensure all reactive crosslinker is neutralized.[12]

  • For Aldehyde-Based Crosslinkers (e.g., Glutaraldehyde, Formaldehyde): While Tris and glycine can be used, a more robust method is to use a reducing agent like sodium borohydride (NaBH4) to convert the aldehyde groups to non-reactive hydroxyl groups.[12] Tris has also been reported to be a very efficient quencher for formaldehyde.[13][14]

Q3: What are the key differences between in vivo and in vitro crosslinking?

A3:

  • In vivo crosslinking is performed on intact, living cells. This allows for the capture of protein-protein interactions in their native cellular environment.[1] However, it can be more challenging to optimize due to the complexity of the cellular milieu and the inability to tightly control reaction conditions.[1]

  • In vitro crosslinking is performed on purified proteins or cell lysates. This provides much greater control over the reaction conditions, such as protein concentration, buffer composition, and temperature.[1] This control often leads to a higher yield of the specific crosslinked product of interest and is generally easier to troubleshoot.[1]

Q4: How can I analyze and quantify the efficiency of my crosslinking reaction?

A4:

  • SDS-PAGE and Western Blotting: This is the most common method for qualitative analysis. Crosslinked products will appear as higher molecular weight bands on the gel compared to the uncrosslinked protein.[15] By comparing the intensity of the monomer band in the control (no crosslinker) versus the crosslinked sample, you can get a semi-quantitative estimate of the reaction efficiency.

  • Mass Spectrometry (MS): For more detailed and quantitative analysis, MS can be used to identify the specific amino acid residues that have been crosslinked.[1][16] This is a powerful technique for structural biology studies.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate crosslinked complexes from monomers and aggregates, allowing for their quantification.

  • Quantitative Methods: More advanced techniques are being developed to directly quantify the molar fraction of a protein that is crosslinked to RNA, for example, which provides a direct measure of crosslinking efficiency.[17]

Part 3: Experimental Protocols & Data Presentation

General Protocol for In Vitro Protein Crosslinking

This protocol provides a starting point for optimizing your crosslinking reaction.

  • Prepare Protein Sample:

    • Ensure your protein(s) of interest are in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[18]

    • If necessary, perform a buffer exchange using a desalting column.

  • Prepare Crosslinker Stock Solution:

    • Equilibrate the vial of crosslinker to room temperature before opening.[9]

    • Dissolve the crosslinker in anhydrous DMSO to a concentration of 10-50 mM. This should be done immediately before use.

  • Perform the Crosslinking Reaction:

    • Add the desired molar excess of the crosslinker stock solution to your protein sample. It's recommended to test a range (e.g., 25-fold, 50-fold, 100-fold molar excess).

    • Incubate the reaction at room temperature for 30-60 minutes, or at 4°C for 2-4 hours.

  • Quench the Reaction:

    • Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analyze the Results:

    • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

    • Analyze the sample by SDS-PAGE and stain with Coomassie blue or perform a Western blot using an antibody against your protein of interest.

Data Presentation: Optimizing Crosslinker Concentration

The following table illustrates a typical result from a crosslinker titration experiment analyzed by densitometry of an SDS-PAGE gel.

Molar Excess of Crosslinker% Monomer Remaining% Dimer Formed% Aggregate Formed
0 (Control)100%0%0%
20x65%30%5%
50x30%60%10%
100x15%70%15%
500x5%55%40%

In this example, a 100-fold molar excess provides the highest yield of the desired dimer with a manageable level of aggregation.

Part 4: Visualizations

Diagram 1: General Crosslinking Workflow

CrosslinkingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P1 Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) R1 Combine Protein & Crosslinker P1->R1 C1 Prepare Fresh Crosslinker Stock (e.g., in DMSO) C1->R1 R2 Incubate (e.g., 30 min, RT) R1->R2 Q1 Quench Reaction (e.g., Tris, Glycine) R2->Q1 A1 Analyze (SDS-PAGE, MS) Q1->A1

Caption: A generalized workflow for a typical in vitro crosslinking experiment.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Crosslinked Product C1 Incorrect Buffer? (e.g., Tris, wrong pH) Start->C1 C2 Inactive Crosslinker? (Hydrolyzed) Start->C2 C3 Suboptimal Ratio? (Crosslinker:Protein) Start->C3 S1 Buffer Exchange to PBS/HEPES Verify pH (7.2-8.5) C1->S1 S2 Use Fresh Crosslinker Prepare Fresh Stock in DMSO C2->S2 S3 Perform Titration Experiment (e.g., 20x, 100x, 500x) C3->S3

Caption: A decision tree for troubleshooting low crosslinking yield.

References

  • Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. (2012). ISRN Molecular Biology. [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. (2022). Molecules. [Link]

  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. (2021). The Bumbling Biochemist. [Link]

  • DSP cross-linking problems. (2014). ResearchGate. [Link]

  • Protein Cross-linkers handbook and selection guide. (n.d.). G-Biosciences. [Link]

  • High-throughput quantitation of protein-RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins. (2024). RNA. [Link]

  • Quenching formaldehyde protein-protein crosslinking. (2013). ResearchGate. [Link]

  • Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics. (2019). Journal of Biological Chemistry. [Link]

  • How to stop the glutaraldehyde crosslinking before analysis in FPLC? (2021). ResearchGate. [Link]

  • Optimizing crosslinker concentration for protein interaction analysis. (2021). ResearchGate. [Link]

  • Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. (2015). Journal of the American Society for Mass Spectrometry. [Link]

Sources

Technical Support Center: Synthesis of (3-methyl-3H-diazirin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and application of diazirine-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with (3-methyl-3H-diazirin-3-yl)methanol and its derivatives, which are pivotal reagents in photoaffinity labeling (PAL) and target identification studies.[1]

Diazirines are prized for their small size, which minimizes perturbation of the parent molecule's biological activity, and their ability to generate highly reactive carbenes upon UV irradiation (~350-380 nm).[2][3] These carbenes can form covalent bonds by inserting into a wide range of C-H, N-H, and O-H bonds, making them powerful tools for capturing molecular interactions.[4] However, the synthesis of these strained three-membered rings presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of diazirine derivatives. The solutions are based on established literature and mechanistic principles to help you diagnose and resolve issues effectively.

Q: My overall yield for the diazirine synthesis is consistently low. What are the most likely causes and how can I improve it?

A: Low yields in diazirine synthesis are a frequent challenge and can typically be traced to one of three stages: incomplete diaziridine formation, inefficient oxidation, or product decomposition.

  • Inefficient Diaziridine Formation: The crucial first step is the conversion of the starting ketone to a diaziridine intermediate. This is often achieved by treating the ketone with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia.[5]

    • Causality: The reaction requires the in-situ formation of an imine, which is then aminated and cyclized. The presence of water can hinder imine formation. The choice and stoichiometry of the base are also critical.

    • Solution: Recent advancements have demonstrated that a one-pot synthesis using a strong base like potassium hydroxide (KOH) in methanol saturated with ammonia can significantly improve yields, in some cases up to 90%.[6][7] This approach is often more efficient and scalable than traditional methods. Ensure all reagents are fresh and solvents are anhydrous.

  • Suboptimal Oxidation: The oxidation of the diaziridine to the final diazirine is the next critical step. Common oxidants include silver (I) oxide (Ag₂O), or iodine in the presence of a non-nucleophilic base like triethylamine (Et₃N).[8][9]

    • Causality: Incomplete oxidation leaves unreacted diaziridine, which can be difficult to separate from the final product. Over-oxidation or harsh conditions can lead to ring-opening and decomposition.

    • Solution: Ensure your oxidizing agent is active; Ag₂O, for instance, can lose activity over time. Titrate the amount of oxidant carefully. If using I₂/Et₃N, ensure the slow addition of iodine to the cooled reaction mixture to control the reaction rate and minimize side reactions.[8]

  • Product Decomposition: Diazirines are inherently strained and sensitive to heat, UV light, and sometimes strong acids.[2][10]

    • Causality: The high ring strain makes them susceptible to thermal or photochemical decomposition, even under ambient laboratory light.[11] This can occur during the reaction, workup, or purification.

    • Solution: Protect your reaction from direct light by wrapping the flask in aluminum foil.[12] Perform aqueous workups quickly and use a rotary evaporator at low temperatures (<30°C). During column chromatography, use a faster flow rate if possible and minimize the time the compound spends on the silica gel.

Q: I am observing significant product decomposition during purification by column chromatography. How can I prevent this?

A: This is a classic issue related to the instability of the diazirine ring.

  • Light Sensitivity: The primary culprit is often exposure to ambient light, which can initiate photodecomposition.[10]

    • Solution: Wrap your chromatography column in aluminum foil. Work in a fume hood with the sash lowered to reduce light exposure. Collect fractions promptly.

  • Thermal Sensitivity: Prolonged exposure to heat, even at room temperature, can degrade the product.

    • Solution: If possible, perform chromatography in a cold room or use a jacketed column with coolant circulation. Concentrate the purified fractions on a rotary evaporator with a cool water bath.

  • Acid Sensitivity: Silica gel is slightly acidic and can catalyze the decomposition of sensitive diazirines.

    • Solution: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina.

Q: During characterization, I see evidence of a major impurity with a similar mass to my product. What could it be and how do I get rid of it?

A: The most common isomeric impurity is the linear diazo compound.[2][3]

  • Causality: Diazirines can rearrange to the more stable, linear diazo isomer upon exposure to light or heat.[3] This is a well-documented photochemical side reaction.[10]

  • Identification: This impurity can often be detected by ¹H NMR and UV-Vis spectroscopy. Diazo compounds typically have a distinct absorption maximum at a different wavelength than the corresponding diazirine.

  • Solution:

    • Prevention: The best strategy is prevention. Strictly follow the light and temperature precautions mentioned previously throughout the synthesis and purification.

    • Separation: Careful flash column chromatography can often separate the diazirine from its diazo isomer, as they usually have slightly different polarities.[12] A slow gradient and careful fraction analysis are key.

Q: My starting material contains functional groups that are not compatible with standard diazirine synthesis conditions (e.g., palladium catalysts). What are my options?

A: This is a significant challenge in probe design. The incompatibility of diazirines with several metallic reagents has been noted.[4]

  • Causality: The N=N double bond in the diazirine ring can coordinate to metal centers, leading to decomposition or inhibition of the catalyst. This is a known issue with some palladium-catalyzed cross-coupling reactions.[4]

  • Solutions:

    • Modify the Synthetic Route: Introduce the diazirine moiety late in the synthetic sequence, after the sensitive reaction step has been completed. This is the most common and robust strategy.

    • Use Tolerant Conditions: Recent studies have focused on developing diazirine-compatible reaction conditions. For example, specific palladium catalysts and ligand systems have been identified that allow for Suzuki-Miyaura cross-coupling in the presence of a diazirine with minimal degradation.[4] This requires careful screening and optimization for your specific substrates.

    • Protecting Groups: While less common for the diazirine itself, ensure that other functional groups on your molecule are appropriately protected to withstand the conditions of diaziridine formation (ammonia) and oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic workflow for creating an aliphatic diazirine like this compound?

A1: The most established route begins with a ketone precursor. The overall transformation can be visualized as a two-step process:

  • Diaziridination: The ketone is converted to a diaziridine. This is typically achieved by reacting the ketone with ammonia (often bubbled into a solvent like methanol at 0°C) and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). The reaction proceeds through an imine intermediate which is then aminated and undergoes intramolecular cyclization.

  • Oxidation: The resulting diaziridine is a saturated three-membered ring containing two N-H bonds. It is then oxidized to the diazirine, which contains the characteristic N=N double bond. Common and effective oxidizing agents include silver (I) oxide (Ag₂O) or a combination of iodine and triethylamine (I₂/Et₃N).[8][9]

The diagram below illustrates this general workflow.

G Ketone Ketone Precursor (e.g., 1-hydroxyacetone) Diaziridination Step 1: Diaziridination (NH₃, NH₂OSO₃H) Ketone->Diaziridination Diaziridine Diaziridine Intermediate Diaziridination->Diaziridine Oxidation Step 2: Oxidation (e.g., I₂/Et₃N or Ag₂O) Diaziridine->Oxidation Diazirine Final Product (this compound) Oxidation->Diazirine

Caption: General workflow for aliphatic diazirine synthesis.

Q2: How should I handle and store my purified this compound derivatives?

A2: Proper handling and storage are critical to maintaining the integrity of your compound.

  • Stability: Diazirines are kinetically stable but thermodynamically unstable. Their primary vulnerabilities are UV light (especially in the 350-380 nm range which is used for photoactivation), elevated temperatures, and strong acids.[2] Some aryl diazirines with electron-withdrawing groups have shown enhanced stability to ambient light.[10]

  • Storage: For long-term storage, diazirine-containing products should be stored in amber vials or vials wrapped in aluminum foil to protect them from light.[12] They should be kept in a freezer (-20°C or colder) under an inert atmosphere (argon or nitrogen) to minimize both thermal and oxidative degradation.

Q3: What are the most important safety precautions when working with diazirine compounds?

A3: Safety must be a top priority.

  • Energetic Nature: The diazirine ring is a high-energy functional group due to ring strain and the presence of a weak N=N bond. While small quantities in solution are generally manageable, neat compounds should be handled with care as they can be energetic.[13]

  • Toxicity: Many diazirine precursors and the final compounds can be harmful if inhaled, swallowed, or in contact with skin.[14]

  • Recommended Precautions:

    • Always work in a well-ventilated chemical fume hood.[15]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

    • Avoid heating the compound unnecessarily. When removing solvent, use a low-temperature water bath.

    • Have a plan for quenching and disposal. Consult your institution's safety guidelines for handling potentially energetic compounds.

Q4: What is the best way to confirm the structure and purity of my final diazirine product?

A4: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming the overall structure. The signals for protons and carbons adjacent to the small, strained diazirine ring may show characteristic shifts. For trifluoromethyl-containing derivatives, ¹⁹F NMR is an extremely powerful and clean tool for confirming the presence of the diazirine and monitoring its reactions.[16]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), typically using ESI-TOF, is crucial for confirming the exact mass and elemental composition of your molecule.[17]

  • Purity Assessment: Purity is often assessed by a combination of NMR (looking for impurity signals) and HPLC analysis.

Optimization Data Summary

The choice of reagents can significantly impact the yield of aliphatic diazirines. The following table summarizes results from a study optimizing a one-pot synthesis, highlighting the effectiveness of a KOH-mediated strategy.[6]

EntryStarting MaterialBaseSolventTemperatureYield (%)
1Levulinic AcidLiNH₂NH₃ (l)Room Temp36%
2Levulinic AcidNaNH₂NH₃ (l)Room Temp44%
3Levulinic AcidNaHNH₃ (l)Room Temp47%
4Levulinic AcidKOHMeOH/NH₃Room Temp75%

Data adapted from a study on aliphatic diazirine synthesis.[6]

Troubleshooting Workflow: Low Yield

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

G Start Low Yield Observed Check_Start Analyze crude reaction mixture (TLC, ¹H NMR) Start->Check_Start No_Product Problem: Diaziridination Failed Check_Start->No_Product No diaziridine or starting material remains Has_Intermediate Problem: Inefficient Oxidation Check_Start->Has_Intermediate Diaziridine intermediate is the major component Has_Product Problem: Product Decomposition Check_Start->Has_Product Product formed but lost during workup/purification No_Product_Sol Solution: 1. Check NH₃ saturation. 2. Use fresh HOSA. 3. Ensure anhydrous conditions. 4. Consider KOH one-pot method. No_Product->No_Product_Sol Has_Intermediate_Sol Solution: 1. Check activity of oxidant (Ag₂O, I₂). 2. Increase oxidant stoichiometry. 3. Increase reaction time. Has_Intermediate->Has_Intermediate_Sol Has_Product_Sol Solution: 1. Protect from light (foil). 2. Use low temp for workup/purification. 3. Use neutralized silica gel. Has_Product->Has_Product_Sol

Sources

Introduction: The Promise and Challenge of Diazirine Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Photoaffinity Labeling. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the specificity of photoaffinity labeling (PAL) experiments using diazirine-based probes.

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing biomolecular interactions in their native environment.[1][2] Among the various photoreactive groups, diazirines have gained popularity due to their small size—being nearly isosteric to a methyl group—and the highly reactive nature of the carbene generated upon UV activation.[3][4] This carbene can promiscuously insert into C-H, N-H, and O-H bonds, theoretically allowing for the unbiased capture of binding partners.[5][6]

However, the reality of diazirine photochemistry is more complex. Achieving high specificity is the primary challenge, as off-target labeling can obscure true biological interactions and lead to false positives. This guide provides a deep dive into the mechanistic sources of non-specificity and offers structured troubleshooting advice to help you refine your experimental design and confidently interpret your results.

Core Mechanisms Dictating Specificity

Understanding the photochemical behavior of diazirines is the first step toward troubleshooting and optimizing your experiments. Upon irradiation with UV light (typically 350-370 nm), the diazirine ring is excited and ejects a molecule of dinitrogen (N₂), but what happens next is a critical branching point that dictates the specificity of your labeling.[7][8]

  • The Desired Carbene Pathway: The diazirine directly forms a highly reactive, short-lived singlet carbene. This species rapidly inserts into the nearest available chemical bonds, making it ideal for capturing specific, proximity-dependent interactions within a ligand-binding pocket.[5][8][9]

  • The Problematic Diazo Pathway: A significant portion of the photoactivated diazirine, particularly with alkyl diazirines, can first isomerize into a more stable, linear diazo intermediate.[8][10][11] This diazo compound has a longer half-life and distinct reactivity. It can diffuse out of the intended binding site and preferentially reacts with acidic residues (Asp, Glu) on protein surfaces, especially in lower pH environments.[5][11] This "pseudo-PAL" mechanism is a major source of non-specific background labeling.[11]

The balance between these two pathways is influenced by the diazirine's chemical structure (alkyl vs. aryl), the local microenvironment (pH), and your experimental conditions.

G cluster_0 Photoactivation cluster_1 Reaction Pathways cluster_2 Labeling Outcomes Diazirine Diazirine Probe in Binding Site Carbene Reactive Carbene (Short-lived) Diazirine->Carbene Direct Pathway (Higher Specificity) Diazo Diazo Intermediate (Longer-lived) Diazirine->Diazo Isomerization (Alkyl Diazirines) UV UV Light (350-370 nm) UV->Diazirine Specific Specific Labeling (Proximity-driven) Carbene->Specific NonSpecific Non-Specific Labeling (Acidic Residue Bias) Diazo->NonSpecific

Figure 1. The dual reaction pathways of diazirine photoactivation.

Troubleshooting Guide

This section addresses the most common issues encountered in diazirine PAL experiments.

Problem 1: High Background or Non-Specific Labeling

Q: My probe is labeling highly abundant, acidic proteins (e.g., chaperones, metabolic enzymes) that are unlikely to be specific targets. What's happening?

A: This is a classic sign of labeling mediated by the diazo intermediate . Alkyl diazirines are particularly prone to this issue, which results in a pH-dependent preference for labeling aspartic and glutamic acid residues.[11] These residues are often exposed on protein surfaces, leading to the enrichment of a common set of "backgroundome" proteins.

Solutions & Diagnostic Steps:

  • Assess pH Dependence: Perform the labeling experiment in buffers with slightly different pH values (e.g., pH 6.5, 7.4, and 8.0). If the labeling pattern of your background bands changes significantly, with more labeling at lower pH, it strongly suggests diazo-mediated reactivity.

  • Switch to an Aryl Diazirine: If your probe design allows, switch from an alkyl diazirine to a trifluoromethyl phenyl diazirine (TPD). TPDs are more photostable and are less likely to form the reactive diazo intermediate, favoring the more specific carbene pathway.[11]

  • Consider Constrained Diazirines: Recent studies show that embedding the diazirine in a strained ring system, like a cyclobutane, can reduce pH-dependent reactivity and minimize labeling via the diazo intermediate.

  • Increase Probe Charge: Probes with a net positive charge tend to show higher labeling yields and can sometimes improve interaction with specific targets over non-specific binding to negatively charged protein surfaces.[11]

Q: I'm seeing a general smear or multiple faint bands across my entire gel lane, not just specific bands. How can I reduce this?

A: This type of diffuse background often results from experimental conditions that promote non-specific reactions. The primary culprits are excessively high probe concentrations, prolonged UV irradiation, or reactive intermediates diffusing away from the target.

Solutions & Optimization Protocols:

  • Optimize Probe Concentration: Using too much probe increases the likelihood of non-specific, low-affinity interactions being captured. You must determine the lowest effective concentration of your probe.

    • Action: Perform a Probe Concentration Titration (see Protocol 2) to find the optimal balance between target labeling and background signal.

  • Optimize UV Irradiation Time: Over-exposure to UV light can cause protein damage and increases the window for non-specific labeling events. The goal is to provide just enough energy to activate the probe bound to your target.

    • Action: Perform a UV Irradiation Time-Course (see Protocol 1). Often, shorter irradiation times (e.g., 1-5 minutes) are sufficient and yield cleaner results.

  • Incorporate a Scavenger: Scavengers are nucleophilic small molecules added to the buffer to quench reactive intermediates (carbenes or diazo compounds) that diffuse away from the specific binding site into the bulk solvent. This prevents them from labeling random proteins.

    • Action: Add a scavenger to your reaction buffer. Glutathione is a common and effective choice.[5] Start with a concentration of 1-5 mM. Other buffer components, like Tris, can also have some scavenging effects, but dedicated scavengers are more reliable.

ParameterRecommendation for High BackgroundRationale
Probe Concentration Titrate down (e.g., 0.1-10 µM)Minimizes labeling from low-affinity, non-specific binding.
UV Irradiation Time Titrate down (e.g., 1-15 min)Reduces protein damage and time for non-specific reactions.
Scavengers Add 1-5 mM GlutathioneQuenches unbound, diffused reactive intermediates in the bulk solvent.

Table 1. Key Experimental Parameters to Reduce Non-Specific Labeling.

Problem 2: Low or No Labeling of the Target Protein

Q: I'm not seeing any signal for my target protein. Is my experiment failing?

A: A lack of signal can stem from several factors, from the photochemistry to the biochemistry of the interaction. Systematically check the following potential causes.

Solutions & Diagnostic Steps:

  • Verify Your UV Source: The activation of diazirines is wavelength-dependent.

    • Action: Ensure your UV lamp emits in the 350-370 nm range .[7] Lamps emitting at 254 nm will damage proteins and are unsuitable. Check the lamp's age and power output, as older bulbs lose intensity. The distance from the lamp to the sample is also critical; it should be close and consistent (typically 3-5 cm for handheld lamps).

  • Confirm Probe-Target Binding: The entire premise of PAL relies on the probe first binding to the target.

    • Action: Before attempting PAL, confirm that your probe (or its non-photoreactive parent compound) binds to the target protein using an orthogonal method, such as a thermal shift assay, surface plasmon resonance (SPR), or a functional activity assay.

  • Perform a Probe Titration: You may simply be using too little probe to achieve a detectable signal.

    • Action: Perform a Probe Concentration Titration (see Protocol 2), but in this case, you will be looking for the appearance of your target band.

  • Perform a Competition Assay: This is the most critical control experiment. It validates that the labeling you observe is specific to the binding site of interest.

    • Action: Pre-incubate your sample with a 50-100 fold excess of the unmodified, non-photoreactive parent compound before adding your diazirine probe. If the labeling of your target is specific, it should be significantly reduced or eliminated. If the signal is unaffected, any labeling is likely non-specific.

Frequently Asked Questions (FAQs)

Q: What are the essential control experiments for any diazirine PAL study?

  • Competition Control: Pre-incubation with excess parent compound to demonstrate specificity.

  • No UV Control: A sample containing the probe and protein but not exposed to UV light. This confirms that labeling is light-dependent and not due to UV-independent reactivity of the diazirine.[4]

  • Probe-Only Control: A sample containing the probe in buffer (no protein) that is UV-irradiated. This helps identify any probe degradation or aggregation products.

Figure 2. Workflow for a robust PAL experiment with essential controls.

Q: Should I use an alkyl or an aryl diazirine for my probe?

A: The choice depends on your specific goals and the synthetic accessibility for your ligand.

FeatureAlkyl DiazirineAryl (Trifluoromethyl Phenyl) Diazirine
Size Smaller, less sterically hindering.[4]Larger, may perturb binding.[2]
Specificity Prone to isomerization to a reactive diazo intermediate, leading to non-specific labeling of acidic residues.[11]More stable; primarily reacts via the more specific carbene pathway.[11]
Reactivity Highly reactive with a broad range of amino acids, but biased toward acidic ones.Reacts with a broad range of amino acids.
Use Case Good for initial screens or when minimal steric perturbation is critical. Effective for membrane proteome studies.Recommended for maximizing specificity, especially in target validation and binding site mapping.

Table 2. Comparison of Alkyl vs. Aryl Diazirines.

Q: How do I practically set up the UV irradiation step?

A: Perform UV irradiation on ice in an open or UV-transparent vessel (e.g., quartz cuvette, microplate without lid) to maximize light penetration and minimize heat-induced protein degradation. Position the UV lamp at a fixed and reproducible distance from your samples. If using a handheld lamp, a simple stand can ensure consistency between experiments. For treating live cells, the media must be removed and replaced with a clear buffer like PBS to avoid UV absorption and quenching by media components.

Experimental Protocols

Protocol 1: Optimizing UV Irradiation Time
  • Prepare Samples: Prepare at least five identical aliquots of your protein sample mixed with your diazirine probe at its starting concentration. Keep one aliquot as a "no UV" control.

  • Set Up Irradiation: Place the samples on ice, uncovered, at a fixed distance from the 365 nm UV lamp.

  • Irradiate Samples: Irradiate the samples for varying amounts of time (e.g., 0, 1, 2, 5, 10, and 15 minutes).

  • Quench & Analyze: Stop the reaction by adding sample loading buffer. Analyze the samples by SDS-PAGE and Western blot (or in-gel fluorescence if your probe has a fluorescent tag).

  • Evaluate: Identify the shortest irradiation time that produces a robust signal for your target protein without a significant increase in background smearing.

Protocol 2: Probe Concentration Titration
  • Prepare Samples: Prepare a series of identical protein samples.

  • Add Probe: Add the diazirine probe to each sample at varying final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).

  • Incubate: Allow the probe to bind to the target (e.g., 30 minutes on ice in the dark).

  • Irradiate: Expose all samples to UV light using the optimal irradiation time determined in Protocol 1.

  • Analyze: Analyze the samples by SDS-PAGE and Western blot/fluorescence.

  • Evaluate: Determine the lowest probe concentration that gives a strong, specific band for your target with minimal background labeling.

Protocol 3: Validating Specificity with a Competition Assay
  • Prepare Samples: Prepare three sets of samples:

    • A (No Competitor): Protein sample + buffer.

    • B (Competitor): Protein sample + 50-100x molar excess of the non-photoreactive parent compound.

    • C (No UV Control): Protein sample + buffer.

  • Pre-incubation: Incubate samples A and B for 30 minutes on ice to allow the competitor to bind.

  • Add Probe: Add the diazirine probe to samples A and B at the optimal concentration. Add the probe to sample C.

  • Incubate: Incubate all samples for another 30 minutes on ice in the dark.

  • Irradiate: Expose samples A and B to UV light. Keep sample C in the dark.

  • Analyze: Analyze all samples on the same gel/blot.

  • Evaluate: A successful experiment will show a strong band in lane A, a significantly diminished or absent band in lane B, and no band in lane C.

References

  • Stoddard, E. G., et al. (2024). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant and Cell Physiology. [Link]

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  • Parker, C. G., & Cravatt, B. F. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]

  • West, A. V., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]

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  • Dubinsky, L., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International Journal of Molecular Sciences. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Protein Interactions Identified by Photo-Methionine Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, understanding the dynamic web of protein-protein interactions (PPIs) is paramount to unraveling biological processes and developing targeted therapeutics. The advent of photo-activatable amino acids, such as (3-methyl-3H-diazirin-3-yl)methanol (a precursor to photo-methionine), has provided a powerful tool to "freeze" these interactions in their native cellular context, capturing both stable and transient binding partners. However, the identification of a crosslinked protein is not the endpoint but rather the crucial starting point of a rigorous validation process. This guide provides an in-depth comparison of orthogonal methods to validate putative PPIs identified through photo-methionine crosslinking, offering field-proven insights and detailed experimental frameworks to ensure the scientific integrity of your findings.

The Critical Imperative of Orthogonal Validation

Photo-methionine, a methionine analogue bearing a diazirine moiety, is metabolically incorporated into proteins. Upon UV irradiation, the diazirine ring forms a highly reactive carbene intermediate that covalently crosslinks with interacting molecules in close proximity[1][2]. While this method offers a snapshot of the interactome in a physiological setting, it is not without its potential pitfalls. The high reactivity of the carbene can lead to the capture of non-specific, transiently proximal proteins, or "bystander" interactions, which are not indicative of a functional biological relationship[3]. Therefore, orthogonal validation using independent biophysical and biochemical methods is not merely a suggestion but a cornerstone of robust scientific inquiry.

This guide will dissect and compare several gold-standard validation techniques, providing the rationale for choosing the most appropriate method based on the nature of the identified interaction and the experimental question at hand.

Comparative Analysis of Validation Methodologies

The choice of a validation method is a critical decision that should be guided by the characteristics of the interacting proteins, the desired level of evidence (in vivo vs. in vitro, direct vs. indirect), and the available resources. Below is a comparative overview of commonly employed techniques.

Method Principle Interaction Context Strengths Weaknesses
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins.In vivo (within the cell)Physiologically relevant context; captures interactions within native complexes.May not distinguish between direct and indirect interactions; susceptible to antibody-related artifacts.
Pull-Down Assay A tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a cell lysate or a purified protein mixture.In vitroCan demonstrate direct interaction if using purified proteins; versatile tagging options (e.g., GST, His).[4][5]Interaction may not occur under physiological conditions; tags could interfere with binding.
FRET/BRET Förster/Bioluminescence Resonance Energy Transfer measures the proximity of two fluorescently/luminescently tagged proteins.In vivo (live cells)Provides spatial and temporal information about the interaction in living cells; can detect transient interactions.[6][7]Requires genetic modification of proteins; distance-dependent, so lack of signal doesn't definitively disprove interaction.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time binding kinetics.In vitroLabel-free; provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[3][8]Requires purified proteins; immobilization can affect protein conformation.
Bio-Layer Interferometry (BLI) Measures the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate, providing real-time binding kinetics.In vitroLabel-free and fluidics-free; high-throughput capabilities; tolerant of crude samples.[9]Generally less sensitive than SPR, especially for small molecules; can be affected by non-specific binding, particularly with weak interactions.[10][11]

Experimental Workflows & Self-Validating Protocols

The following sections provide detailed, step-by-step protocols for key validation techniques. A crucial aspect of each protocol is the inclusion of rigorous controls to ensure the observed interaction is specific and not an artifact of the experimental procedure.

Photo-Methionine Crosslinking Workflow

This initial step is crucial for identifying potential interactors.

G cluster_0 In Vivo Crosslinking cluster_1 Identification of Interactors A Incubate cells with photo-methionine B UV Irradiation (365 nm) to induce crosslinking A->B C Cell Lysis B->C D Affinity Purification of Bait Protein C->D Crosslinked Lysate E SDS-PAGE and Western Blot Analysis D->E F Mass Spectrometry (LC-MS/MS) D->F

Caption: Workflow for identifying protein interactions using photo-methionine crosslinking.

Co-Immunoprecipitation (Co-IP): The In Vivo Confirmation

Co-IP is an excellent first-line validation method as it assesses the interaction within the complex milieu of the cell, providing strong physiological relevance.[12]

Causality of Experimental Choices:

  • Why Co-IP? To confirm that the interaction identified by the artificial crosslinker occurs under native conditions within a cellular context. It helps to verify that the two proteins are part of the same complex.

  • Self-Validation: The protocol incorporates negative controls to ensure the observed co-precipitation is specific to the antibody-antigen interaction and not due to non-specific binding to the beads or the antibody itself.

Detailed Protocol:

  • Cell Lysis:

    • Wash cells expressing the bait and potential prey proteins with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with an appropriate amount of Protein A/G agarose/magnetic beads for 1 hour at 4°C with gentle rotation.

    • Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein overnight at 4°C with gentle rotation.

    • Negative Control 1: In a parallel tube, incubate lysate with an isotype-matched control IgG antibody.

    • Negative Control 2: In another tube, incubate lysate with Protein A/G beads alone (no primary antibody).

  • Capture of Immune Complexes:

    • Add Protein A/G agarose/magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot analysis using an antibody specific to the putative "prey" protein. A band corresponding to the prey protein in the bait-IP lane, but not in the negative control lanes, validates the interaction.

G cluster_0 Co-IP Workflow cluster_1 Controls A Cell Lysate (with interacting proteins) B Incubate with Bait-specific Antibody A->B F Isotype Control IgG A->F G Beads Only Control A->G C Add Protein A/G Beads B->C D Wash to remove non-specific binders C->D E Elute and Analyze by Western Blot D->E F->C G->D

Caption: Co-Immunoprecipitation workflow with essential negative controls.

GST Pull-Down Assay: Demonstrating Direct In Vitro Interaction

A pull-down assay is a powerful follow-up to Co-IP, particularly for determining if the interaction between two proteins is direct.[13][14]

Causality of Experimental Choices:

  • Why a Pull-Down Assay? To test for a direct physical interaction between the two proteins in a controlled in vitro environment, free from the influence of other cellular components.

  • Self-Validation: The use of a GST-only control is crucial to demonstrate that the prey protein is not binding non-specifically to the GST tag or the glutathione resin.

Detailed Protocol:

  • Bait Protein Preparation:

    • Express and purify a fusion protein of your "bait" protein with a Glutathione S-transferase (GST) tag.

    • Also, express and purify GST alone to serve as a negative control.

  • Immobilization of Bait Protein:

    • Incubate the purified GST-bait protein with glutathione-sepharose beads for 1-2 hours at 4°C.

    • In a parallel tube, incubate the purified GST alone with glutathione-sepharose beads.

  • Washing:

    • Wash the beads 3-5 times with a suitable binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound bait protein.

  • Interaction:

    • Prepare a lysate containing the "prey" protein (or use purified prey protein).

    • Incubate the prey-containing lysate with both the GST-bait-bound beads and the GST-only-bound beads for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads extensively (3-5 times) with binding buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins using a buffer containing reduced glutathione.

    • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the prey protein. The presence of the prey protein in the GST-bait eluate but not in the GST-only eluate confirms a direct interaction.[4][5]

G Bait GST-Bait Protein Beads Glutathione Beads Bait->Beads GST_Control GST alone (Control) GST_Control->Beads Prey Prey Protein Lysate Beads->Prey Incubate Wash Wash Prey->Wash Elute Elute Wash->Elute Analyze Western Blot for Prey Elute->Analyze

Caption: GST Pull-Down assay workflow illustrating the use of a GST-only control.

Biophysical Characterization: Quantifying the Interaction with Bio-Layer Interferometry (BLI)

For a quantitative understanding of the binding kinetics, biophysical methods like BLI are invaluable.[9] They provide data on the strength and stability of the interaction.

Causality of Experimental Choices:

  • Why BLI? To obtain quantitative data on the binding affinity (KD), and the rates of association (ka) and dissociation (kd). This is particularly useful for characterizing the strength of the interaction and for comparing the binding of different partners. BLI is often more tolerant of crude samples than SPR.[9]

  • Self-Validation: The protocol includes a reference sensor and buffer-only cycles to subtract non-specific binding and instrument drift, ensuring the measured response is due to the specific interaction. For weak interactions, the use of non-specific binding blockers like sucrose can be critical.[10][11]

Detailed Protocol:

  • Protein Preparation:

    • Purify both the "ligand" (to be immobilized) and "analyte" (in solution) proteins. Ensure they are in a suitable, filtered, and degassed buffer.

  • Sensor Hydration and Baseline:

    • Hydrate the appropriate biosensor (e.g., streptavidin sensors for biotinylated ligand) in the running buffer for at least 10 minutes.

    • Establish a stable baseline by dipping the sensor in the running buffer.

  • Ligand Immobilization:

    • Immobilize the ligand onto the biosensor surface. The density of immobilization should be optimized to avoid mass transport limitations.

    • A reference sensor with no ligand or an irrelevant protein should be prepared in parallel.

  • Association:

    • Dip the ligand-coated sensor (and the reference sensor) into wells containing a dilution series of the analyte protein.

    • Monitor the change in the interference pattern in real-time as the analyte associates with the ligand.

    • Include a buffer-only (zero analyte concentration) cycle for double referencing.

  • Dissociation:

    • Move the sensors to wells containing only the running buffer and monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • After subtracting the reference sensor and buffer-only data, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

G A Sensor Hydration & Baseline B Ligand Immobilization A->B C Association (Analyte Binding) B->C D Dissociation (Buffer) C->D E Data Analysis (ka, kd, KD) D->E

Caption: Key steps in a Bio-Layer Interferometry (BLI) experiment.

Trustworthiness: Addressing Potential Artifacts of Photo-Methionine Crosslinking

A key aspect of ensuring the trustworthiness of your findings is to be aware of and control for potential artifacts of the crosslinking method itself.

  • Non-specific Crosslinking: The high reactivity of the carbene intermediate can lead to crosslinking with abundant, non-interacting proteins that are transiently in close proximity. This is a particular concern in crowded cellular compartments.

  • UV-Induced Damage: Prolonged or high-intensity UV exposure can potentially damage proteins and induce non-physiological interactions.

  • Diazo Isomerization: The diazirine can isomerize to a more stable diazo intermediate, which has different reactivity and may lead to crosslinking with a preference for acidic residues.[1][15]

Control Experiments to Enhance Trustworthiness:

  • No UV Control: A sample prepared with photo-methionine but not exposed to UV light should be run in parallel in your initial identification (e.g., by mass spectrometry) and subsequent validation experiments (e.g., Co-IP). The absence of the identified interactor in this control is a strong indicator that the interaction is dependent on photo-activation.

  • Dose-Response of UV: Titrating the UV energy can help to optimize the crosslinking efficiency while minimizing potential damage.

  • Competition Experiments: If a known small molecule inhibitor or a competing binding partner exists, its inclusion during the crosslinking experiment should reduce the capture of the specific interactor.

Conclusion: A Multi-faceted Approach to Validation

The identification of a protein-protein interaction through photo-methionine crosslinking is a significant discovery, but it is the beginning, not the end, of the scientific journey. A rigorous and multi-faceted validation strategy, employing a combination of in vivo and in vitro techniques, is essential to build a compelling and scientifically sound story. By carefully selecting orthogonal validation methods, incorporating stringent controls, and being mindful of the potential artifacts of the initial discovery method, researchers can confidently elucidate the intricate protein interaction networks that govern cellular life.

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  • Profacgen. (n.d.). Pull Down Assay Technical. Retrieved from [Link]

  • Cell Signaling Technology. (2021, December 8). Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models [Video]. YouTube. [Link]

  • Hamon, M. A., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 3, 100. [Link]

  • ResearchGate. (n.d.). (PDF) Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. Retrieved from [Link]

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A Comparative Guide to (3-methyl-3H-diazirin-3-yl)methanol and Other Photo-Crosslinkers for Elucidating Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of (3-methyl-3H-diazirin-3-yl)methanol, a minimalist alkyl diazirine, with other prevalent classes of photo-crosslinkers. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by mechanistic insights and experimental frameworks, to guide the selection of the optimal tool for capturing biomolecular interactions.

The Imperative of Covalent Capture: An Introduction to Photo-Crosslinking

In the study of biological systems, interactions between molecules are often transient and dynamic. Photo-crosslinkers are indispensable chemical tools that address this challenge by creating stable, covalent bonds between interacting partners upon activation by UV light.[1][2] This process, known as photo-affinity labeling (PAL), effectively provides a "snapshot" of a molecule's environment at a specific moment, enabling the identification and characterization of binding partners in complex biological mixtures.[3][4]

The utility of a photo-crosslinker is defined by several key characteristics: its size, the wavelength of light required for activation, the reactivity of the intermediate it generates, and its overall stability.[4] The most prominent classes of photo-reactive groups used in protein biology are aryl azides, benzophenones, and diazirines.[1] This guide will focus on the unique attributes of this compound within the diazirine class and compare its performance against these established alternatives.

This compound: A Minimalist Probe with Maximal Utility

This compound is an alkyl diazirine, a class of photo-crosslinkers noted for their small size and high reactivity.[3] Its structure is deceptively simple, featuring a three-membered ring containing two nitrogen atoms, a methyl group, and a versatile methanol group.

  • Small Size: The diazirine moiety is nearly isosteric to a methyl group, making it an excellent choice for applications where minimal perturbation of the native interaction is critical.[3] This allows for its installation into small molecules or at specific sites on proteins without significantly altering binding affinity or biological activity.[3]

  • Hydroxyl Handle: The primary alcohol (-CH₂OH) provides a convenient point of attachment for chemical synthesis, allowing researchers to conjugate it to ligands, pharmacophores, or other molecules of interest to create bespoke photo-affinity probes.[5]

Mechanism of Action

The power of the diazirine lies in its clean and efficient photoactivation. Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring expels molecular nitrogen (N₂) to generate a highly reactive and short-lived carbene intermediate.[1][3][6] This carbene can then rapidly and non-specifically insert into adjacent C-H, N-H, or O-H bonds, forming a stable covalent crosslink with any nearby molecule.[1][6]

Recent studies have refined this mechanism, indicating a two-step process where the diazirine first isomerizes to a linear diazo intermediate upon initial irradiation.[7][8] This diazo species can then be further irradiated to produce the carbene.[8] The diazo intermediate itself can react preferentially with polar side chains, offering a potential avenue for more specific crosslinking by modulating irradiation time and intensity.[8]

Diazirine Photoactivation Mechanism cluster_0 Mechanism This compound This compound Diazo Intermediate Diazo Intermediate This compound->Diazo Intermediate UV Light (330-370 nm) (Isomerization) Carbene Intermediate Carbene Intermediate This compound->Carbene Intermediate UV Light (330-370 nm) (-N₂) (Direct Photolysis) Diazo Intermediate->Carbene Intermediate Further UV Light (-N₂) Crosslinked Product Crosslinked Product Carbene Intermediate->Crosslinked Product Insertion into C-H, O-H, N-H bonds

Caption: Photoactivation pathway of diazirine crosslinkers.

Comparative Analysis: Diazirines vs. Aryl Azides and Benzophenones

The choice of photo-crosslinker is a critical experimental parameter. While each class has its merits, they are not interchangeable. The distinct chemistries of their reactive intermediates lead to different performance characteristics.[9][10]

Aryl Azides (e.g., Nitrophenyl Azides)

Aryl azides are a traditional class of photo-crosslinkers that generate a nitrene intermediate upon UV activation.[2]

  • Activation Wavelength: Simple phenyl azides require short-wavelength UV light (~260 nm), which can cause significant damage to proteins and nucleic acids.[3] Nitrophenyl azides are an improvement, activating at longer, less damaging wavelengths (300-460 nm).[1]

  • Reactivity: The nitrene intermediate is highly reactive but is also prone to rearrangement into less reactive species, which can lower crosslinking efficiency.[4] Furthermore, they are sensitive to reduction by common biological thiols like DTT, which must be avoided in experimental buffers.[1]

  • Comparison to Diazirines: Diazirines offer superior photostability before activation and are typically activated more efficiently with a narrower range of long-wave UV light (330-370 nm).[1] The resulting carbene is generally more reactive than a nitrene, leading to rapid insertion reactions.[2]

Benzophenones

Benzophenones are aromatic ketones that, upon UV irradiation (~350-360 nm), form an excited triplet state that functions as a diradical.[2][4]

  • Activation Wavelength: The activation wavelength is well within the less-damaging long-wave UVA range.[4][11][12]

  • Reactivity: The diradical intermediate preferentially abstracts a hydrogen atom from C-H bonds to form a covalent bond. A key feature is the reversibility of the excited state; if no suitable C-H bond is available, the benzophenone can return to its ground state, potentially increasing specificity and efficiency.[2][4] It is also not reactive towards water, which can be an advantage over diazirines.[2]

  • Comparison to Diazirines: Benzophenones are significantly bulkier than the simple methyl-diazirine group, which can perturb the system under study.[3] While the benzophenone diradical is selective for C-H bonds, the diazirine-generated carbene is more versatile, inserting into O-H and N-H bonds as well, making it a more indiscriminate "proximity sensor".[1][6]

Performance at a Glance: A Quantitative Comparison

To facilitate an objective choice, the key performance metrics of the three major photo-crosslinker classes are summarized below.

FeatureThis compound (Alkyl Diazirine)BenzophenoneNitrophenyl Azide
Activation Wavelength 330–370 nm[1]~350–360 nm300–460 nm[1]
Reactive Intermediate Carbene[1][3]Triplet Ketone (Diradical)Nitrene
Crosslinking Efficiency Moderate to HighHighModerate to High
Insertion Reactivity Inserts into C-H, N-H, O-H bonds[1][6]Abstracts H from C-H bondsInserts into C-H, N-H bonds; reacts with nucleophiles[1]
Size / Steric Hindrance Very Low (isosteric to a methyl group)[3]High (bulky aromatic rings)Moderate
Stability Good photostability before activation[1]Generally stableSensitive to reducing agents (e.g., DTT)[1]
Key Advantage Minimal size, highly reactive carbeneHigh efficiency, not quenched by water[2]Established chemistry, moderate size
Key Disadvantage Carbene can be quenched by waterBulky, may perturb interactionsNitrene can rearrange, sensitive to thiols

Experimental Protocol: A Self-Validating Workflow for Photo-Affinity Labeling

A robust experimental design is crucial for obtaining reliable and interpretable results. The following protocol outlines a general, self-validating workflow for using a diazirine-based probe, such as one derived from this compound, to identify protein targets in a complex mixture (e.g., cell lysate).

Workflow Overview

PAL_Workflow cluster_workflow Experimental Workflow A 1. Incubation Mix diazirine probe with cell lysate or protein sample B 2. Controls Setup - No UV Irradiation - Competition Assay A->B C 3. UV Irradiation Activate crosslinking with 350-370 nm light A->C Experimental Sample E 5. Analysis - SDS-PAGE / In-gel Fluorescence - Western Blot - Affinity Purification & Mass Spec B->E Control Lanes D 4. Click Chemistry (Optional) Attach reporter tag (e.g., Biotin) if probe has alkyne handle C->D D->E

Caption: General workflow for a photo-affinity labeling experiment.

Step-by-Step Methodology
  • Sample Preparation and Incubation:

    • Rationale: To allow the photo-affinity probe to bind to its target(s).

    • Protocol: Reconstitute your diazirine-containing probe in a suitable solvent (e.g., DMSO). Add the probe to your protein sample (e.g., cell lysate, purified protein) to a final concentration typically in the low micromolar range. Incubate for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for binding equilibrium to be reached. Perform all steps in subdued light to prevent premature activation.[13]

  • Setting Up Essential Controls:

    • Rationale: Controls are non-negotiable for distinguishing specific, light-dependent crosslinking from non-specific interactions and artifacts.

    • Protocol:

      • No UV Control (-UV): Prepare an identical sample that will not be exposed to UV light. This control is critical to identify any background bands or non-photochemical interactions.[3]

      • Competition Control: Prepare a sample pre-incubated with a 50-100-fold molar excess of a non-crosslinking competitor (e.g., the parent compound without the diazirine group).[3] A specific photo-crosslinked band should disappear or be significantly reduced in this lane.

  • Photo-Activation (Crosslinking):

    • Rationale: To trigger the covalent bond formation between the probe and its binding partner.

    • Protocol: Place the samples on ice in a UV-transparent plate or open tubes. Irradiate from a close distance (~5-10 cm) with a long-wave UV lamp (e.g., 365 nm) for 5-30 minutes.[13] The optimal irradiation time should be determined empirically, balancing crosslinking efficiency with potential sample damage.[3] Keep the "-UV" control sample covered in foil.

  • Downstream Analysis:

    • Rationale: To visualize and identify the covalently labeled proteins.

    • Protocol:

      • Visualization: If the probe contains a reporter tag (e.g., a fluorophore or a clickable alkyne handle for attaching biotin), proceed with the appropriate detection method. For alkyne-tagged probes, perform a Cu(I)-catalyzed click chemistry reaction to attach an azide-biotin or azide-fluorophore reporter.[3] Analyze the samples via SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence or by Western blot using an anti-biotin antibody.

      • Identification: For target identification, the biotin-labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By comparing the results from the experimental, -UV, and competition samples, researchers can confidently identify specific, light-induced protein targets of their probe.

Conclusion

This compound represents a powerful and versatile building block for creating minimalist photo-affinity probes. Its key advantages—small size, efficient activation with less-damaging long-wave UV light, and the generation of a highly reactive carbene—make it an exceptional tool for covalently capturing molecular interactions with minimal perturbation. While aryl azides and benzophenones remain valuable reagents, the unique properties of alkyl diazirines often provide a superior solution for high-fidelity mapping of protein-ligand and protein-protein interaction networks. The choice of crosslinker should always be guided by the specific demands of the biological question, with careful consideration of the comparative data and experimental frameworks presented in this guide.

References

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024-07-19). [Link]

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  • Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... - ResearchGate. [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. (2013-05-08). [Link]

  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology. (2015-10-26). [Link]

  • Photocrosslinkers illuminate interactions in living cells. Molecular Omics | Oxford Academic. [Link]

  • Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA. [Link]

  • Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis - PMC - NIH. [Link]

  • 2-(3-Methyl-3H-diazirin-3-yl)ethanol. MySkinRecipes. [Link]

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  • Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms | Biomacromolecules. ACS Publications. [Link]

  • UVA photoactivation of DNA containing halogenated thiopyrimidines induces cytotoxic DNA lesions - PMC - NIH. [Link]

  • Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. PubMed. (2016-12-02). [Link]

  • Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. ACS Publications. [Link]

  • Genetically encoded crosslinkers to address protein–protein interactions - PMC - NIH. (2023-05-01). [Link]

  • Chemistries and capabilities of photo-formable and photo- reversible crosslinked polymer networks. (2019-05-01). [Link]

  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - NIH. (2023-12-14). [Link]

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A Tale of Two Carbenes: A Senior Application Scientist's Guide to Alkyl vs. Aryl Diazirines for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical biology and drug discovery, the identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these fleeting interactions, transforming transient binding events into stable covalent bonds amenable to analysis. At the heart of this technique lies the photoreactive probe, and among the most popular and versatile photophores are the diazirines.

This guide provides a comprehensive comparison of two major classes of diazirines: alkyl and aryl diazirines. As a senior application scientist, my goal is to move beyond a simple list of pros and cons and delve into the causality behind experimental choices. We will explore the fundamental mechanistic differences that govern their reactivity, backed by experimental data, and provide practical protocols to empower researchers to make informed decisions for their specific biological questions.

The Diazirine Advantage in Photoaffinity Labeling

Before we delve into the comparison, it's worth noting why diazirines have become a go-to choice for PAL. Their small size minimizes perturbation of the parent molecule's bioactivity.[1][2] Upon photoactivation with long-wavelength UV light (typically 350-365 nm), which is less damaging to biological samples, they extrude nitrogen gas to generate a highly reactive carbene. This carbene can then rapidly and indiscriminately insert into nearby C-H, N-H, and O-H bonds of a target protein, creating a covalent crosslink.[3][4]

The Crucial Divergence: Reactive Intermediates Define the Tool

The central thesis of this guide is that the choice between an alkyl and an aryl diazirine is fundamentally a choice between two different dominant reactive intermediates. This distinction has profound implications for labeling outcomes.

Upon photolysis, both alkyl and aryl diazirines can form a carbene. However, they can also isomerize to a linear diazo intermediate. The relative contribution of these two reactive species—the short-lived, highly reactive carbene and the longer-lived, more selective diazo compound—is the critical point of differentiation.[4][5]

G

Figure 1: A diagram illustrating the distinct photochemical reactivity pathways of alkyl and aryl diazirines.

Alkyl Diazirines: The Diazo-Driven Pathway

Experimental evidence strongly suggests that upon photolysis, alkyl diazirines predominantly isomerize to a longer-lived diazo intermediate.[5][6] This diazo species is electrophilic and exhibits a strong preference for reacting with acidic amino acid residues, such as aspartic acid and glutamic acid, in a pH-dependent manner.[5][7] While a carbene is also formed, its contribution to the overall labeling is less significant.[6] This inherent bias of alkyl diazirines is a double-edged sword. It can be advantageous for targeting proteins with acidic pockets or for studying interactions within the lipid bilayer of cell membranes, where the localized proton concentration can facilitate the reaction.[5] However, it can also lead to a skewed representation of the interactome and potentially miss interactions with proteins that lack accessible acidic residues.

Aryl Diazirines: The Carbene-Dominated Reaction

In contrast, aryl diazirines, particularly trifluoromethyl-substituted aryl diazirines, are designed to favor the direct formation of a highly reactive carbene intermediate upon photolysis.[4][5] The electronically stabilized aryl diazo intermediate is less prone to reacting directly with nucleophiles.[4] The resulting carbene is a much more indiscriminate reactive species, inserting into a wider range of amino acid side chains with less bias.[8] This makes aryl diazirines a more suitable choice for unbiased, global mapping of protein-ligand interactions where the nature of the binding pocket is unknown.

Head-to-Head Comparison: Performance Metrics

FeatureAlkyl DiazirinesAryl Diazirines (Trifluoromethylaryl)Rationale & References
Primary Reactive Intermediate Alkyl DiazoAryl CarbeneAlkyl diazirines preferentially isomerize to a reactive diazo intermediate, while aryl diazirines are designed to primarily form a carbene.[4][5]
Labeling Preference Acidic residues (Asp, Glu)Broad, less biasedThe electrophilic diazo intermediate of alkyl diazirines reacts preferentially with protonated carboxylic acids. The carbene from aryl diazirines has broader reactivity.[5][7]
pH Dependence HighLowThe reaction of the alkyl diazo intermediate is dependent on the protonation state of acidic residues, making it pH-sensitive.[5]
Non-Specific Binding Can be higher due to the longer lifetime of the diazo intermediate, but context-dependent.Generally lower due to the very short lifetime of the carbene, which is rapidly quenched by water if not in proximity to the target.[6][9]
Photoreactivation Efficiency Generally efficient, but can be influenced by the local environment.High, with rapid nitrogen extrusion.Both are efficient, but the quantum yield can vary with substitution.
Chemical Stability Generally stable to a range of chemical conditions.[2]Highly stable, often more so than alkyl diazirines, especially to acidic conditions.The trifluoromethyl group enhances the stability of the diazirine ring.
Synthesis Complexity Can be synthesized from ketones in a multi-step process.Generally a more complex and lengthy synthesis from the corresponding acetophenone.The synthesis of trifluoromethylaryl diazirines often requires more specialized reagents and conditions.[10]
Size Smaller, less perturbative.[2]Larger, potentially more perturbative to ligand binding.The bulky aryl group can interfere with the binding of the pharmacophore to its target.

Experimental Workflows: From Synthesis to Analysis

To provide a practical framework, we present detailed, step-by-step methodologies for the synthesis of representative diazirine probes and a general protocol for a photoaffinity labeling experiment.

Synthesis of a Representative Alkyl Diazirine Probe: 3-(but-3-yn-1-yl)-3-methyldiazirine

This protocol is adapted from a minimalist design, incorporating an alkyne handle for subsequent click chemistry.[11][12]

G A But-3-yn-1-yl methyl ketone B Reaction with NH3 and Hydroxylamine-O-sulfonic acid A->B C Formation of Diaziridine Intermediate B->C D Oxidation with Iodine/Triethylamine C->D E 3-(but-3-yn-1-yl)-3-methyldiazirine D->E

Step-by-Step Protocol:

  • Diaziridination:

    • To a solution of but-3-yn-1-yl methyl ketone (1.0 eq) in methanol, add a 7N solution of ammonia in methanol.

    • Cool the mixture to 0°C and add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in methanol dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diaziridine.

  • Oxidation:

    • Dissolve the crude diaziridine in dichloromethane and cool to 0°C.

    • Add triethylamine (3.0 eq) followed by a solution of iodine (1.2 eq) in dichloromethane dropwise.

    • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the formation of the diazirine.

    • Quench the reaction with saturated aqueous sodium thiosulfate and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final alkyl diazirine probe.

Synthesis of a Representative Aryl Diazirine Probe: 3-(Trifluoromethyl)-3-(p-tolyl)diazirine

This protocol is a standard method for the synthesis of trifluoromethyl-substituted aryl diazirines.

G A p-Methylacetophenone B Trifluoromethylation A->B C 1-(p-tolyl)-2,2,2-trifluoroethanone B->C D Formation of Oxime C->D E O-Tosyl-oxime D->E F Reaction with liquid NH3 E->F G Diaziridine Intermediate F->G H Oxidation (e.g., Ag2O) G->H I 3-(Trifluoromethyl)-3-(p-tolyl)diazirine H->I

Step-by-Step Protocol:

  • Oxime Formation:

    • To a solution of 1-(p-tolyl)-2,2,2-trifluoroethanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool to room temperature and pour into water.

    • Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate to give the crude oxime.

  • Tosylation:

    • Dissolve the crude oxime in pyridine and cool to 0°C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Stir at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry over sodium sulfate and concentrate. Purify by recrystallization or column chromatography to obtain the O-tosyl-oxime.

  • Diaziridination and Oxidation (One-Pot Procedure):

    • In a sealed tube, dissolve the O-tosyl-oxime (1.0 eq) in a suitable solvent (e.g., THF).

    • Cool the tube to -78°C and condense liquid ammonia into the tube.

    • Seal the tube and warm to room temperature, then heat to 60-80°C for 24-48 hours.

    • Cool the tube, carefully vent the ammonia, and evaporate the solvent.

    • The crude diaziridine can be oxidized directly. Dissolve the crude product in a suitable solvent (e.g., acetonitrile) and add an oxidizing agent such as silver(I) oxide (Ag₂O) (2.0 eq).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Filter through a pad of Celite, concentrate the filtrate, and purify by column chromatography to yield the final aryl diazirine.

General Protocol for a Photoaffinity Labeling Experiment in Live Cells

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a diazirine-based probe.[13][14][15]

G A Incubate cells with diazirine probe B UV Irradiation (365 nm) to induce crosslinking A->B C Cell Lysis B->C D Click Chemistry with reporter tag (e.g., Biotin-azide) C->D E Affinity Purification (e.g., Streptavidin beads) D->E F On-bead digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification and Quantification G->H

Step-by-Step Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the diazirine-containing photoaffinity probe at various concentrations. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of the parent, non-probe-containing small molecule.

    • Incubate for a sufficient time to allow the probe to engage its target(s).

  • UV Irradiation:

    • Wash the cells with cold PBS to remove unbound probe.

    • Place the cell culture plate on a cold surface (e.g., a cold block or on ice).

    • Irradiate the cells with a 365 nm UV lamp for a predetermined time (typically 1-15 minutes). The optimal irradiation time and distance from the lamp should be empirically determined.[16]

  • Cell Lysis and Protein Extraction:

    • After irradiation, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates.

  • Click Chemistry:

    • To the protein lysate, add the click chemistry reagents: a biotin- or fluorophore-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper(I)-ligand complex), and a copper chelator (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Affinity Purification (for biotinylated probes):

    • Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that were specifically labeled by the probe by comparing the results from the probe-treated samples to the vehicle and competition controls.

Making the Right Choice: Case Studies and Field-Proven Insights

The choice between an alkyl and aryl diazirine is not merely a technical one; it is a strategic decision that should be guided by the specific research question.

  • For Unbiased Target Identification: When embarking on a target deconvolution campaign for a novel bioactive compound with an unknown mechanism of action, an aryl diazirine is generally the preferred starting point. Its broader reactivity profile is more likely to capture the true binding partner without a bias towards acidic residues.

  • For Probing Specific Environments: If there is prior knowledge suggesting that the target protein has a highly acidic binding pocket, or if the goal is to study interactions within the cell membrane, an alkyl diazirine can be a more effective tool.[5] The preferential reactivity of the diazo intermediate can lead to higher labeling efficiency in these specific contexts.

  • When Steric Hindrance is a Concern: For small molecule ligands where the addition of a bulky group may disrupt binding, the smaller size of the alkyl diazirine is a significant advantage.[2] In such cases, a "minimalist" alkyl diazirine probe can be designed to minimize perturbation.

Conclusion: A Nuanced Decision for a Powerful Technique

The comparison between alkyl and aryl diazirines for photoaffinity labeling is not a matter of one being definitively "better" than the other. Instead, it is a nuanced choice that depends on a deep understanding of their distinct reactive intermediates and the specific goals of the experiment. Alkyl diazirines, with their preference for acidic residues via a diazo intermediate, offer a specialized tool for certain biological contexts. Aryl diazirines, with their more indiscriminate carbene-based reactivity, provide a broader, more unbiased view of the interactome.

By understanding the causality behind their reactivity and armed with the practical knowledge of their synthesis and application, researchers can confidently select the right tool for the job, unlocking new insights into the complex web of molecular interactions that govern life.

References

  • West, A. V., Muncipinto, G., Wu, H.-Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700. [Link]

  • Dubinsky, L., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(3), 907-916. [Link]

  • MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 93-111. [Link]

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  • West, A. V., et al. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(46), 21134–21143. [Link]

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Navigating the Labyrinth of Interactions: A Senior Application Scientist's Guide to Orthogonally Validating Diazirine Crosslinking Findings

Author: BenchChem Technical Support Team. Date: January 2026

Diazirine-based photo-crosslinking has emerged as a powerful tool for mapping protein-protein and protein-small molecule interactions in their native cellular environment. The ability to "freeze" transient and weak interactions by forming a covalent bond upon photoactivation provides an unparalleled snapshot of the cellular interactome.[1] However, the very nature of this technique—its high reactivity and potential for non-specific labeling—necessitates rigorous validation of the identified interactions. As researchers and drug developers, our confidence in a potential drug target or a novel protein complex hinges on the robustness of our validation methods.

This guide provides an in-depth comparison of orthogonal approaches to confirm findings from diazirine crosslinking experiments. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design a validation strategy that is not only technically sound but also logically self-validating.

The Imperative of Orthogonal Validation

Diazirine crosslinking, upon UV irradiation, generates a highly reactive carbene intermediate that can insert into neighboring C-H and N-H bonds, covalently trapping interacting molecules.[2] While exquisitely useful, this process is not without its potential pitfalls. The high reactivity of the carbene can lead to the capture of proteins that are merely in proximity, not true interactors. Furthermore, overexpression of tagged proteins or the presence of the diazirine moiety itself can sometimes lead to non-physiological interactions. Therefore, relying solely on crosslinking data is akin to navigating a complex labyrinth with a single, potentially flawed map. Orthogonal methods, which rely on different physical and biological principles, provide independent lines of evidence, allowing us to triangulate on the truth and build a compelling case for a genuine biological interaction.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 1: A logical workflow illustrating the progression from a diazirine crosslinking experiment to the confirmation of findings through a suite of orthogonal validation methods.

Co-Immunoprecipitation (Co-IP): The Gold Standard for In-Cellulo Interaction

Co-immunoprecipitation is a cornerstone technique for validating protein-protein interactions within the cellular context. It relies on the ability of an antibody to specifically pull down a "bait" protein, and in doing so, co-precipitate its interacting "prey" proteins.

The "Why" Behind the "How": Causality in Co-IP Experimental Design

The success of a Co-IP experiment is critically dependent on preserving the native protein-protein interaction during cell lysis and immunoprecipitation. The choice of lysis buffer is therefore paramount.

  • Detergents: Non-ionic detergents like NP-40 or Triton X-100 are generally preferred as they are less harsh and less likely to disrupt protein-protein interactions compared to ionic detergents like SDS.[3] The concentration of the detergent is a balancing act: too low, and you won't efficiently lyse the cells; too high, and you risk disrupting the interaction of interest.

  • Salt Concentration: The salt concentration (typically 150 mM NaCl) mimics physiological conditions. However, for interactions that are primarily electrostatic, this may need to be lowered. Conversely, for very "sticky" proteins, a higher salt concentration can help to reduce non-specific binding.

  • Protease and Phosphatase Inhibitors: These are non-negotiable additions to prevent the degradation of your target proteins and the alteration of their phosphorylation status, which can be critical for many interactions.

Bead Selection: The choice between agarose and magnetic beads also influences the experiment. Agarose beads have a high binding capacity due to their porous nature but require centrifugation, which can lead to pellet loss and higher background.[4] Magnetic beads, while having a lower binding capacity, offer easier and more gentle washing steps, often resulting in lower background and higher purity.[5] The choice between Protein A and Protein G-coated beads depends on the species and isotype of your primary antibody.[6]

Detailed Experimental Protocol: Co-Immunoprecipitation
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with beads (without antibody) for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the "prey" protein. An input control (a small fraction of the initial lysate) should always be run to confirm the presence of the prey protein in the starting material.[4]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 2: A simplified workflow of the Co-Immunoprecipitation (Co-IP) process for validating protein-protein interactions.

Proximity Ligation Assay (PLA): Visualizing Interactions In Situ

The Proximity Ligation Assay (PLA) offers a unique advantage by allowing the visualization of protein-protein interactions directly within fixed cells or tissues.[7] This technique provides spatial information about where the interaction is occurring within the cell, which can be a powerful complement to the biochemical data from Co-IP.

The Principle of Proximity

PLA relies on the close proximity (<40 nm) of two target proteins. Two primary antibodies from different species recognize the two proteins of interest. Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (a "PLUS" and a "MINUS" probe), then bind to the primary antibodies. If the proteins are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. This amplified DNA is detected with fluorescently labeled probes, appearing as a distinct fluorescent spot. Each spot represents a single interaction event.

Detailed Experimental Protocol: Proximity Ligation Assay
  • Sample Preparation:

    • Fix and permeabilize cells or tissue sections on a slide.

  • Blocking:

    • Block the sample to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with a pair of primary antibodies raised in different species, each specific for one of the proteins of interest.

  • PLA Probe Incubation:

    • Incubate with the PLUS and MINUS PLA probes, which are secondary antibodies conjugated to oligonucleotides.

  • Ligation:

    • Add the ligation solution containing a ligase and two connector oligonucleotides that hybridize to the PLA probes, forming a circular DNA molecule if the probes are in close proximity.

  • Amplification:

    • Add the amplification solution containing a DNA polymerase to initiate rolling circle amplification of the circular DNA template.

  • Detection:

    • Incubate with fluorescently labeled detection oligonucleotides that hybridize to the amplified DNA.

  • Imaging:

    • Mount the slide and visualize the PLA signals using a fluorescence microscope. The number of spots per cell can be quantified to provide a semi-quantitative measure of the interaction.[8]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 3: The workflow of the Proximity Ligation Assay (PLA), highlighting the key steps from sample preparation to visualization of protein interactions.

Biophysical Methods: Quantifying the Interaction in a Purified System

While Co-IP and PLA provide evidence of an interaction within the complex cellular milieu, biophysical techniques offer the ability to quantify the binding affinity and kinetics of the interaction using purified components. This provides a more direct and quantitative measure of the interaction, free from the confounding factors of the cellular environment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an "analyte" in solution to a "ligand" immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules in solution. One molecule is titrated into a solution containing the other, and the heat released or absorbed is measured. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR):

  • Ligand Immobilization: Covalently attach the purified "ligand" protein to the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the purified "analyte" protein over the sensor surface.

  • Data Acquisition: Monitor the change in resonance units (RU) over time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a binding model to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Prepare highly purified and buffer-matched solutions of the two interacting proteins.

  • Titration: Titrate one protein (in the syringe) into the other (in the sample cell) in a series of small injections.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the two proteins. Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingHeat change upon binding
Labeling Label-freeLabel-free
Immobilization One binding partner is immobilizedBoth partners are in solution
Key Outputs kon, koff, KDKD, stoichiometry (n), ΔH, ΔS
Throughput Relatively highLower
Sample Consumption LowHigher

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells

For validating the interaction between a small molecule and its protein target identified through diazirine crosslinking, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool. CETSA is based on the principle that the binding of a ligand can stabilize a protein, leading to an increase in its thermal stability.

The Logic of Thermal Stabilization

In a CETSA experiment, cells are treated with the small molecule of interest and then heated to a range of temperatures. The binding of the small molecule to its target protein can make the protein more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble target protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound provides strong evidence of target engagement in the cellular environment.[9]

Detailed Experimental Protocol: Cellular Thermal Shift Assay
  • Cell Treatment: Treat intact cells with the small molecule compound or a vehicle control.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or other quantitative methods.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a single temperature to determine the cellular EC50 of target engagement.[9]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 4: The experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate small molecule target engagement.

Genetic Methods: Probing Functional Interactions

Genetic approaches provide an entirely different and powerful line of evidence for a protein-protein interaction by assessing the functional consequences of perturbing the genes that encode the interacting proteins.

Yeast Two-Hybrid (Y2H)

The yeast two-hybrid system is a classic genetic method for detecting binary protein-protein interactions.[10] The "bait" protein is fused to a DNA-binding domain (DBD), and the "prey" protein is fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for cell growth on selective media.[10]

Synthetic Lethality Screening

Synthetic lethality occurs when the simultaneous loss of function of two genes is lethal, while the loss of either gene alone is not.[11] If a diazirine crosslinking experiment identifies an interaction between two proteins, a synthetic lethality screen can be performed to see if the simultaneous knockout or knockdown of the genes encoding these two proteins results in cell death. This would suggest that the two proteins are involved in parallel or redundant essential pathways, providing strong functional evidence for their interaction.

Detailed Experimental Protocol: Yeast Two-Hybrid (Y2H)
  • Plasmid Construction: Clone the "bait" gene in-frame with the DNA-binding domain and the "prey" gene in-frame with the activation domain in appropriate yeast expression vectors.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients. Growth on the selective media indicates an interaction. Further confirmation can be obtained by assaying for the expression of a colorimetric reporter gene (e.g., lacZ).

  • Controls: It is crucial to include negative controls (e.g., empty vectors, non-interacting proteins) to rule out auto-activation by the bait protein.

Choosing Your Validation Strategy: A Comparative Summary

The choice of orthogonal method(s) will depend on the nature of the interaction being investigated, the available resources, and the specific question being asked.

MethodPrincipleType of InteractionKey AdvantagesKey Limitations
Co-Immunoprecipitation (Co-IP) Antibody-based pull-down of protein complexesProtein-Protein (in vivo)In-cellulo validation, relatively straightforwardCan miss transient interactions, antibody-dependent, indirect interactions possible
Proximity Ligation Assay (PLA) Proximity-dependent DNA ligation and amplificationProtein-Protein (in situ)In situ visualization, high sensitivity, spatial informationSemi-quantitative, antibody-dependent, requires proximity not necessarily direct interaction
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingProtein-Protein, Protein-Small Molecule (in vitro)Real-time kinetics, label-free, quantitative (kon, koff, KD)Requires purified proteins, immobilization can affect protein function
Isothermal Titration Calorimetry (ITC) Heat change upon bindingProtein-Protein, Protein-Small Molecule (in vitro)Label-free, in-solution, complete thermodynamic profile (KD, n, ΔH, ΔS)Requires large amounts of pure protein, lower throughput
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilizationProtein-Small Molecule (in vivo)Confirms target engagement in live cells, label-free compoundIndirect measure of binding, not all proteins show a thermal shift
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factorProtein-Protein (in vivo, in yeast)High-throughput screening possible, detects binary interactionsHigh false-positive/negative rates, interaction must occur in the nucleus
Synthetic Lethality Combined loss of function is lethalFunctional Genetic InteractionProvides strong functional evidenceTechnically demanding, not all interacting proteins will have a synthetic lethal relationship

Interpreting Conflicting Results

It is not uncommon to obtain conflicting results from different orthogonal methods. For example, an interaction identified by diazirine crosslinking may not be confirmed by Co-IP. This does not necessarily invalidate the crosslinking result. It could mean that the interaction is very transient and is lost during the Co-IP procedure. Conversely, a positive Co-IP result for an interaction not seen in the crosslinking experiment could indicate an indirect interaction mediated by other proteins. A careful consideration of the principles and limitations of each technique is essential for a nuanced interpretation of the data.

Conclusion

Validating the findings from diazirine crosslinking experiments is a critical step in ensuring the biological relevance of the identified interactions. By employing a thoughtful combination of orthogonal methods, researchers can build a robust and multi-faceted case for a genuine protein-protein or protein-small molecule interaction. This guide has provided a framework for understanding and implementing these validation strategies, emphasizing the importance of not just following a protocol, but understanding the underlying principles to design experiments that are truly self-validating. The path from a putative interaction to a validated biological discovery is often complex, but with the right combination of tools and a critical mindset, it is a journey that leads to more reliable and impactful science.

References

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  • Co-immunoprecipitation (Co-IP): The Complete Guide. (2024). In Antibodies.com. [Link]

  • Why can i not get the same results for Immunoprecipitation when i pulldown from both the proteins? (2020). In ResearchGate. [Link]

  • Benchmarking genetic interaction scoring methods for identifying synthetic lethality from combinatorial CRISPR screens. (2023). In bioRxiv. [Link]

  • Principle and Protocol of Yeast Two Hybrid System. (n.d.). In Creative BioMart. [Link]

  • Full article: Investigation of Membrane Protein—protein Interactions Using Correlative FRET-PLA. (n.d.). In Taylor & Francis Online. [Link]

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A Senior Application Scientist's Guide to Assessing the Crosslinking Efficiency of (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-crosslinkers serve as invaluable tools, offering a means to capture transient and stable interactions within a native biological context. Among the diverse array of photoactivatable moieties, diazirine-based reagents have garnered significant attention for their compact size and high reactivity. This guide provides an in-depth technical comparison of (3-methyl-3H-diazirin-3-yl)methanol, a minimalist aliphatic diazirine, with other common photo-crosslinkers. We will delve into the underlying photochemical mechanisms, provide detailed experimental protocols for assessing crosslinking efficiency, and present a comparative analysis to inform the rational selection of the optimal tool for your research needs.

The Critical Choice of a Photo-Crosslinker: An Overview

Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoactivatable group on a molecule of interest (the "bait") to covalently bind to its interacting partners (the "prey") upon irradiation with UV light. The choice of the photoactivatable moiety is a critical experimental parameter that significantly influences the efficiency, specificity, and interpretability of the results. The ideal photo-crosslinker should possess several key characteristics:

  • High Crosslinking Efficiency: Maximizes the yield of covalent adducts, enabling the detection of low-abundance interactors.

  • High Specificity: Minimizes random, non-specific labeling of non-interacting biomolecules.

  • Biocompatible Activation: Utilizes a wavelength of light that does not induce significant damage to the biological sample.

  • Small Size and Minimal Perturbation: The photoactivatable group should not sterically hinder or otherwise alter the natural interactions of the bait molecule.

  • Chemical Stability: The probe should be stable under storage and experimental conditions prior to photoactivation.

This guide focuses on this compound as a representative of the aliphatic diazirine class and compares its performance with two other major classes of photo-crosslinkers: benzophenones and aryl azides.

Unveiling the Contestants: A Closer Look at the Chemistries

The fundamental differences between these photo-crosslinkers lie in the nature of the reactive species generated upon photolysis and their subsequent reactivity.

This compound: The Minimalist Carbene Generator

This compound is a small, aliphatic diazirine that, upon irradiation with UV light (typically 350-370 nm), extrudes nitrogen gas to generate a highly reactive carbene intermediate[1]. This carbene is a short-lived, highly energetic species that can readily insert into a wide variety of chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, to form stable covalent linkages[1]. The small size of the methyl-diazirine group makes it an attractive choice for minimizing perturbation of the native binding interactions of the molecule to which it is attached.

The hydroxyl group of this compound provides a convenient handle for its incorporation into a variety of "bait" molecules, such as small molecule inhibitors, peptides, or other biological probes.

Benzophenones: The Hydrogen-Abstracting Workhorse

Benzophenones are aromatic ketones that, upon excitation with UV light (around 350-360 nm), form a long-lived triplet diradical[1][2]. This excited state is a powerful hydrogen atom abstractor, preferentially reacting with C-H bonds to generate a pair of radicals that subsequently combine to form a stable C-C bond. An advantage of benzophenones is that the excited state can revert to the ground state if a suitable reaction partner is not encountered, allowing for repeated excitation and potentially increasing the crosslinking yield for transient interactions. However, their larger size and hydrophobicity can sometimes interfere with the biological interactions being studied[2].

Aryl Azides: The Nitrene Precursors

Aryl azides are another class of widely used photo-crosslinkers. Upon UV irradiation (typically at shorter wavelengths, ~254-300 nm, which can be more damaging to biological samples), they release nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to double bonds. However, aryl azides are prone to intramolecular rearrangement to form less reactive species, which can lower their crosslinking efficiency[3].

Head-to-Head Comparison: Performance Metrics

The selection of a photo-crosslinker should be guided by a careful consideration of their respective performance characteristics. The following table provides a comparative overview of this compound and its alternatives.

FeatureThis compound (Alkyl Diazirine)BenzophenoneAryl Azide
Activation Wavelength ~350-370 nm~350-360 nm~254-300 nm (can be longer for substituted derivatives)
Reactive Intermediate CarbeneTriplet DiradicalNitrene
Crosslinking Efficiency Generally high, but can be context-dependent. Studies have shown diazirine probes can have significantly higher labeling yields than benzophenones[3].Moderate to high; the reversibility of the excited state can increase yields with longer irradiation times.Lower to moderate, can be reduced by intramolecular rearrangement.
Specificity Highly reactive and less selective, inserting into C-H, N-H, and O-H bonds. Alkyl diazirines show a preference for labeling acidic residues[4].Preferentially abstracts hydrogen from C-H bonds.Inserts into C-H and N-H bonds, and adds to double bonds.
Non-specific Labeling Can be lower than aryl azides due to the short lifetime of the carbene. However, high reactivity can lead to labeling of abundant, non-interacting proteins. Diazirine-based probes have demonstrated less non-specific labeling compared to benzophenones in some studies[3].Can be significant with longer irradiation times due to the longer lifetime of the triplet state.Can be high due to the reactivity of the nitrene and potential for side reactions.
Size/Steric Hindrance MinimalBulkyModerate
Chemical Stability Generally good, but can be sensitive to strong acids and some reducing agents.Very stable.Sensitive to reducing agents (e.g., DTT).

Experimental Assessment of Crosslinking Efficiency

To objectively compare the performance of this compound with other photo-crosslinkers, a series of well-controlled experiments are necessary. Here, we provide detailed protocols for assessing crosslinking efficiency using common biochemical and analytical techniques.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its chemical properties. The synthesis typically involves a two-step process from 1-hydroxyacetone: formation of the diaziridine followed by oxidation.

1-Hydroxyacetone 1-Hydroxyacetone 3-methyl-3-(hydroxymethyl)diaziridine 3-methyl-3-(hydroxymethyl)diaziridine 1-Hydroxyacetone->3-methyl-3-(hydroxymethyl)diaziridine 1. NH3, NH2OSO3H (or other aminating agent) This compound This compound 3-methyl-3-(hydroxymethyl)diaziridine->this compound 2. Oxidation (e.g., Ag2O or I2)

Caption: General synthetic scheme for this compound.

Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for diazirine synthesis and should be performed by personnel trained in synthetic organic chemistry with appropriate safety precautions.

Step 1: Formation of 3-methyl-3-(hydroxymethyl)diaziridine

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-hydroxyacetone (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution for 30-60 minutes.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in methanol to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Extract the crude product with an organic solvent such as dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diaziridine.

Step 2: Oxidation to this compound

  • Dissolve the crude 3-methyl-3-(hydroxymethyl)diaziridine in an appropriate solvent (e.g., diethyl ether or dichloromethane).

  • Add an oxidizing agent, such as freshly prepared silver oxide (Ag₂O) or iodine in the presence of a base like triethylamine, to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the oxidant and any inorganic byproducts.

  • Carefully remove the solvent under reduced pressure at low temperature to avoid decomposition of the diazirine.

  • Purify the crude this compound by column chromatography on silica gel.

Experimental Workflow for Comparing Crosslinking Efficiency

The following workflow outlines the key steps for a comparative assessment of photo-crosslinker efficiency.

cluster_0 Probe Preparation cluster_1 Crosslinking Reaction cluster_2 Analysis Bait_Molecule Bait_Molecule Probe_Diazirine Probe_Diazirine Bait_Molecule->Probe_Diazirine Attach (3-methyl-3H- diazirin-3-yl)methanol Probe_Benzophenone Probe_Benzophenone Bait_Molecule->Probe_Benzophenone Attach Benzophenone Derivative Probe_ArylAzide Probe_ArylAzide Bait_Molecule->Probe_ArylAzide Attach Aryl Azide Derivative Probes Probe_Diazirine Probe_Benzophenone Probe_ArylAzide Incubation Incubation Probes->Incubation Incubate with Protein Target(s) UV_Irradiation UV_Irradiation Incubation->UV_Irradiation Irradiate with Appropriate Wavelength Western_Blot Western_Blot UV_Irradiation->Western_Blot Qualitative/Semi-quantitative LC_MS_MS LC_MS_MS UV_Irradiation->LC_MS_MS Quantitative Fluorescence_Assay Fluorescence_Assay UV_Irradiation->Fluorescence_Assay Binding Affinity

Caption: Experimental workflow for comparing photo-crosslinker efficiency.

Protocol 1: Assessing Crosslinking by Western Blot

Western blotting provides a straightforward method for visualizing the formation of higher molecular weight crosslinked complexes.

  • Sample Preparation: Incubate your bait-probe conjugates (at a range of concentrations) with the target protein or cell lysate in a suitable buffer. Include a no-UV control for each probe.

  • UV Irradiation: Irradiate the samples with the appropriate wavelength of UV light for a defined period. For diazirines and benzophenones, this is typically 350-370 nm.

  • SDS-PAGE: Denature the samples by adding SDS-PAGE loading buffer and heating. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of higher molecular weight bands in the UV-treated samples compared to the no-UV controls indicates successful crosslinking. The intensity of these bands can be used for semi-quantitative comparison of crosslinking efficiency between different probes.

Protocol 2: Quantitative Analysis of Crosslinking by LC-MS/MS

For a more precise quantification of crosslinking efficiency, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This approach allows for the identification and quantification of the specific peptide-peptide crosslinks.

  • Crosslinking and Digestion: Perform the crosslinking reaction as described for the Western blot. After quenching the reaction, denature, reduce, and alkylate the proteins. Digest the protein mixture into peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides are often present in low abundance. Enrichment strategies, such as size-exclusion chromatography (SEC) or the use of crosslinkers containing an affinity tag (e.g., biotin), can be employed to increase their detection.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx, or similar platforms) to identify the crosslinked peptides from the complex MS/MS data. The software searches for pairs of peptides that are linked by the mass of the crosslinker.

  • Quantification: The relative abundance of the identified crosslinked peptides can be determined by comparing the peak areas of the corresponding precursor ions in the MS1 scans across different samples (e.g., diazirine vs. benzophenone). This provides a quantitative measure of the crosslinking efficiency for specific interaction sites.

Protocol 3: Fluorescence-Based Assays for Binding Affinity

While not a direct measure of covalent crosslinking efficiency, fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays can be used to assess the binding affinity of the photo-crosslinker probes to their target before photoactivation. This is crucial to ensure that the photo-reactive group is in close proximity to the target to enable efficient crosslinking.

Fluorescence Polarization (FP) Assay

  • Probe Labeling: Synthesize a fluorescently labeled version of your bait molecule.

  • Binding Assay: In a microplate, serially dilute the unlabeled photo-crosslinker probes. Add a constant concentration of the fluorescently labeled bait and the target protein.

  • Measurement: Measure the fluorescence polarization of each well. As the unlabeled probe displaces the fluorescently labeled bait from the target protein, the polarization will decrease.

  • Data Analysis: Plot the fluorescence polarization as a function of the unlabeled probe concentration to determine the binding affinity (Kd or IC50). Comparing the binding affinities of the different photo-crosslinker-derivatized baits ensures that any observed differences in crosslinking efficiency are not due to altered binding to the target.

Conclusion: Selecting the Right Tool for the Job

The choice of a photo-crosslinker is a critical decision that should be guided by the specific goals of the experiment and the nature of the biological system under investigation.

  • This compound and other aliphatic diazirines are excellent choices when minimizing the size of the photo-reactive group is a priority to preserve native interactions. Their high reactivity and relatively clean photochemistry make them powerful tools for capturing a snapshot of proximal molecules.

  • Benzophenones remain a robust and reliable option, particularly for capturing transient interactions, due to the long-lived and reversible nature of their excited state. Their preference for C-H bonds can also provide a degree of selectivity.

  • Aryl azides can be effective but require careful consideration of the activation wavelength and potential for side reactions that may lower their efficiency.

By employing the systematic and quantitative experimental approaches outlined in this guide, researchers can make an informed decision on the most suitable photo-crosslinker for their specific application, ultimately leading to more reliable and insightful data in the quest to unravel the complex web of molecular interactions that govern life.

References

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  • Leitner, A., Walzthoeni, T., & Aebersold, R. (2014). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline. Nature Protocols, 9(1), 120–137. [Link]

  • La, C., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109. [Link]

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Navigating the Cellular Maze: A Comparative Guide to Photo-Crosslinkers, Highlighting the Limitations of (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular interactions, photo-crosslinkers are indispensable tools for illuminating the transient and dynamic dialogues between molecules. Among these, (3-methyl-3H-diazirin-3-yl)methanol, a minimalist alkyl diazirine, has garnered attention for its small size and perceived simplicity. However, a deeper dive into its application in the complex milieu of living cells reveals significant limitations. This guide provides an in-depth, objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their live-cell labeling experiments.

The Allure and the Reality of a Minimalist Probe

This compound, and alkyl diazirines in general, are prized for their compact structure, which is nearly isosteric to a methyl group[1]. This minimal footprint is theoretically ideal for designing photoaffinity probes that minimally perturb the natural interactions of a parent molecule. Upon photoactivation with UV light (typically ~350-380 nm), the diazirine ring expels nitrogen gas to generate a highly reactive carbene intermediate, which can then covalently crosslink to nearby molecules by inserting into C-H, N-H, and O-H bonds[1][2].

However, the journey from a seemingly straightforward mechanism to reliable data from living cells is fraught with challenges. The very reactivity that makes carbenes effective also underpins their limitations, leading to questions of specificity, efficiency, and potential cellular toxicity.

Key Limitations of this compound in Live-Cell Applications

The "Carbene vs. Diazo" Dilemma and Inherent Labeling Bias
Cytotoxicity and Phototoxicity: A Delicate Balance

The introduction of any exogenous compound and subsequent irradiation with UV light can impose stress on living cells. While diazirines are activated at longer UV wavelengths (~350 nm) that are less damaging to proteins than those required for some other crosslinkers like simple aryl azides, the potential for cytotoxicity and phototoxicity remains a concern[1][5]. A study on a prototypical bis-diazirine compound found it to be non-mutagenic and non-irritating in a series of in vitro assays, suggesting a degree of safety[6]. However, the specific cytotoxicity profile, often expressed as an IC50 value, can vary significantly depending on the cell line, probe concentration, and irradiation conditions. Researchers must meticulously optimize these parameters to find a window where efficient crosslinking is achieved without inducing significant cell death or stress responses that could alter the cellular processes under investigation.

Crosslinking Efficiency: Not Always a Clear Win
Handling and Stability Considerations

Alkyl diazirines, including this compound, can be less stable than their aryl-substituted counterparts and may be sensitive to thermal and photochemical decomposition over time[9]. Proper storage at low temperatures (e.g., -20°C or -80°C) and protection from light are crucial to maintain their integrity[10][11]. While generally stable under typical synthetic and physiological conditions, their handling requires care to prevent premature activation or degradation[1].

A Comparative Look: this compound vs. Key Alternatives

To provide a clearer picture for experimental design, the following table summarizes the key performance characteristics of alkyl diazirines, such as this compound, and the most common alternative, benzophenone-based photo-crosslinkers.

FeatureThis compound (Alkyl Diazirine)Benzophenone Derivatives
Photoreactive Group DiazirineBenzophenone
Reactive Intermediate Carbene and Diazo IsomerBiradical (Triplet State)
Activation Wavelength ~350-380 nm~350-365 nm
Reactivity Highly reactive carbene inserts into C-H, N-H, O-H bonds; diazo intermediate prefers acidic residues.Reacts preferentially with C-H bonds through hydrogen abstraction.
Crosslinking Efficiency Can be high due to carbene reactivity, but system-dependent and prone to quenching by water.Generally high quantum efficiency for C-H abstraction; reversible excitation can enhance yield.
Specificity Carbene is highly reactive and non-selective; diazo intermediate shows bias for acidic residues.Can react with virtually all amino acids; longer-lived triplet state may lead to less specific crosslinking.
Size / Steric Hindrance Small, minimally perturbing.Larger, bulkier structure.
Chemical Stability Generally stable but can be less stable than benzophenones.High metabolic and chemical stability.
Key Advantages Small size allows for incorporation with minimal structural perturbation.Genetically encodable (as p-benzoyl-L-phenylalanine), stable, and not quenched by water.
Key Limitations Formation of diazo intermediate leads to labeling bias; potential for quenching by water.Larger size can disrupt binding; may require longer irradiation times.

Visualizing the Workflow: From Live Cells to Data

To conceptualize the experimental process, the following diagrams illustrate the general workflows for photoaffinity labeling using diazirine- and benzophenone-based probes.

diazirine_workflow cluster_cell_culture In-Cell Steps cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Live Cells B Incubate with Diazirine Probe A->B Add Probe C UV Irradiation (~350 nm) B->C Covalent Crosslinking D Cell Lysis C->D E Click Chemistry (e.g., with Biotin-Azide) D->E F Affinity Purification (Streptavidin Beads) E->F G On-Bead Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Protein & Binding Site Identification H->I

Caption: Workflow for diazirine-based photoaffinity labeling in living cells.

benzophenone_workflow cluster_cell_culture In-Cell Steps cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Live Cells B Incubate with Benzophenone Probe A->B Add Probe C UV Irradiation (~365 nm) B->C Covalent Crosslinking D Cell Lysis C->D E Click Chemistry (if probe has handle) D->E F Affinity Purification E->F G Proteomic Analysis F->G H SDS-PAGE / Western Blot or Mass Spectrometry G->H I Target Identification H->I

Caption: Workflow for benzophenone-based photoaffinity labeling in living cells.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for a typical photoaffinity labeling experiment in living cells using a diazirine-based probe and a benzophenone-based probe. These are generalized protocols and should be optimized for the specific probe and biological system.

Protocol 1: Live-Cell Photoaffinity Labeling with a Diazirine-Alkyne Probe

Materials:

  • Mammalian cells of interest (e.g., HEK293T)

  • Complete cell culture medium

  • Diazirine-alkyne photoaffinity probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • UV lamp (350 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers

  • Mass spectrometer

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates (e.g., 10 cm dishes) and grow to 80-90% confluency.

  • Probe Incubation: Replace the culture medium with serum-free medium containing the diazirine-alkyne probe at a predetermined optimal concentration (e.g., 1-10 µM). Include a DMSO vehicle control and a competition control with an excess of the unlabeled parent compound. Incubate for 1-4 hours at 37°C.

  • UV Irradiation: Wash the cells twice with ice-cold PBS to remove the unbound probe. Place the plates on ice and irradiate with a 350 nm UV lamp for 10-30 minutes at a fixed distance.

  • Cell Lysis: After irradiation, wash the cells again with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Clarify the lysate by centrifugation.

  • Click Chemistry: To the clarified lysate, add the click chemistry reagents in the following order: biotin-azide, TCEP, TBTA, and CuSO₄. Incubate for 1 hour at room temperature.

  • Affinity Purification: Add equilibrated streptavidin-agarose beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins or perform on-bead digestion for mass spectrometry analysis.

  • Mass Spectrometry: Analyze the protein samples by LC-MS/MS to identify the crosslinked proteins and map the binding sites[12].

Protocol 2: Live-Cell Photoaffinity Labeling with a Benzophenone-Alkyne Probe

Materials:

  • Same as Protocol 1, but with a benzophenone-alkyne photoaffinity probe.

Procedure:

  • Cell Culture and Probe Incubation: Follow steps 1 and 2 from Protocol 1, using the benzophenone-alkyne probe.

  • UV Irradiation: Wash the cells twice with ice-cold PBS. Irradiate the cells with a 365 nm UV lamp. The irradiation time may need to be longer than for diazirine probes (e.g., 20-60 minutes)[7].

  • Cell Lysis, Click Chemistry, and Downstream Analysis: Follow steps 4-8 from Protocol 1.

Conclusion: Choosing the Right Tool for the Job

The selection of a photo-crosslinker is a critical decision in the design of experiments aimed at understanding molecular interactions in living cells. While this compound and other alkyl diazirines offer the advantage of a small steric footprint, their limitations, particularly the formation of a reactive diazo intermediate leading to a labeling bias for acidic residues, must be carefully considered. This inherent reactivity profile can complicate data interpretation and potentially lead to the misidentification of true biological interaction partners.

Benzophenone-based crosslinkers, although bulkier, provide a valuable alternative with high chemical stability and a lack of reactivity with water, which can translate to higher overall crosslinking yields in aqueous environments. The ability to genetically encode p-benzoyl-L-phenylalanine further expands the utility of this class of photo-crosslinkers for site-specific labeling studies.

Ultimately, the choice of photo-crosslinker should be guided by the specific biological question, the nature of the small molecule or protein of interest, and a thorough understanding of the potential advantages and limitations of each chemical tool. By carefully weighing these factors and optimizing experimental conditions, researchers can enhance the reliability and accuracy of their findings in the quest to unravel the complex molecular interactions that govern life.

References

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  • Lee, S. S., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst, 146(21), 6525–6536. Retrieved from [Link]

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  • Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809. Retrieved from [Link]

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A Comparative Guide to the Reactivity and Selectivity of (3-methyl-3H-diazirin-3-yl)methanol Carbene for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical biology and drug development, the precise identification of molecular targets and the nuanced understanding of ligand-protein interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique for forging covalent bonds between a ligand and its biological target, providing a snapshot of their interaction. The choice of the photoactivatable crosslinking agent is critical to the success of these experiments. This guide offers an in-depth comparison of the carbene precursor (3-methyl-3H-diazirin-3-yl)methanol, detailing its reactivity and selectivity in relation to other commonly employed alternatives.

Introduction to this compound: A Versatile Tool for Carbene Generation

This compound is an aliphatic diazirine that, upon photoactivation, generates a highly reactive hydroxymethylcarbene. Its small size and the hydrophilic character imparted by the hydroxyl group make it an attractive choice for derivatizing a wide range of small molecule probes. The hydroxyl group provides a convenient handle for chemical modification, allowing for its incorporation into various ligands of interest.[1]

The core of its utility lies in the photochemical generation of a carbene, a neutral, divalent carbon species with only six valence electrons. This electron deficiency drives its high reactivity, enabling insertion into a variety of chemical bonds, including the C-H bonds of amino acid residues within a protein's binding pocket.[2]

The Photochemical Pathway: A Tale of Two Intermediates

Upon irradiation with UV light (typically around 350-380 nm), diazirines like this compound can follow two main photochemical pathways.[3] This duality is central to understanding its reactivity and selectivity profile.

G Diazirine This compound ExcitedState Excited State Diazirine->ExcitedState hν (350-380 nm) Carbene Hydroxymethylcarbene (Highly Reactive) ExcitedState->Carbene Direct Pathway (Loss of N2) Diazo Diazo Intermediate (More Stable) ExcitedState->Diazo Isomerization Insertion C-H, N-H, O-H Insertion (Less Selective) Carbene->Insertion Diazo->Carbene hν or thermal (Loss of N2) AcidicReaction Reaction with Acidic Residues (e.g., Asp, Glu) Diazo->AcidicReaction

Figure 1. Photochemical activation pathways of this compound.

As depicted in Figure 1, the photoexcited diazirine can either directly extrude nitrogen to form the carbene or rearrange to a more stable, linear diazo intermediate.[4] This diazo intermediate can then subsequently lose nitrogen to form the same carbene, or it can react directly with its environment. This branching of the reaction pathway has profound implications for the selectivity of labeling experiments.

Comparative Analysis: this compound vs. Alternative Carbene Precursors

The performance of this compound is best understood in the context of other widely used carbene precursors. The primary alternatives fall into two main categories: other diazirines (such as aryl and trifluoromethylphenyl diazirines) and diazo compounds.

Reactivity and Stability
Carbene PrecursorStructure ExampleActivation Wavelength (nm)Relative Reactivity of CarbeneStability (Thermal & Chemical)
This compound CH₃(C(N₂))CH₂OH350-380HighGood[2]
Trifluoromethylphenyl Diazirine (TPD)CF₃(C₆H₄)(C(N₂))350-380HighVery High[5]
Diazo Compounds (e.g., Ethyl Diazoacetate)N₂CHCO₂EtThermal, Photochemical, or Metal-catalyzedModerate to HighLow to Moderate[5]
Benzophenones(C₆H₅)₂CO~350Diradical (different mechanism)High

Table 1. Comparison of key properties of common photoactivatable precursors.

Diazirines, in general, offer significant advantages over diazo compounds in terms of stability. They are less prone to decomposition under typical laboratory conditions and are compatible with a wider range of synthetic transformations.[6] Trifluoromethylphenyl diazirines (TPDs) exhibit exceptional stability due to the electron-withdrawing nature of the trifluoromethyl group, which also influences the reactivity of the resulting carbene.[5]

Selectivity: The Critical Distinction

The key differentiator between this compound and aryl diazirines like TPD lies in their labeling selectivity. As an alkyl diazirine, this compound has a greater propensity to form the diazo intermediate.[7] This intermediate is electrophilic and exhibits a pronounced preference for reacting with acidic amino acid residues, such as aspartic acid and glutamic acid.[4]

In contrast, aryl diazirines, particularly those with electron-withdrawing groups like TPD, are believed to proceed more directly through the carbene pathway.[4] The resulting carbene is a more indiscriminate reactive species, capable of inserting into a wider variety of C-H bonds, including those of non-polar amino acids.

This differential selectivity is a critical consideration in experimental design. If the goal is to label a binding site known to be rich in acidic residues, a probe functionalized with this compound may be advantageous. Conversely, for a more unbiased labeling of a hydrophobic pocket, a TPD-based probe might be more appropriate.

FeatureThis compoundTrifluoromethylphenyl Diazirine (TPD)
Primary Reactive Intermediate Diazo intermediate and CarbenePrimarily Carbene
Amino Acid Selectivity Preferential labeling of acidic residues (Asp, Glu)[4]Broader reactivity, including non-polar residues
"Labeling Radius" Potentially larger due to the longer lifetime of the diazo intermediateMore confined to the immediate vicinity of the probe

Table 2. Comparison of the selectivity profiles of alkyl vs. aryl diazirines.

Experimental Protocols: A Guide to Application

To ensure the integrity and reproducibility of research, detailed and validated protocols are essential.

Synthesis of this compound

While various methods exist for the synthesis of diazirines, a common and reliable approach for simple alkyl diazirines starts from the corresponding ketone. The synthesis of this compound can be adapted from established procedures for similar compounds.[8] A plausible synthetic route starting from hydroxyacetone is outlined below.

G Hydroxyacetone Hydroxyacetone Diaziridine Diaziridine intermediate Hydroxyacetone->Diaziridine 1. NH3, Hydroxylamine-O-sulfonic acid 2. Tosylation Diazirine This compound Diaziridine->Diazirine Oxidation (e.g., Ag2O)

Figure 2. Plausible synthetic workflow for this compound.

Step-by-Step Synthesis (Conceptual):

  • Diaziridine Formation: React hydroxyacetone with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid to form the corresponding diaziridine. This reaction is typically carried out at low temperatures.

  • Oxidation: The resulting diaziridine is then oxidized to the diazirine. Common oxidizing agents for this transformation include silver oxide (Ag₂O) or iodine in the presence of a base.

  • Purification: The final product is purified by column chromatography to yield this compound.

Note: This is a generalized protocol, and specific reaction conditions would need to be optimized.

Photoaffinity Labeling Protocol

The following is a general workflow for a photoaffinity labeling experiment using a probe functionalized with this compound.

G Start Start: Protein of Interest + Probe Incubation Incubate to allow binding Start->Incubation Irradiation Irradiate with UV light (e.g., 365 nm, 1-15 min) Incubation->Irradiation Quenching Quench excess reactive species Irradiation->Quenching SDS_PAGE SDS-PAGE analysis Quenching->SDS_PAGE Enrichment Enrichment of labeled protein Quenching->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Identify labeled peptide and site LC_MS->Identification

Figure 3. Experimental workflow for photoaffinity labeling and target identification.

Detailed Methodology:

  • Incubation: Incubate the target protein with the this compound-derivatized probe in a suitable buffer. The concentration of the probe and the incubation time should be optimized to ensure sufficient binding.

  • Photo-crosslinking: Irradiate the sample with UV light at a wavelength of approximately 365 nm. The irradiation time is a critical parameter and should be minimized to reduce potential photodamage to the protein.[9]

  • Sample Preparation for Analysis: Following irradiation, the sample can be prepared for analysis by SDS-PAGE to visualize the cross-linked product. For identification of the labeling site, the cross-linked protein is typically enriched, subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. The cross-linked peptide will have a characteristic mass shift corresponding to the mass of the photo-probe fragment. Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide and pinpoint the exact amino acid residue that was labeled.[10][11]

Case Study: Target Identification in Drug Discovery

While a specific case study for a this compound-based probe was not found in the immediate literature search, the general utility of alkyl diazirine probes in target identification is well-documented. For instance, alkyl diazirine-containing probes have been successfully used to identify the protein targets of natural products and other bioactive small molecules.[9] The principles outlined in these studies are directly applicable to probes derivatized with this compound. The key to a successful target identification campaign is the careful design of the probe to retain biological activity and the rigorous validation of the identified targets.

Conclusion and Future Perspectives

This compound offers a valuable tool for researchers in drug development, providing a small, versatile, and reactive photo-crosslinking agent. Its propensity to react via a diazo intermediate, leading to a preference for labeling acidic residues, is a key characteristic that distinguishes it from aryl diazirines like TPD. This differential selectivity can be strategically exploited to gain more specific insights into ligand-protein interactions.

Future research in this area will likely focus on the development of new diazirine-based probes with tailored reactivity and selectivity profiles, as well as the refinement of analytical techniques for the sensitive and accurate identification of cross-linking sites. The continued development and application of these powerful chemical tools will undoubtedly accelerate the pace of drug discovery and our understanding of complex biological systems.

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Benchmarking (3-methyl-3H-diazirin-3-yl)methanol: A Comparative Guide to Next-Generation Photo-Crosslinkers for Advanced Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-crosslinkers serve as indispensable tools, creating covalent bonds between interacting molecules upon light activation, thus providing a snapshot of these transient events. Among the array of available reagents, the diazirine-containing compound (3-methyl-3H-diazirin-3-yl)methanol, hereafter referred to as photo-MeOH, represents a foundational photo-crosslinker. This guide provides an in-depth technical comparison of photo-MeOH with next-generation crosslinkers, offering experimental insights to aid researchers in selecting the optimal tool for their specific needs.

The Principle of Photo-Crosslinking: Capturing Molecular Dialogues

Photo-crosslinking is a powerful technique that utilizes photo-activatable reagents to covalently link interacting molecules, such as proteins, nucleic acids, and small molecules.[1] This process is typically initiated by exposing the sample to UV light at a specific wavelength, which triggers the formation of a highly reactive intermediate from the photo-crosslinker. This intermediate then rapidly reacts with nearby molecules, forming a stable covalent bond and effectively trapping the interaction for subsequent analysis.[1][2]

This compound (photo-MeOH): The Foundational Tool

Photo-MeOH is a small, simple alkyl diazirine-based photo-crosslinker. Its minimal size is a key advantage, as it is less likely to cause steric hindrance that could perturb the natural interactions being studied.[1] The hydroxyl group on photo-MeOH provides a convenient handle for chemical modification, allowing for its incorporation into more complex probes.[3]

Upon UV irradiation at approximately 350 nm, the diazirine ring of photo-MeOH loses a molecule of nitrogen gas to generate a highly reactive carbene intermediate.[2] This carbene can then insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in a non-specific manner.[1][4] This broad reactivity is a double-edged sword: while it allows for the capture of a wide range of interactions, it can also lead to non-specific labeling.

Recent studies have revealed a more complex mechanism for alkyl diazirines, where upon irradiation, they can rearrange to a linear diazo intermediate.[5][6] This diazo intermediate exhibits a preference for reacting with acidic residues like aspartic acid and glutamic acid.[4][5] The balance between the carbene and diazo pathways can be influenced by the local environment and irradiation conditions.[5]

Next-Generation Crosslinkers: Advancing Specificity and Efficiency

To address the limitations of simple monofunctional crosslinkers like photo-MeOH, a new generation of more sophisticated reagents has been developed. These next-generation crosslinkers offer enhanced features such as improved efficiency, greater specificity, and in vivo applicability.

Heterobifunctional Succinimidyl-Diazirine (SDA) Crosslinkers

Succinimidyl-diazirine (SDA) reagents are a prominent class of next-generation crosslinkers that combine a photo-activatable diazirine moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester.[7] This heterobifunctional design allows for a two-step crosslinking process. First, the NHS ester reacts specifically with primary amines (the N-terminus and lysine side chains) on a bait protein in the absence of light.[7] After removal of the excess reagent, the bait protein, now carrying the diazirine group, is introduced into the biological system of interest. Upon UV activation, the diazirine generates a carbene that crosslinks to any nearby interacting molecules.[7]

This "plant-and-cast" strategy offers a significant advantage over monofunctional crosslinkers by directing the crosslinking event to the vicinity of a specific protein of interest, thereby reducing non-specific background labeling. Various SDA reagents are commercially available with different spacer arm lengths and with the inclusion of a sulfonate group (Sulfo-SDA) to increase water solubility and restrict the reagent to the cell surface.[8]

Metabolically Incorporated Photo-Amino Acids

A groundbreaking advancement in photo-crosslinking is the development of photo-activatable amino acids, such as photo-leucine and photo-methionine.[9][10] These molecules are structurally similar to their natural counterparts and can be incorporated into proteins by the cell's own translational machinery during protein synthesis.[9][10] This allows for the in vivo labeling of proteins with photo-crosslinkers, enabling the study of protein-protein interactions in their native cellular context.[9]

Once incorporated, these photo-amino acids can be activated by UV light to initiate crosslinking.[9] This approach provides exceptional spatial resolution, as the crosslinker is positioned within the protein structure itself. The use of these amino acids has been instrumental in identifying novel protein-protein interactions within living cells.[9][10]

Performance Benchmark: photo-MeOH vs. Next-Generation Crosslinkers

The choice of a photo-crosslinker is critical and should be based on the specific experimental goals. The following table summarizes the key performance characteristics of photo-MeOH, SDA crosslinkers, and photo-amino acids.

FeatureThis compound (photo-MeOH)Succinimidyl-Diazirine (SDA) CrosslinkersPhoto-Amino Acids (e.g., photo-Leucine)
Type MonofunctionalHeterobifunctionalMetabolically Incorporated
Reactive Intermediate Carbene / DiazoCarbene / DiazoCarbene / Diazo
Activation Wavelength ~350 nm~350-370 nm[7]~345 nm[11]
Specificity Low (non-specific C-H, N-H, O-H insertion; preference for acidic residues via diazo intermediate)[4][5]Moderate (directed by initial amine-reactive step)[7]High (site-specific incorporation)[9]
Crosslinking Efficiency ModerateHigh (due to targeted nature)[12]High (within proximity of incorporated amino acid)[9]
In Vivo Compatibility LimitedLimited (membrane permeability can be an issue)Excellent (incorporated by cellular machinery)[9]
Potential for Perturbation Low (small size)[1]Moderate (addition of crosslinker moiety)Low (isosteric replacement of natural amino acid)[9]
Key Advantage Simplicity, small sizeTargeted crosslinking, reduced backgroundIn vivo studies, high spatial resolution
Key Disadvantage Prone to non-specific labelingRequires accessible primary aminesRequires metabolic incorporation, can be toxic at high concentrations

Experimental Workflows and Methodologies

To ensure the integrity and reproducibility of photo-crosslinking experiments, well-defined protocols are essential. Below are representative workflows for utilizing photo-MeOH, SDA crosslinkers, and photo-amino acids.

General Photo-Crosslinking Protocol

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_analysis Downstream Analysis prep Prepare protein/cell sample add_crosslinker Add photo-crosslinker prep->add_crosslinker incubate Incubate to allow binding add_crosslinker->incubate uv_irradiate UV irradiate (e.g., 350-365 nm) incubate->uv_irradiate quench Quench reaction (optional) uv_irradiate->quench sds_page SDS-PAGE analysis quench->sds_page mass_spec Mass spectrometry analysis sds_page->mass_spec

Caption: General workflow for a photo-crosslinking experiment.

Protocol 1: Photo-Crosslinking with this compound (photo-MeOH)

This protocol outlines a general procedure for using photo-MeOH to identify protein-protein interactions in a cell lysate.

  • Probe Preparation: If necessary, chemically conjugate photo-MeOH to a ligand or antibody of interest through its hydroxyl group to create a targeted probe.

  • Sample Preparation: Prepare a clarified cell lysate in a suitable buffer (e.g., PBS or HEPES). The buffer should not contain components that can quench the carbene intermediate.

  • Incubation: Add the photo-MeOH-containing probe to the cell lysate. Incubate for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding to the target protein(s).

  • UV Irradiation: Place the sample in a suitable container (e.g., a petri dish on ice) and irradiate with a UV lamp at 350-365 nm.[2] The irradiation time and distance from the lamp should be optimized for each experimental setup. A typical starting point is 5-15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the bait protein or a tag. For identification of unknown interaction partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.[8]

Protocol 2: Two-Step Crosslinking with Sulfo-SDA

This protocol describes the use of a water-soluble Sulfo-SDA crosslinker for capturing cell surface protein interactions.

  • Cell Preparation: Wash cultured cells twice with ice-cold PBS.

  • NHS Ester Reaction: Resuspend the cells in ice-cold PBS. Add Sulfo-SDA to a final concentration of 0.5-2 mM. Incubate on ice for 30 minutes to allow the NHS ester to react with primary amines on the cell surface.[8]

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 50-100 mM Tris-HCl, pH 7.5) and incubate for 15 minutes on ice.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.

  • UV Irradiation: Resuspend the cells in PBS and irradiate with a UV lamp at 350-370 nm for 10-15 minutes on ice.[8]

  • Cell Lysis and Analysis: Lyse the cells and analyze the crosslinked proteins by immunoprecipitation followed by SDS-PAGE and mass spectrometry.[8]

Protocol 3: In Vivo Crosslinking with Photo-Leucine

This protocol outlines the metabolic incorporation of photo-leucine into proteins in cultured mammalian cells.

  • Media Preparation: Prepare cell culture media lacking natural leucine. Supplement this media with photo-leucine. The optimal concentration of photo-leucine should be determined empirically, but a starting point is often the same concentration as natural leucine in standard media.[11]

  • Cell Culture: Culture the cells in the photo-leucine-containing media for a period sufficient to allow for protein turnover and incorporation of the photo-amino acid (e.g., 24-48 hours).

  • UV Irradiation: Wash the cells with PBS and irradiate with a UV lamp at ~345 nm for 1-5 minutes on ice.[11]

  • Analysis: Lyse the cells and analyze the crosslinked protein complexes by immunoprecipitation, SDS-PAGE, and mass spectrometry.[9]

Visualizing the Mechanism of Action

The distinct mechanisms of diazirine-based crosslinkers are central to their application. The following diagram illustrates the photoactivation of a diazirine and the subsequent formation of the reactive carbene and diazo intermediates.

diazirine_mechanism diazirine This compound excited_diazirine Excited Diazirine diazirine->excited_diazirine UV Light (~350 nm) carbene Carbene Intermediate (non-specific insertion) excited_diazirine->carbene - N2 diazo Diazo Intermediate (reacts with acidic residues) excited_diazirine->diazo rearrangement crosslinked_product Crosslinked Product carbene->crosslinked_product diazo->crosslinked_product

Caption: Photoactivation mechanism of a diazirine crosslinker.

Conclusion: Selecting the Right Tool for the Job

This compound remains a valuable tool for photo-crosslinking studies due to its small size and simple structure. However, for researchers seeking higher efficiency, greater specificity, and the ability to perform in vivo experiments, next-generation crosslinkers such as SDA reagents and photo-amino acids offer significant advantages. The choice of crosslinker should be carefully considered based on the specific biological question being addressed. A thorough understanding of the mechanism of action and the experimental nuances of each class of crosslinker is essential for generating reliable and insightful data in the quest to unravel the complex web of molecular interactions that govern life.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (3-methyl-3H-diazirin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3-methyl-3H-diazirin-3-yl)methanol. This compound is a valuable tool in chemical biology and drug development, often used as a photo-reactive crosslinking agent. However, its inherent chemical properties—specifically the strained diazirine ring—necessitate rigorous and specialized disposal procedures. The primary hazards include flammability, acute toxicity, and the potential for energetic decomposition upon exposure to heat or ultraviolet (UV) light. The core principle of this guide is the controlled chemical deactivation of the diazirine moiety prior to collection for final disposal. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Critical Hazard Assessment

This compound is not a benign laboratory chemical. Its hazard profile is dictated by both its methanol backbone and the highly strained, photo-activatable diazirine ring. A thorough understanding of these risks is the foundation of its safe management.

The primary risks are:

  • Energetic Decomposition: Diazirines are high-energy molecules that can decompose to form a reactive carbene and nitrogen gas (N₂) when exposed to UV light or sufficient thermal energy.[1][2] This decomposition can be rapid, leading to a significant pressure increase in a closed system, posing an explosion risk.

  • Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3] These toxic properties are similar to its parent solvent, methanol, which can cause damage to organs, particularly the eyes and central nervous system.[4][5]

  • Flammability: The compound is a flammable liquid and vapor.[3] All handling and disposal steps must be conducted away from ignition sources.

Table 1: GHS Hazard Classification for this compound
Hazard ClassGHS CodeDescriptionSource
Flammable LiquidsH226Flammable liquid and vapor[3]
Acute Toxicity, OralH302Harmful if swallowed[3]
Acute Toxicity, DermalH312Harmful in contact with skin[3]
Acute Toxicity, InhalationH332Harmful if inhaled[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]

Pre-Disposal Safety: Engineering Controls and PPE

Before beginning any deactivation procedure, it is imperative to establish a safe working environment. The combination of toxicity, flammability, and potential for energetic decomposition requires multiple layers of protection.

Mandatory Engineering Controls
  • Certified Chemical Fume Hood: All work must be performed inside a functioning chemical fume hood to manage flammable vapors and potential toxicant inhalation.[6]

  • Blast Shield: Due to the potential for energetic decomposition and gas evolution, a weighted blast shield must be placed between the user and the experimental apparatus.

  • Absence of Ignition Sources: Ensure the work area is completely free of open flames, hot plates, spark-producing equipment, and static discharge potential.[4][6]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles and a full-face shield are required.[4][7]

  • Hand Protection: Use nitrile or neoprene gloves that are rated for handling methanol. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[4][7]

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure all skin is covered.[6]

The Core Directive: Deactivation via Photochemical Decomposition

The recommended and most controlled method for neutralizing the hazardous diazirine ring is through photochemical decomposition. This process uses UV light to convert the diazirine into a less reactive carbene, which is then quenched by the solvent, and nitrogen gas.[1][8] Dilution is a critical step to manage the reaction rate and dissipate heat.

Causality: Why photochemical decomposition? Unlike thermal decomposition, which can be difficult to control and may lead to a runaway reaction, photolysis allows for precise control over the rate of decomposition by modulating the intensity and duration of the UV light exposure.[9] This transforms a potentially explosive event into a controlled, manageable chemical reaction.

Experimental Protocol: Photochemical Deactivation

Objective: To safely decompose this compound in a dilute solution into non-energetic byproducts before final waste collection.

Materials:

  • This compound waste solution.

  • Methanol (or another suitable solvent like isopropanol).

  • Photochemical reactor equipped with a UV lamp (e.g., 350-365 nm), a quartz reaction vessel, a magnetic stirrer, and a gas outlet bubbler.

  • Appropriately sized, labeled hazardous waste container for flammable organic waste.

Step-by-Step Methodology:

  • Preparation (in Fume Hood):

    • Set up the photochemical reactor inside the chemical fume hood, behind a blast shield.

    • Ensure the cooling system for the lamp is operational.

    • Place a gas bubbler on the outlet of the reaction vessel to monitor gas evolution (N₂).

  • Dilution:

    • Carefully transfer the waste containing this compound into the quartz reaction vessel.

    • Dilute the waste with at least a 10-fold excess of methanol. The final concentration of the diazirine should not exceed 1% (v/v). This step is critical to control the reaction kinetics and heat generation.

  • Initiation of Decomposition:

    • Begin stirring the solution at a moderate speed.

    • Turn on the UV lamp. You should observe a steady stream of bubbles from the gas outlet as nitrogen gas is evolved.

  • Monitoring the Reaction:

    • Continue the irradiation until gas evolution ceases. This indicates that the majority of the diazirine has been decomposed.

    • For verification, a small aliquot can be carefully removed and analyzed by TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Completion and Waste Collection:

    • Once the reaction is complete, turn off the UV lamp and allow the solution to cool to room temperature.

    • Carefully transfer the now-deactivated solution into a designated hazardous waste container for halogen-free flammable organic waste .[10][11]

    • The container must be clearly labeled with its full chemical contents and the words "Hazardous Waste".[12]

Diagram: Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.

G start Begin Disposal Protocol for This compound assess Step 1: Hazard Assessment - Flammable (H226) - Toxic (H302, H312, H332) - Energetic Decomposition Risk start->assess ppe Step 2: Don Required PPE & Use Engineering Controls (Fume Hood, Blast Shield) assess->ppe decision Is the quantity > residual amount (e.g., rinsing glassware)? ppe->decision deactivate Step 3: Photochemical Deactivation (Preferred Method) decision->deactivate Yes (Bulk Quantities) rinse For Residual Amounts: Triple rinse glassware with Methanol decision->rinse No (Residual Amounts) dilute Dilute waste to <1% in Methanol in a Quartz Reaction Vessel deactivate->dilute irradiate Irradiate with UV light (365 nm) with stirring and monitor N₂ evolution dilute->irradiate verify Verify completion (cessation of gas evolution, TLC/NMR) irradiate->verify collect Step 4: Collect Deactivated Waste in labeled 'Flammable Organic Waste' container verify->collect final_disposal Step 5: Final Disposal Arrange pickup by a certified hazardous waste contractor collect->final_disposal collect_rinse Collect first rinse as hazardous waste. (Subsequent rinses may be permissible for drain disposal depending on local regulations) rinse->collect_rinse collect_rinse->collect

Caption: Workflow for the safe deactivation and disposal of diazirine compounds.

Final Disposal and Regulatory Compliance

Even after deactivation, the resulting chemical mixture is still considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[13]

  • Waste Segregation: Do not mix the deactivated diazirine waste stream with other waste types, particularly chlorinated/halogenated solvents.

  • Container Management: Keep the hazardous waste container tightly sealed except when adding waste.[10] The container must be stored in a designated satellite accumulation area with secondary containment.

  • Professional Disposal: The final disposal of the collected waste must be handled by a licensed environmental waste management company. Never attempt to dispose of this waste via sewer or as common trash.[11]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for disposal as hazardous waste. Do not allow the material to enter drains.[4]

References

  • Sigma-Aldrich Safety Data Sheet for Methanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/34860]
  • TCI Chemicals Safety Data Sheet for NHS-Diazirine. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/D5761]
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  • CymitQuimica Safety Data Sheet for (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F600555]
  • Photoactivation of diazirines. ResearchGate. [URL: https://www.researchgate.
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  • Methanol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A4124]
  • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755bb763453b33226a27e]
  • Methanol Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3141-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQ3OTJ8YXBwbGljYXRpb24vcGRmfGg1Ny9oM2EvOTQzOTQzNTA3MTI2Mi5wZGZ8YjM0YzYxYjU2YjM1ZGY3YjYyYjU3ZTU0YjM5OTU1N2YxZDU0ZGY3ZGUzYjM5ZGUzYjM5ZGUzYjM5ZGUz]
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A Senior Scientist's Guide to Handling (3-methyl-3H-diazirin-3-yl)methanol: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and researchers, we handle novel compounds with immense potential. (3-methyl-3H-diazirin-3-yl)methanol, a photo-activatable crosslinker, is one such tool, invaluable for mapping protein-protein interactions. However, its utility is matched by its inherent hazards. The strained diazirine ring imparts high potential energy, making it a possible explosive, while its photo-activatable nature demands specific environmental controls. Furthermore, its classification as a flammable liquid that is harmful upon inhalation, ingestion, or skin contact necessitates a multi-faceted safety approach.[1]

This guide moves beyond a simple checklist. It provides a comprehensive operational framework grounded in the "Hierarchy of Controls," a system that prioritizes eliminating hazards at their source. As your senior application scientist, my goal is to instill a deep, causal understanding of why each step is critical, ensuring every protocol becomes a self-validating system for safety.

The Hierarchy of Controls: A Proactive Safety Framework

Before any personal protective equipment (PPE) is selected, we must first consider higher-level controls. This structured approach is the bedrock of modern laboratory safety.

  • Elimination/Substitution: The first question should always be: "Is there a less hazardous alternative?" Can a non-energetic or less toxic crosslinker achieve the same experimental goal? While often not possible, this initial consideration is a critical step in risk assessment.[2]

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For this compound, they are not optional; they are mandatory.[3]

  • Administrative Controls: These are the procedures and protocols you follow. A well-defined Standard Operating Procedure (SOP) is your most important administrative control.

  • Personal Protective Equipment (PPE): PPE is the last line of defense.[3] It is essential for protecting you from residual risks that cannot be eliminated by other means.

The logical flow of this safety hierarchy is visualized below.

cluster_0 Hierarchy of Controls for Diazirine Handling Elimination Elimination / Substitution Is a less hazardous alternative available? Engineering Engineering Controls (Fume Hood, Blast Shield, UV Filters) Elimination->Engineering If hazard cannot be eliminated Admin Administrative Controls (SOPs, Training, Work Area Signs) Engineering->Admin To manage residual risk PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) Admin->PPE To protect the individual

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Mandatory Engineering Controls: Your First Line of Defense

For a compound with explosive potential, never rely on PPE alone. Your environment must be engineered to contain a potential incident.

  • Certified Chemical Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood to protect against inhalation of harmful vapors and to contain splashes.

  • Blast Shield: A polycarbonate or other appropriate blast shield must be placed between the experiment and the user inside the fume hood.[4][5] The fume hood sash itself provides an additional barrier and should be kept at the lowest possible working height.[4]

  • UV-Filtered Lighting: Because this compound is photo-activatable, it must be handled under lighting that filters out UV wavelengths (typically <400 nm).[6] Use yellow lights or apply UV-filtering films to standard light fixtures. Avoid direct sunlight.[7]

Personal Protective Equipment (PPE): An Essential, Multi-Layered Barrier

The selection of PPE is dictated by a thorough risk assessment of the compound's hazards: 1) explosion/energetic decomposition, 2) chemical splash and toxicity, and 3) UV light exposure during activation.

cluster_1 PPE Selection Logic cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Explosion / Detonation (Shock, Heat, Friction) P1 Flame-Resistant Lab Coat + Heavy Gloves (optional) H1->P1 P2 Chemical Splash Goggles + Full Face Shield H1->P2 H2 Chemical Toxicity & Splash (Dermal, Eye, Inhalation) H2->P2 P3 Chemically Resistant Gloves (Nitrile, double-gloved) H2->P3 H3 UV Radiation (During Photo-activation) P4 UV-Blocking Eyewear/ Face Shield H3->P4

Caption: Mapping specific hazards of this compound to the correct PPE.

Hazard-Matched PPE Specification Table
Protection Area Required Equipment Rationale & Specification
Eyes & Face Chemical splash goggles (ANSI Z87.1) AND a full-face shield.Primary Risk: Energetic decomposition/explosion. A face shield protects the entire face and neck from projectiles and splashes.[2][4] Goggles must always be worn underneath a face shield for a complete seal around the eyes.[8]
Hands Nitrile gloves (double-gloved).Primary Risk: Chemical toxicity (harmful in contact with skin).[1] Double-gloving provides additional protection against incidental exposure.[8] Gloves must be inspected before use and changed immediately upon contamination.
Body Flame-resistant (FR) lab coat.Primary Risk: Flammability and energetic decomposition. Standard cotton or polyester lab coats can ignite and melt. An FR coat (e.g., Nomex®) provides critical protection in the event of a fire or rapid decomposition.[9]
Feet Closed-toe shoes.Standard laboratory practice to protect from spills and dropped objects.[10]

Standard Operating Procedure (SOP) for Handling

This SOP minimizes risk by incorporating engineering, administrative, and PPE controls at every step. Never work with this compound alone. [2][11]

4.1. Preparation and Weighing

  • Notify Colleagues: Inform other lab members when you are beginning work with the compound.[11]

  • Prepare Work Area: Ensure the fume hood is clean and free of unnecessary equipment, especially flammables.[5][11] Place a blast shield inside the fume hood.

  • Don PPE: Don all required PPE (FR lab coat, double nitrile gloves, safety goggles, face shield).

  • Equilibrate Compound: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[12]

  • Weighing: Use non-sparking tools (e.g., plastic or bronze spatula).[5][11] Do not scrape the material.[11] Weigh the smallest feasible quantity for your experiment.[5] Close the primary container immediately after use.

4.2. Solubilization and Use

  • Solvent Addition: Add the desired solvent slowly to the weighed compound. Be aware of any potential exothermic reaction.

  • Transfer: Use standard air-free techniques if necessary, though the primary concern is preventing exposure and energetic decomposition.

  • Photo-activation (if applicable):

    • Place the sample at a safe distance from the UV lamp (e.g., 3-5 cm for low-power lamps).[12]

    • Ensure the UV lamp is positioned to irradiate the sample without exposing the user.

    • Wear UV-blocking eye and face protection. Standard polycarbonate face shields often provide good UV protection, but this must be verified.[8]

Emergency Procedures

  • Spill: If a small amount of solid or solution is spilled inside the fume hood, absorb it with an inert material like vermiculite or sand. Carefully collect the material, place it in a sealed container, and label it for hazardous waste disposal. Do not attempt to clean a large spill or any spill outside of a fume hood. Evacuate the area and call emergency personnel.

  • Unexpected Reaction/Decomposition: In case of a fire or explosion, immediately evacuate the laboratory and activate the fire alarm. Do not attempt to extinguish a fire involving energetic materials unless you are trained to do so.[13]

  • Personal Exposure:

    • Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14]

    • Eyes: Flush with an eyewash station for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention for any exposure.

Waste Disposal: Quenching Protocol

Due to its reactivity, all waste containing this compound must be quenched before disposal. This procedure must be performed in a fume hood behind a blast shield.

  • Preparation: Dilute the waste solution significantly with an unreactive solvent (e.g., toluene or heptane). Place the flask in an ice/water bath to cool to 0°C.

  • Initial Quench: While stirring vigorously, slowly add isopropanol dropwise.[15] Isopropanol is a less reactive alcohol that will gently react with the energetic compound. Monitor for any signs of an exothermic reaction or gas evolution.

  • Secondary Quench: Once the addition of isopropanol no longer produces a reaction, slowly add methanol or a 1:1 mixture of isopropanol/water.[15]

  • Final Quench: After the reaction subsides, add water dropwise to ensure all reactive material is consumed.

  • Neutralization & Disposal: Allow the mixture to warm to room temperature. Neutralize with a weak acid (e.g., citric acid) if necessary. Dispose of the final solution in a properly labeled aqueous/organic hazardous waste container according to your institution's guidelines.[13]

By integrating this comprehensive safety framework into your daily operations, you can confidently utilize the power of this compound while ensuring the highest level of protection for yourself and your colleagues.

References

  • University of Kentucky. Explosives and Reactive Chemicals | Research Safety. Available from: [Link]

  • University of California, Los Angeles. Explosive Chemicals SOP. Available from: [Link]

  • Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals. 2021-04-06. Available from: [Link]

  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions. Available from: [Link]

  • Defense Systems Information Analysis Center (DSIAC). Safety Hazards in the Energetics Laboratory. 2019-11-02. Available from: [Link]

  • Murray, C., et al. Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. ACS Chemical Health & Safety. 2015. Available from: [Link]

  • Regulations.gov. SAFETY DATA SHEET CROSSLINKER. Available from: [Link]

  • Foldink. Safety Data Sheet Crosslinking Agent. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122360901, this compound. Available from: [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. 2009-07-30. Available from: [Link]

  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. 2015-01-07. Available from: [Link]

  • University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Stanford University Environmental Health & Safety. Personal Protective Equipment. Available from: [Link]

  • University of California, Los Angeles – Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. 2009-02. Available from: [Link]

  • PubMed. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. 2023-11-21. Available from: [Link]

  • National Institutes of Health. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. Available from: [Link]

  • The Sarpong Group, UC Berkeley. Quenching of Pyrophoric Materials. 2016-11-22. Available from: [Link]

  • National Institutes of Health. A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. Available from: [Link]

  • Oregon State University Environmental Health & Safety. Quenching and Disposal of Liquid Pyrophoric Materials. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.